molecular formula C6H7FN2O B125648 4-Ethyl-5-fluoro-6-hydroxypyrimidine CAS No. 137234-87-8

4-Ethyl-5-fluoro-6-hydroxypyrimidine

Katalognummer: B125648
CAS-Nummer: 137234-87-8
Molekulargewicht: 142.13 g/mol
InChI-Schlüssel: ZEMRCKIJEFNNCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry, primarily serving as a critical synthetic intermediate in the preparation of active pharmaceutical ingredients. Its principal researched application is in the multi-step synthesis of Voriconazole, a broad-spectrum triazole antifungal agent used in the treatment of serious fungal infections . The compound's value lies in its functionalized pyrimidine core, which can be further elaborated; for instance, the hydroxyl group can be chlorinated using reagents like phosphorous oxychloride, and the ethyl side chain can be brominated at the alpha position, enabling subsequent key coupling reactions to form the final active compound . As a versatile scaffold, it provides researchers with a strategic starting point for developing novel molecules targeting infectious diseases. The ongoing investigation into its derivatives and analogs underscores its importance in advancing antifungal and other therapeutic research programs .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-ethyl-5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMRCKIJEFNNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447952
Record name 6-Ethyl-5-fluoropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137234-87-8
Record name 6-Ethyl-5-fluoro-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137234-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-5-fluoro-4(3H)-pyrimidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethyl-5-fluoropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethyl-5-fluoro-4(3H)-pyrimidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 137234-87-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a key intermediate in the synthesis of the broad-spectrum antifungal agent, voriconazole.[1][2] This document details the physicochemical properties, synthesis, and a multi-faceted analytical approach to confirm its molecular structure.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound (CAS: 137234-87-8) are summarized below.[1][2][3][4] The spectroscopic data presented are predicted values based on the known structure and typical values for similar fluorinated pyrimidine derivatives, included to guide researchers in their analytical endeavors.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₇FN₂O[3]
Molecular Weight142.13 g/mol [3]
AppearanceWhite or off-white solid[2]
Melting Point105-112 °C[5]
Boiling Point180.7 °C (Predicted)[2]
Density1.3 g/cm³ (Predicted)[5]
Synonyms6-Ethyl-5-fluoropyrimidin-4-ol, 6-ethyl-5-fluoro-1H-pyrimidin-4-one[2][3]

Table 2: Predicted Spectroscopic Data for Structure Elucidation

TechniquePredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 1.15 (t, 3H, J=7.6 Hz, -CH₂CH ₃), 2.55 (q, 2H, J=7.6 Hz, -CH ₂CH₃), 7.95 (s, 1H, Ar-H), 12.1 (br s, 1H, -OH)
¹³C NMR (100 MHz, DMSO-d₆)δ 12.5 (-CH₂C H₃), 22.0 (-C H₂CH₃), 140.0 (d, J=225 Hz, C -F), 145.0 (d, J=15 Hz, C -Et), 150.0 (d, J=5 Hz, C -H), 158.0 (C -OH)
Mass Spec. (EI) m/z (%): 142 (M+, 100), 127 (M+-CH₃, 40), 114 (M+-C₂H₄, 80), 85 (M+-C₂H₄-CHO, 60)
FT-IR (KBr, cm⁻¹)3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 2980-2850 (Alkyl C-H stretch), 1680 (C=O stretch), 1620 (C=N stretch), 1250 (C-F stretch)

Synthesis of this compound

The synthesis of this compound is a critical step in the production of voriconazole. A common and efficient method involves the cyclization of an enamine with formamide.[6]

Experimental Protocol: Synthesis via Enamine Cyclization

Materials:

  • Methyl or Ethyl α-fluoropropionylacetate

  • Ammonia gas

  • Methanol

  • Sodium methoxide

  • Formamide

  • Glacial acetic acid

Procedure:

  • Dissolve methyl or ethyl α-fluoropropionylacetate in methanol in a reaction vessel.

  • Bubble ammonia gas through the solution to facilitate the enamination of the propionyl carbonyl group. The reaction temperature should be maintained below 50°C.

  • In a separate flask, prepare a solution of sodium methoxide in methanol.

  • Add the enamine product from step 2 and formamide to the sodium methoxide solution.

  • Heat the mixture to reflux and maintain for several hours until the cyclization is complete, as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with glacial acetic acid to a pH of approximately 6-7.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent such as ethyl acetate to yield this compound as a crystalline solid.

Structure Elucidation Workflow

The confirmation of the structure of a synthesized compound like this compound is a logical process involving multiple analytical techniques.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation synthesis Synthesis of Crude Product purification Purification (Recrystallization) synthesis->purification ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir_analysis Functional Group Identification (O-H, C=O, C-F) ftir->ftir_analysis nmr_analysis Proton & Carbon Environment Analysis (Ethyl group, pyrimidine ring) nmr->nmr_analysis ms_analysis Molecular Weight & Fragmentation Pattern ms->ms_analysis structure_confirmation Final Structure Confirmation ftir_analysis->structure_confirmation nmr_analysis->structure_confirmation ms_analysis->structure_confirmation

Caption: Logical workflow for the structure elucidation of this compound.

Detailed Methodologies for Key Experiments

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key signals to identify are the triplet and quartet of the ethyl group, the singlet of the pyrimidine proton, and the broad singlet of the hydroxyl proton.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on a 100 MHz spectrometer. Identify the signals for the two carbons of the ethyl group and the four distinct carbons of the pyrimidine ring. Note the characteristic large coupling constant for the carbon directly bonded to fluorine (J_CF).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to support the proposed structure.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in methanol.

  • Analysis: Introduce the sample into an electron ionization (EI) mass spectrometer.

  • Data Acquisition: Obtain a mass spectrum, looking for the molecular ion peak (M+) at m/z = 142. Analyze the fragmentation pattern, which should correspond to the loss of fragments such as a methyl radical (·CH₃) and ethene (C₂H₄) from the ethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: Record the infrared spectrum from 4000 to 400 cm⁻¹. Identify the characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=O, C=N, and C-F functional groups.

Synthesis Pathway Visualization

The synthesis of this compound from ethyl fluoroacetate and propionyl chloride is an effective route.

synthesis_pathway cluster_step2 Step 2: Cyclization reactant1 Ethyl Fluoroacetate reactant2 Propionyl Chloride intermediate1 Ethyl 2-fluoro-3-oxopentanoate reactant1->intermediate1 reactant2->intermediate1 reactant3 Formamidine Acetate product 4-Ethyl-5-fluoro-6- hydroxypyrimidine reactant3->product intermediate1->product

Caption: A common synthetic pathway for this compound.

Biological Activity Context

While this compound is primarily known as a precursor to voriconazole, its structural class, fluorinated pyrimidines, has significant biological relevance. Many fluorinated pyrimidines function as antimetabolites, interfering with metabolic pathways. For instance, 5-fluorouracil is a well-known anticancer drug that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. The biological activity of these compounds is often attributed to the strong carbon-fluorine bond and the ability of the fluorinated pyrimidine to mimic natural nucleobases. Direct studies on the specific biological activity or toxicity of this compound are not widely published; its primary role remains that of a key building block in pharmaceutical synthesis.

References

An In-depth Technical Guide to 4-Ethyl-5-fluoro-6-hydroxypyrimidine (CAS 137234-87-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-5-fluoro-6-hydroxypyrimidine (CAS 137234-87-8), a key intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole. This document collates available data on its physicochemical properties, synthesis, and analytical methods.

Core Compound Properties

This compound is a substituted pyrimidine derivative. Its chemical structure and fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 137234-87-8[1][2]
Molecular Formula C₆H₇FN₂O[1][2]
Molecular Weight 142.13 g/mol [1][2]
Appearance White or off-white solid/powder[1]
Melting Point 114-116 °C[3]
Boiling Point 180.7±50.0 °C (Predicted)[3]
Density 1.302 g/cm³[1]
Flash Point 63.1 °C[1]
Refractive Index 1.541[1]
Solubility 94.9 g/L at 20 °C[4]
Vapor Pressure 0.001 Pa at 25 °C[4]
InChI Key ZEMRCKIJEFNNCO-UHFFFAOYSA-N[2]
SMILES CCc1ncnc(O)c1F[2]

Synthesis and Manufacturing

The primary application of this compound is as a crucial building block in the synthesis of Voriconazole.[3] Several synthetic routes have been described in patent literature, generally involving the cyclization of a β-keto ester with a formamide equivalent.

Synthetic Pathway Overview

A common synthetic approach involves the reaction of an α-fluoro-β-keto ester with formamide or a related reagent. The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization cluster_3 Final Product Ethyl_fluoroacetate Ethyl fluoroacetate Intermediate Ethyl 2-fluoro-3-oxopentanoate Ethyl_fluoroacetate->Intermediate Condensation Propionyl_chloride Propionyl chloride Propionyl_chloride->Intermediate Final_Product This compound Intermediate->Final_Product Cyclization Formamidine_acetate Formamidine acetate Formamidine_acetate->Final_Product Base Base (e.g., Sodium methoxide) Base->Final_Product

Generalized synthetic workflow for this compound.
Experimental Protocols

Detailed experimental procedures for the synthesis of this compound have been outlined in various patents. The following are representative protocols.

Protocol 1: Two-Step Synthesis from Ethyl Fluoroacetate [5][6]

  • Step 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate

    • To a 2 L three-necked flask under a nitrogen atmosphere, add 1.2 L of isopropyl ether and approximately 44 g of sodium hydride. Stir the suspension at room temperature.

    • Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

    • Cool the reaction mixture to 0 °C.

    • Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5 °C.

    • Continue stirring at 0-5 °C for approximately 12 hours to complete the reaction.

    • Work-up involves quenching with ice water and neutralizing with a 5% NaOH solution. The organic phase is separated, dried, and the solvent is removed to yield the intermediate.

  • Step 2: Synthesis of this compound

    • In a 1 L three-necked flask under a nitrogen atmosphere, add 300 ml of methanol and cool to 0 °C.

    • Add 35 g of sodium methoxide and stir until uniform, maintaining the temperature at 0-5 °C.

    • In a separate flask, dissolve 52 g of ethyl 2-fluoro-3-oxopentanoate in 20 ml of methanol.

    • Slowly add the solution from step 3 to the flask from step 2 dropwise over 1 hour, keeping the temperature between 0-5 °C.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 24 hours.

    • Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

    • The solvent is removed under reduced pressure, and the resulting solid is extracted with dichloromethane. Recrystallization from ethyl acetate yields the final product.

Protocol 2: Enamine Intermediate Route [7]

  • Step 1: Enamination of α-fluoro-β-keto ester

    • Dissolve methyl or ethyl α-fluoropropionylacetate in a suitable solvent such as methanol.

    • Pass ammonia gas through the solution to form the enamine derivative. The reaction temperature is typically controlled below 50 °C.

  • Step 2: Cyclization with Formamide

    • The enamine product from Step 1 is mixed with formamide.

    • This mixture is then added dropwise to a solution of a base, such as sodium methoxide in methanol.

    • The reaction is typically carried out at a controlled temperature, for instance, 50-55 °C, for a period of 10-24 hours to yield this compound.

Biological Activity and Toxicology

As an intermediate in the synthesis of Voriconazole, this compound is not intended for direct biological application. Publicly available literature does not contain detailed studies on its specific biological activity, mechanism of action, or pharmacokinetic profile. Its primary relevance is in the context of the synthesis of the final active pharmaceutical ingredient.

Limited toxicological data is available from safety data sheets provided by chemical suppliers.

Hazard InformationDescriptionSource(s)
GHS Hazard Statements H302: Harmful if swallowed. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects.[8]
Precautionary Statements P264, P270, P273, P301+P317, P330, P391, P501.[8]
Hazard Codes Xn (Harmful), N (Dangerous for the environment)[1]
Risk Statements R22: Harmful if swallowed.[1]
Safety Statements S60: This material and its container must be disposed of as hazardous waste. S61: Avoid release to the environment.[1]

The following diagram illustrates the logical relationship of this compound as an intermediate.

G Starting_Materials Starting Materials Intermediate 4-Ethyl-5-fluoro-6- hydroxypyrimidine Starting_Materials->Intermediate Synthesis Voriconazole Voriconazole (Active Pharmaceutical Ingredient) Intermediate->Voriconazole Further Synthetic Steps Biological_Effect Antifungal Activity Voriconazole->Biological_Effect

Logical relationship of this compound to Voriconazole.

Analytical Methods and Spectral Data

The characterization and quality control of this compound typically involve standard analytical techniques such as NMR spectroscopy and chromatography.

NMR Spectroscopy
NucleusSolventChemical Shift (δ, ppm) and MultiplicitySource(s)
¹H NMR CDCl₃13.15 (bs, 1H), 8.02 (s, 1H), 2.68 (q, 2H), 1.25 (t, 3H)[6]

Note: The broad singlet at 13.15 ppm is characteristic of the hydroxyl proton.

Mass Spectrometry
Ionization ModeObserved m/zInterpretationSource(s)
ESI143.06[M+H]⁺[6]
High-Performance Liquid Chromatography (HPLC)

While specific HPLC methods for the analysis of this compound as a final product are not extensively detailed in the literature, methods for the analysis of Voriconazole and its impurities can be adapted. A typical setup might involve:

  • Column: C18 reverse-phase column (e.g., Novapak C18, 150 x 3.9 mm, 4 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer such as trifluoroacetic acid in water.

  • Detection: UV detection at a wavelength around 256 nm.

  • Column Temperature: 35 °C.

The following diagram outlines a general workflow for the quality control analysis of a synthesized batch of this compound.

G Synthesized_Batch Synthesized Batch of This compound Sampling Representative Sampling Synthesized_Batch->Sampling HPLC_Analysis HPLC Analysis (Purity Assessment) Sampling->HPLC_Analysis NMR_Analysis NMR Analysis (Structural Confirmation) Sampling->NMR_Analysis MS_Analysis Mass Spectrometry (Molecular Weight Confirmation) Sampling->MS_Analysis Data_Review Data Review and Specification Comparison HPLC_Analysis->Data_Review NMR_Analysis->Data_Review MS_Analysis->Data_Review Batch_Release Batch Release for Further Processing Data_Review->Batch_Release

General workflow for the quality control of this compound.

Conclusion

This compound is a well-established intermediate in the pharmaceutical industry, primarily valued for its role in the synthesis of Voriconazole. Its synthesis is well-documented in patent literature, with established analytical methods for its characterization. While there is a lack of data on its intrinsic biological activity, its physicochemical properties and synthetic routes are clearly defined, providing a solid foundation for its use in drug development and manufacturing processes. Further research into the biological properties of this and related pyrimidine intermediates could potentially uncover novel applications.

References

An In-depth Technical Guide to the Physical Properties of 6-Ethyl-5-fluoropyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Ethyl-5-fluoropyrimidin-4(3H)-one, with the CAS number 137234-87-8, is a crucial intermediate in the synthesis of various bioactive compounds, most notably the broad-spectrum triazole antifungal agent, Voriconazole.[1][2][3] Its chemical structure, incorporating a pyrimidine core with ethyl and fluoro substituents, imparts specific physicochemical characteristics that are critical for its role in pharmaceutical manufacturing. This guide provides a detailed overview of the physical properties of 6-Ethyl-5-fluoropyrimidin-4(3H)-one, along with experimental protocols and relevant synthetic pathways. The compound is typically a white or off-white solid.[2][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 6-Ethyl-5-fluoropyrimidin-4(3H)-one is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C6H7FN2O[5][6][7]
Molecular Weight 142.13 g/mol [5][6][7][8]
Appearance White or off-white solid[2][4]
Melting Point 120-126 °C[5]
Boiling Point 180.724 °C at 760 mmHg[4][5]
Density 1.302 g/cm³[4]
Flash Point 63.1 °C[4][5]
Storage Temperature 2-8 °C (Refrigerator) or Ambient[2]

Experimental Protocols

Synthesis of 6-Ethyl-5-fluoropyrimidin-4(3H)-one

An effective and simplified method for the preparation of 6-ethyl-5-fluoropyrimidin-4-ol involves the use of formamide.[1][9]

Procedure:

  • Ammonia gas is passed through a solution of methyl 2-fluoro-3-oxovalerate in formamide with cooling to a maximum temperature of 50 °C.[1] This continues until no more ammonia is absorbed, which takes approximately one hour.[1]

  • Residual ammonia is removed by purging with nitrogen gas and applying a vacuum.[1]

  • The resulting mixture is then treated with sodium methoxide in methanol.[1]

  • Following the reaction, the product is purified to yield 6-ethyl-5-fluoropyrimidin-4-ol.[1]

Another patented method describes the synthesis via the reaction of 2-fluoro-3-oxopentanoic acid ethyl ester with formamidine acetate.[3][10]

Procedure:

  • In a 1L three-necked flask under a nitrogen atmosphere, 300ml of methanol is added and cooled to 0 °C.[10]

  • 35 grams of sodium methoxide is then added to the flask while stirring and maintaining the temperature between 0-5 °C.[10]

  • After the sodium methoxide has dissolved, 2-fluoro-3-oxopentanoic acid ethyl ester is slowly added dropwise over 2 hours, keeping the temperature at 0-5 °C.[10]

  • Formamidine acetate is then added, and the reaction mixture is stirred at 0-5 °C for 2 hours, followed by stirring at room temperature for 12 hours.[10]

  • The solvent is removed under reduced pressure to obtain a pale solid mixture.[10]

  • The solid is extracted five times with 100ml portions of dichloromethane.[10]

  • The organic phases are combined, and the dichloromethane is removed by evaporation.[10]

  • The resulting solid is recrystallized from 100ml of ethyl acetate to yield 30.4 grams of a faint yellow solid (67% yield).[10]

Characterization

The identity and purity of the synthesized 6-Ethyl-5-fluoropyrimidin-4(3H)-one can be confirmed using various analytical techniques:

  • Proton NMR (¹H-NMR): In CDCl₃, the proton NMR spectrum shows characteristic peaks at δ 13.15 (bs, 1H), 8.02 (s, 1H), 2.68 (q, 2H), and 1.25 (t, 3H).[10]

  • Mass Spectrometry (ESI): The mass spectrum shows a peak at m/z 143.06 (M+1), confirming the molecular weight of the compound.[10]

  • Elemental Analysis: For C₆H₇FN₂O, the calculated percentages are C 50.70%, H 4.96%, F 13.37%, N 19.71%, O 11.26%. Measured values have been reported to be C 50.60%, H 5.01%, F 13.30%, N 19.72%, O 11.37%.[10]

Synthetic Pathway and Application

6-Ethyl-5-fluoropyrimidin-4(3H)-one is a key building block in the synthesis of Voriconazole. The following diagram illustrates a simplified synthetic route from this intermediate.

Synthesis_Pathway A 6-Ethyl-5-fluoropyrimidin-4(3H)-one B 4-Chloro-6-ethyl-5-fluoropyrimidine A->B  POCl₃, N,N-dimethylformamide, triethylamine C Voriconazole B->C  (1R,2R)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-ol, K₂CO₃, Acetonitrile

Caption: Synthetic route to Voriconazole from 6-Ethyl-5-fluoropyrimidin-4(3H)-one.

The synthesis involves the chlorination of 6-Ethyl-5-fluoropyrimidin-4(3H)-one to yield 4-Chloro-6-ethyl-5-fluoropyrimidine.[11] This chlorinated intermediate is then coupled with the appropriate side chain to produce Voriconazole.[11][12]

References

An In-depth Technical Guide to 4-Ethyl-5-fluoro-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a key intermediate in the synthesis of pharmaceutical compounds. The document details its chemical and physical properties, experimental protocols for its synthesis, and its role in the production of the broad-spectrum antifungal agent, Voriconazole.

Core Compound Properties

This compound is a pyrimidine derivative essential for the synthesis of various bioactive molecules.[1][2][3] Its chemical structure and properties are foundational to its utility in pharmaceutical manufacturing.

PropertyValueSource
Molecular Weight 142.13 g/mol [4]
Molecular Formula C₆H₇FN₂O
CAS Number 137234-87-8[1][5]
Appearance White or off-white solid/powder[1][4]
Density 1.302 g/cm³[1]
Boiling Point 180.724 °C at 760 mmHg[1]
Flash Point 63.1 °C[1]
Refractive Index 1.541[1]
Purity ≥95%[6]
Synonyms 6-ethyl-5-fluoro-1H-pyrimidin-4-one, 6-Ethyl-5-fluoropyrimidin-4-one, 4(1H)-Pyrimidinone, 6-ethyl-5-fluoro-[1]

Role in Pharmaceutical Synthesis

This compound is a critical building block in the synthesis of the antifungal drug Voriconazole.[7][8] Its specific chemical structure allows for the necessary subsequent reactions to form the final active pharmaceutical ingredient. The following diagram illustrates the synthetic pathway from this intermediate to Voriconazole.

G A This compound B Chlorination (e.g., POCl₃) A->B C 4-Chloro-6-ethyl-5-fluoropyrimidine B->C D Side-chain Introduction (Reformatsky-type reaction) C->D E Voriconazole Precursor D->E F Further synthetic steps (e.g., reduction, resolution) E->F G Voriconazole F->G

Caption: Synthetic pathway from this compound to Voriconazole.

Experimental Protocols

The following are outlines of experimental procedures for the synthesis of this compound and its subsequent conversion, based on published methodologies.

3.1. Synthesis of this compound

This protocol describes a two-step synthesis. The first step is the synthesis of the intermediate 2-fluoro-3-oxopentanoic acid ethyl ester, followed by its reaction to form the final product.

  • Step 1: Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester

    • Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.

    • Add approximately 44 g of sodium hydride and stir at room temperature.

    • Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

    • Cool the reaction system to 0°C and slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.

    • Continue stirring at this temperature for about 12 hours to complete the reaction.

  • Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine

    • In a 1 L three-necked flask under a nitrogen atmosphere, add 300 ml of methanol.

    • Cool to 0°C and add 35 g of sodium methoxide, stirring to ensure it is evenly dispersed while maintaining the temperature at 0-5°C.

    • Add 33.4 g of formamidine acetate to the flask and stir for approximately 1 hour at 0-5°C.

    • Slowly add 52 g of 2-fluoro-3-oxopentanoic acid ethyl ester (dissolved in 20 ml of methanol) dropwise over 1 hour, keeping the internal temperature at 0-5°C.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Continue to stir for 24 hours.

    • Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

    • The solvent is then removed under reduced pressure to yield the product.[7][8]

3.2. Chlorination to 4-Chloro-6-ethyl-5-fluoropyrimidine

This procedure details the conversion of the hydroxyl group to a chlorine atom, a necessary step for subsequent reactions in the synthesis of Voriconazole.

  • Dissolve 80 g of 6-ethyl-5-fluoro-4-hydroxypyrimidine in 240 ml of dichloromethane.

  • Add 78.24 ml of triethylamine to the solution.

  • Slowly add 57.4 ml of phosphorus oxychloride over 30 minutes.

  • Reflux the resulting solution for 5 hours.

  • After cooling to room temperature, add 352 ml of 3N HCl while keeping the temperature below 20°C.

  • Extract the aqueous mixture with 100 ml of dichloromethane. The organic layer contains the desired product.[5]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is associated with the following hazard codes: Xi (Irritant), N (Dangerous for the environment), and Xn (Harmful).[1] The risk statement R22 (Harmful if swallowed) applies.[1] Appropriate personal protective equipment should be worn when handling this compound.

References

The Biological Activity of Fluorinated Pyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of fluorinated pyrimidines, a cornerstone class of antimetabolite drugs in cancer therapy. We will delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the critical signaling pathways involved.

Introduction to Fluorinated Pyrimidines

Fluorinated pyrimidines are synthetic analogs of the natural pyrimidine bases uracil and thymine. The introduction of a fluorine atom, a bioisostere of a hydrogen atom, at the C-5 position of the pyrimidine ring dramatically alters the molecule's electronic properties and metabolic fate, leading to potent anti-cancer effects.[1][2] The initial development of 5-fluorouracil (5-FU) in the 1950s by Charles Heidelberger was spurred by the observation that tumor cells utilize uracil more rapidly than normal tissues, suggesting a potential therapeutic target.[3][4] Since then, 5-FU and its derivatives have become mainstays in the treatment of various solid tumors, including colorectal, breast, gastric, and head and neck cancers.[3][5][6] This guide will focus on the most clinically significant fluorinated pyrimidines: 5-Fluorouracil, Capecitabine, and the combination of Trifluridine and Tipiracil.

Mechanism of Action

The anticancer effects of fluorinated pyrimidines are primarily mediated through the inhibition of DNA synthesis and the disruption of RNA function.[7][8] Although the parent compounds are often inactive, they are converted intracellularly into active metabolites that interfere with critical cellular processes.

5-Fluorouracil (5-FU)

5-FU exerts its cytotoxic effects through three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[3][8]

  • Inhibition of Thymidylate Synthase (TS): The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS) by its metabolite, FdUMP.[7][9] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[10] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF), blocking the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the active site.[3][10] This leads to a depletion of dTMP, resulting in "thymineless death," particularly in rapidly dividing cancer cells.[7]

  • Incorporation into RNA: The metabolite FUTP is incorporated into RNA in place of uridine triphosphate (UTP).[3][9] This incorporation disrupts RNA processing and function, including pre-rRNA processing, post-transcriptional modification of tRNAs, and splicing of pre-mRNA.[8][9]

  • Incorporation into DNA: The metabolite FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[3][9]

The metabolic activation and catabolism of 5-FU are critical to its efficacy and toxicity. Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, converting it to the inactive dihydrofluorouracil (DHFU).[7][9] Genetic variations in the DPD gene can lead to severe toxicity in patients receiving 5-FU.[7]

Capecitabine

Capecitabine is an orally administered prodrug of 5-FU designed for tumor-selective activation.[11][12][13] This selectivity is achieved through a three-step enzymatic conversion, with the final and rate-limiting step occurring preferentially in tumor tissue.[11][14][15]

  • Hydrolysis by Carboxylesterase: In the liver, capecitabine is hydrolyzed by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[11][14]

  • Deamination by Cytidine Deaminase: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme found in the liver and tumor tissues.[11][14]

  • Conversion by Thymidine Phosphorylase (TP): The final step is the conversion of 5'-DFUR to 5-FU by thymidine phosphorylase (TP).[11][14] TP is often overexpressed in various solid tumors compared to normal tissues, leading to higher concentrations of 5-FU at the tumor site and potentially reducing systemic toxicity.[11][15]

Once converted to 5-FU, the mechanism of action is the same as described above.

Trifluridine and Tipiracil (Lonsurf®)

This combination drug consists of a fluorinated nucleoside analog, trifluridine (TFT), and a thymidine phosphorylase inhibitor, tipiracil (TPI).[16][17]

  • Trifluridine (TFT): After being taken up by cancer cells, trifluridine is phosphorylated to its active triphosphate form, which is then incorporated into DNA.[17][18] This incorporation leads to DNA dysfunction and inhibits cell proliferation.[16][18]

  • Tipiracil (TPI): Tipiracil is a potent inhibitor of thymidine phosphorylase (TP).[16][19] TP is the enzyme responsible for the rapid degradation of trifluridine.[17] By inhibiting TP, tipiracil increases the bioavailability of trifluridine, allowing for effective oral administration and sustained therapeutic concentrations.[17][19]

Quantitative Biological Activity

The following tables summarize key quantitative data for the biological activity of selected fluorinated pyrimidines.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineAssayIC50 (µM)Reference
5-FluorouracilMCF-7 (Breast)MTT3.01 - 5.88[20]
5-FluorouracilHepG2 (Liver)MTT5.88[20]
5-FluorouracilA549 (Lung)MTT2.81[20]
GemcitabineNot SpecifiedNot Specified130[21]
RaltitrexedL1210 (Leukemia)Cell Growth0.009[21]

Table 2: Enzyme Inhibition

InhibitorEnzymeInhibition TypeKᵢ (nM)Reference
FdUMPThymidylate SynthaseCovalent ternary complex0.022 - 3[21]
RaltitrexedThymidylate SynthaseDirect, potent9 (L1210 cells)[21]

Table 3: Pharmacokinetic Parameters

DrugParameterValueSpeciesReference
CapecitabineTmax1.5 - 2 hoursHuman[11]
5-FU (from Capecitabine)Tmax1 hourHuman[22]
5-FU (from Capecitabine)t1/21.5 - 3.1 hoursHuman[22]
Intracellular FUTP (from Capecitabine)Cmax (Day 1)<1.0 µMHuman (PBMCs)[2][23]
Intracellular FUTP (from Capecitabine)Cmax (Day 14)0.64 - 14 µMHuman (PBMCs)[2][23]
Trifluridine (with Tipiracil)Protein Binding>96%Not Specified[24]
TipiracilProtein Binding<8%Not Specified[24]
Trifluridine (with Tipiracil)t1/2 (steady-state)2.1 hoursNot Specified[24]
Tipiracilt1/2 (steady-state)2.4 hoursNot Specified[24]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of fluorinated pyrimidines.

Synthesis of 5-Fluorouracil
  • Method: Direct fluorination of uracil.

  • Procedure:

    • Prepare a solution of uracil in trifluoroacetic acid.

    • Introduce a fluorine-nitrogen gas mixture into a microchannel reactor pre-cooled to -10°C.

    • The uracil solution is preheated and then introduced into the microchannel reactor to react with the fluorine gas mixture.

    • The crude reaction product is quenched and then separated by a gas-liquid separator.

    • The product is further purified and dried to obtain 5-fluorouracil. Note: This is a generalized procedure based on modern synthesis techniques. Specific reaction conditions and safety precautions for handling fluorine gas are critical.

Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)

This assay measures the activity of TS by quantifying the release of tritium from a radiolabeled substrate.[21][25]

  • Principle: The enzyme-catalyzed conversion of [5-³H]dUMP to dTMP results in the release of the tritium atom at the C-5 position into the aqueous environment as tritiated water ([³H]H₂O).[21] The amount of radioactivity in the aqueous fraction is proportional to the enzyme activity.

  • Protocol:

    • Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme source (purified TS or cell lysate), buffer (e.g., Morrison buffer), dUMP, and the cofactor 5,10-methylenetetrahydrofolate.

    • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test inhibitor (e.g., FdUMP) for a defined period.

    • Reaction Initiation: Start the reaction by adding the radiolabeled substrate, [5-³H]dUMP.

    • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

    • Reaction Termination: Stop the reaction by adding activated charcoal, which adsorbs the unreacted radiolabeled substrate.

    • Separation: Centrifuge the mixture to pellet the charcoal.

    • Quantification: Measure the radioactivity of the supernatant (containing [³H]H₂O) using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[26]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[27]

    • Compound Treatment: Treat the cells with various concentrations of the fluorinated pyrimidine for a specified duration (e.g., 72 hours).[27]

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[26]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a fluorinated pyrimidine in a mouse model.[13][14][15][28]

  • Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.

  • Protocol:

    • Cell Culture and Implantation: Culture human cancer cells (e.g., Colo320 for colorectal cancer) and implant them subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).[13][28]

    • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[15]

    • Dosing: Administer the fluorinated pyrimidine or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage for capecitabine).[13]

    • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is monitored as an indicator of toxicity.[15]

    • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

    • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key pathways and workflows related to the biological activity of fluorinated pyrimidines.

5-Fluorouracil_Metabolic_Pathway node_5FU 5-Fluorouracil (5-FU) node_FUMP FUMP node_5FU->node_FUMP OPRT node_FUR FUR node_5FU->node_FUR UP node_FdUMP FdUMP node_5FU->node_FdUMP node_DHFU Dihydrofluorouracil (DHFU) (Inactive) node_5FU->node_DHFU DPD node_FUDP FUDP node_FUMP->node_FUDP node_FUTP FUTP node_FUDP->node_FUTP node_FdUDP FdUDP node_FUDP->node_FdUDP RR node_RNA RNA Disruption node_FUTP->node_RNA node_FUR->node_FUMP UK node_TS Thymidylate Synthase (TS) node_FdUMP->node_TS Inhibition node_FdUTP FdUTP node_FdUDP->node_FdUTP node_DNA DNA Damage node_FdUTP->node_DNA

Caption: Metabolic activation pathway of 5-Fluorouracil (5-FU).

Capecitabine_Activation_Pathway cluster_0 Systemic Circulation cluster_1 cluster_2 node_Capecitabine Capecitabine (Oral Prodrug) node_5DFCR 5'-DFCR node_Capecitabine->node_5DFCR Carboxylesterase node_5DFUR 5'-DFUR node_5DFCR->node_5DFUR Cytidine Deaminase node_Liver Liver node_5DFCR->node_Liver node_5FU 5-Fluorouracil (5-FU) node_5DFUR->node_5FU Thymidine Phosphorylase (TP) node_Tumor Tumor Tissue node_5DFUR->node_Tumor node_Action Mechanism of Action (TS Inhibition, RNA/DNA Incorporation) node_5FU->node_Action

Caption: Tumor-selective activation of the prodrug Capecitabine.

Trifluridine_Tipiracil_Mechanism node_Oral Oral Administration (Trifluridine + Tipiracil) node_Trifluridine Trifluridine (TFT) node_Oral->node_Trifluridine node_Tipiracil Tipiracil (TPI) node_Oral->node_Tipiracil node_TP Thymidine Phosphorylase (TP) node_Trifluridine->node_TP node_Phosphorylation Phosphorylation node_Trifluridine->node_Phosphorylation node_Tipiracil->node_TP Inhibition node_Degradation Degradation of Trifluridine node_TP->node_Degradation node_TFT_TP Trifluridine Triphosphate node_Phosphorylation->node_TFT_TP node_DNA DNA Incorporation -> DNA Dysfunction node_TFT_TP->node_DNA

Caption: Mechanism of action for the combination of Trifluridine and Tipiracil.

In_Vivo_Xenograft_Workflow node_CellCulture 1. Human Cancer Cell Culture node_Implantation 2. Subcutaneous Implantation into Immunodeficient Mice node_CellCulture->node_Implantation node_TumorGrowth 3. Tumor Growth to Palpable Size node_Implantation->node_TumorGrowth node_Randomization 4. Randomization into Treatment & Control Groups node_TumorGrowth->node_Randomization node_Treatment 5. Drug Administration node_Randomization->node_Treatment node_Monitoring 6. Monitor Tumor Volume & Body Weight node_Treatment->node_Monitoring node_Endpoint 7. Study Endpoint node_Monitoring->node_Endpoint node_Analysis 8. Data Analysis (Tumor Growth Inhibition) node_Endpoint->node_Analysis

Caption: Experimental workflow for an in vivo mouse xenograft study.

References

The Pivotal Role of 4-Ethyl-5-fluoro-6-hydroxypyrimidine in the Synthesis of Voriconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of the broad-spectrum antifungal agent, voriconazole, with a specific focus on the critical role of the intermediate, 4-Ethyl-5-fluoro-6-hydroxypyrimidine. The synthesis of voriconazole involves a multi-step process where the strategic incorporation of the fluorinated pyrimidine moiety is a key determinant of the final product's efficacy. This document details the synthetic pathway, presents quantitative data from key reaction steps, and provides experimental protocols based on established literature.

Introduction to Voriconazole and the Significance of the Fluoropyrimidine Moiety

Voriconazole is a second-generation triazole antifungal agent, widely used in the treatment of serious and invasive fungal infections. Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent 14α-lanosterol demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The presence of the 5-fluoropyrimidine ring in the voriconazole structure is crucial for its potent and broad-spectrum antifungal activity. This compound serves as a key starting material for the introduction of this critical pharmacophore.

The Synthetic Pathway from this compound to Voriconazole

The synthesis of voriconazole from this compound can be broadly categorized into three key stages:

  • Chlorination: The hydroxyl group of this compound is replaced with a chlorine atom to yield 4-chloro-6-ethyl-5-fluoropyrimidine. This transformation is essential to activate the pyrimidine ring for subsequent reactions.

  • Side-Chain Bromination: The ethyl group at the 6-position of the pyrimidine ring is selectively brominated to introduce a reactive handle for the coupling reaction. This step yields the crucial intermediate, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine.

  • Coupling and Final Product Formation: The brominated pyrimidine derivative is then coupled with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in a Reformatsky-type reaction to form the carbon-carbon bond and establish the core structure of voriconazole. Subsequent dehalogenation and chiral resolution steps lead to the final active pharmaceutical ingredient.

The overall synthetic workflow is depicted in the following diagram:

Voriconazole_Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_coupling Coupling Partner cluster_product Final Product Start 4-Ethyl-5-fluoro-6- hydroxypyrimidine Intermediate1 4-Chloro-6-ethyl-5- fluoropyrimidine Start->Intermediate1 Chlorination (e.g., POCl3) Intermediate2 6-(1-Bromoethyl)-4-chloro-5- fluoropyrimidine Intermediate1->Intermediate2 Bromination (e.g., NBS, AIBN) Product Voriconazole Intermediate2->Product Reformatsky-type Coupling, Dehalogenation & Resolution CouplingPartner 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone CouplingPartner->Product

Caption: Synthetic workflow from this compound to Voriconazole.

Quantitative Data on Key Synthetic Steps

The efficiency of each synthetic step is crucial for the overall yield and cost-effectiveness of voriconazole production. The following table summarizes the reported yields for the key transformations starting from this compound.

Reaction Step Starting Material Product Reagents Reported Yield (%) Reference
ChlorinationThis compound4-Chloro-6-ethyl-5-fluoropyrimidinePhosphorus oxychloride (POCl₃), TriethylamineNot explicitly stated, but part of a multi-step synthesis with good overall yield.--INVALID-LINK--
Bromination4-Chloro-6-ethyl-5-fluoropyrimidine6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidineN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)89[1]
Coupling & Desulfurization4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine(2R,3S)/(2S,3R)-3-[6-(4-chloro-phenylsulfanyl)-5-fluoro-pyrimidine-4-yl]-2-(2,4-difluoro-phenyl)-1-[2][3][4]triazol-1-yl-butane-2-olZinc, Lead, Iodine, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneNot explicitly stated for this specific step, but the subsequent desulfurization and resolution are described.[1]
Thioether Formation4-Chloro-6-ethyl-5-fluoropyrimidine4-(4-chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine4-chlorothiophenol>95[1]

Detailed Experimental Protocols

The following protocols are based on procedures described in the patent literature and provide a general framework for the synthesis of key intermediates. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine
  • Procedure: To a solution of 80 g of 6-ethyl-5-fluoro-4-hydroxypyrimidine in 240 ml of dichloromethane, 78.24 ml of triethylamine is added.[1] Subsequently, 57.4 ml of phosphorus oxychloride is slowly added over 30 minutes.[1] The resulting solution is refluxed for 5 hours to complete the reaction.[1] After cooling to room temperature, 352 ml of 3N HCl is added while maintaining the temperature below 20°C.[1] The aqueous mixture is then extracted with 100 ml of dichloromethane.[1] The organic layer is washed with 100 ml of water, dried over magnesium sulfate, and concentrated under reduced pressure to obtain the title compound.[1]

Synthesis of 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine
  • Procedure: 131 g of 4-(4-chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine, 103.8 g of N-bromosuccinimide, and 7.98 g of azobisisobutyronitrile are dissolved in 850 ml of dichloroethane.[1] The resulting mixture is refluxed for 2 hours.[1] After cooling to room temperature, the solution is washed successively with 800 ml of water, a solution of 50 g of sodium metabisulfite in 950 ml of water, and 500 ml of brine.[1] The organic solution is then concentrated under reduced pressure and the residue is crystallized from isopropanol at 5°C to yield the white title compound (150.7 g, 89% yield).[1]

Synthesis of (2R,3S)/(2S,3R)-3-[6-(4-chloro-phenylsulfanyl)-5-fluoro-pyrimidine-4-yl]-2-(2,4-difluoro-phenyl)-1-[2][3][4]triazol-1-yl-butane-2-ol
  • Procedure: To a suspension of 60 g of zinc powder (pre-treated with 1N HCl) and 2.97 g of lead powder in 360 ml of tetrahydrofuran, a solution of 45.04 g of iodine in 120 ml of tetrahydrofuran is slowly added over 10 minutes.[1] The mixture is then cooled to 5°C.[1] A solution of 40 g of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 82.24 g of 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine in 320 ml of tetrahydrofuran is slowly added over 1 hour.[1] The reaction mixture is then warmed to 25°C and stirred for 1 hour.[1]

Signaling Pathways and Logical Relationships

The synthesis of voriconazole from this compound follows a logical progression of chemical transformations designed to build the final molecular architecture. This can be visualized as a linear pathway with key decision points related to reaction conditions and purification strategies.

Logical_Progression A Start: 4-Ethyl-5-fluoro-6- hydroxypyrimidine B Activation: Chlorination A->B Introduce Leaving Group C Functionalization: Bromination B->C Enable Side-Chain Reactivity D Key C-C Bond Formation: Coupling Reaction C->D Construct Core Scaffold E Final Steps: Dehalogenation & Chiral Resolution D->E Refine Structure F Product: Voriconazole E->F

References

4-Ethyl-5-fluoro-6-hydroxypyrimidine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a crucial intermediate in the synthesis of the broad-spectrum triazole antifungal agent, Voriconazole.[1][2][3][4] This technical guide provides an in-depth review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and the experimental protocols for its preparation. As the compound is a synthetic intermediate, this review will focus on its chemical characteristics rather than biological signaling pathways.

Physicochemical Properties

This compound is a white to off-white solid.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇FN₂O[6][7]
Molecular Weight 142.13 g/mol [6][7]
CAS Number 137234-87-8[3]
Appearance White or off-white solid[5]
Density 1.302 g/cm³[5]
Boiling Point 180.724 °C at 760 mmHg[5]
Flash Point 63.1 °C[5]
Refractive Index 1.541[5]
pKa 7.52 ± 0.50 (Predicted)[8]
Solubility Chloroform (Slightly), Methanol (Slightly)[8]

Synthesis of this compound

The primary application of this compound is as a key intermediate in the synthesis of Voriconazole.[2][4] Several synthetic routes have been described in the patent literature. A common approach involves the cyclization of a β-ketoester with a suitable amidine source.

One prominent synthetic pathway is the reaction of ethyl 2-fluoro-3-oxopentanoate with formamidine acetate. This method is noted for its efficiency and use of readily available starting materials.[4] An alternative patented method involves the enamination of α-fluoropropionylacetate followed by cyclization with formamide.[9][10]

Below are diagrams illustrating the common synthetic pathways for this compound and its subsequent use in the synthesis of Voriconazole.

G cluster_synthesis Synthesis of this compound ethyl_fluoroacetate Ethyl fluoroacetate intermediate_ester Ethyl 2-fluoro-3-oxopentanoate ethyl_fluoroacetate->intermediate_ester propionyl_chloride Propionyl chloride propionyl_chloride->intermediate_ester product This compound intermediate_ester->product formamidine_acetate Formamidine acetate formamidine_acetate->product

Caption: Synthetic pathway to this compound.

G cluster_voriconazole_synthesis Role in Voriconazole Synthesis start_pyrimidine This compound chlorination Chlorination (e.g., POCl₃) start_pyrimidine->chlorination chlorinated_intermediate 4-Chloro-6-ethyl-5-fluoropyrimidine chlorination->chlorinated_intermediate bromination Bromination (e.g., NBS) chlorinated_intermediate->bromination bromo_intermediate 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine bromination->bromo_intermediate voriconazole Voriconazole bromo_intermediate->voriconazole coupling_partner 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone coupling_partner->voriconazole

Caption: Conversion of this compound to Voriconazole.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from the patent literature.

Synthesis of Ethyl 2-fluoro-3-oxopentanoate

This procedure outlines the synthesis of the key β-ketoester intermediate.

Materials:

  • Isopropyl ether

  • Sodium hydride (NaH)

  • Ethyl fluoroacetate

  • Propionyl chloride

  • Ice water

  • 5% NaOH solution

  • Anhydrous sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask, followed by approximately 44 g of sodium hydride. Stir the suspension evenly at room temperature.

  • Slowly add 106 g of ethyl fluoroacetate dropwise to the reaction flask over 3 hours.

  • Cool the reaction system to 0 °C.

  • Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature at 0-5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for approximately 12 hours to complete the reaction.[4]

  • Add 0.5 L of ice water to the reaction mixture with thorough stirring.

  • Neutralize the reaction system with a 5% NaOH solution.

  • Allow the mixture to stand and separate the layers.

  • Extract the aqueous phase three times with 500 mL of isopropyl ether.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield ethyl 2-fluoro-3-oxopentanoate.[4]

Synthesis of this compound

This procedure describes the cyclization reaction to form the target compound.

Materials:

  • Methanol

  • Sodium methoxide

  • Ethyl 2-fluoro-3-oxopentanoate (dissolved in methanol)

  • Glacial acetic acid

  • Dichloromethane

Procedure:

  • Under a nitrogen atmosphere, add 300 mL of methanol to a 1 L three-necked flask and cool to 0 °C.

  • Add 35 g of sodium methoxide to the reaction flask, stir evenly, and maintain the temperature at 0-5 °C.[4]

  • Slowly add 52 g of ethyl 2-fluoro-3-oxopentanoate (dissolved in 20 mL of methanol) dropwise into the flask over 1 hour, keeping the temperature between 0-5 °C.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Continue to stir and react for 24 hours.

  • Add 15.4 g of glacial acetic acid to the flask to adjust the pH to 6-6.5 and stir evenly.

  • Distill off the methanol under reduced pressure to obtain an off-white solid mixture.

  • Fully extract the solid mixture five times with 100 mL of dichloromethane.

  • Combine the organic phases and remove the solvent to yield this compound.[4]

Biological Activity

A thorough review of the scientific literature and patent databases reveals that this compound is consistently described as a chemical intermediate.[1][2][3][4] There is no significant data available on its specific biological activity or mechanism of action. Its utility is derived from its molecular structure, which is amenable to further chemical modification to produce the biologically active compound, Voriconazole. Any biological studies would typically focus on the final active pharmaceutical ingredient rather than this intermediate.

Conclusion

This compound is a well-established and critical intermediate in the synthesis of the antifungal drug Voriconazole. Its synthesis is achieved through established chemical pathways, primarily involving the cyclization of a β-ketoester. While devoid of significant direct biological activity, its importance to the pharmaceutical industry, particularly in the production of antifungal medications, is substantial. This guide has provided a consolidated overview of its physicochemical properties and detailed synthetic protocols to aid researchers and professionals in drug development.

References

The Genesis of a Key Antifungal Intermediate: A Technical Guide to 4-Ethyl-5-fluoro-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Physicochemical Properties of a Crucial Building Block in Modern Antifungal Therapy.

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a critical intermediate in the manufacture of the broad-spectrum antifungal agent, Voriconazole. Developed by Pfizer as a second-generation triazole antifungal, the journey of Voriconazole's creation is intrinsically linked to the innovation in the synthesis of its core components, including this fluorinated pyrimidine. This document details the evolution of its synthetic routes, from early developmental stages to more efficient commercial processes. It also consolidates key physicochemical and spectroscopic data and presents detailed experimental protocols for its preparation. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a centralized resource on this pivotal molecule.

Introduction: A Tale of a Targeted Intermediate

The discovery of this compound is not a standalone event but rather a crucial chapter in the story of Voriconazole's development. Voriconazole, patented by Pfizer in 1990 and approved for medical use in the United States in 2002, was engineered to overcome the limitations of first-generation triazole antifungals like fluconazole.[1] The goal was to create a therapeutic agent with a broader spectrum of activity against various fungal infections.[1] This endeavor necessitated the strategic design and synthesis of novel molecular scaffolds, leading to the development of this compound as a key building block.[2][3]

The history of this intermediate is therefore the history of the process development of Voriconazole. Initial synthetic strategies for the pyrimidine component of Voriconazole involved a six-step route starting from 5-fluorouracil.[2] However, for commercial-scale production, a more efficient, four-step synthesis was developed. This optimized route involved the fluorination of methyl 3-oxopentanoate followed by cyclization with formamidine acetate.[2] Further refinements to this process have also been explored, such as the use of the more economical formamide in place of formamidine acetate for the cyclization step.

As a synthetic intermediate, this compound's primary significance lies in its chemical reactivity and suitability for constructing the larger, more complex Voriconazole molecule. There is no readily available information to suggest that the compound itself possesses any significant biological activity or directly interacts with specific signaling pathways. Its role is that of a carefully designed molecular fragment, optimized for chemical synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 137234-87-8[4][5][6][7][8]
Molecular Formula C₆H₇FN₂O[4][6][7]
Molecular Weight 142.13 g/mol [4][6]
Appearance White or off-white solid/powder[6]
Melting Point 114-116 °C[9]

Table 2: Spectroscopic Data for this compound

Spectrum TypeDataReference
¹H NMR δ 1.26-1.29 (m, 3H), 2.70-2.76 (m, 2H), 8.03 (m, 1H)
IR (cm⁻¹) 2986, 2883, 1687, 1659, 1611, 1240, 908
Mass Spectrum (ESI) m/z 143 (M+ + 1)

Synthesis and Methodologies

The synthesis of this compound has evolved to improve efficiency and cost-effectiveness for industrial-scale production. Below are detailed protocols for two key synthetic approaches.

Commercial Synthesis via Cyclization with Formamidine Acetate

The preferred commercial route to Voriconazole's pyrimidine core involves the cyclization of a fluorinated ketoester with formamidine acetate. This method superseded an earlier, longer route starting from 5-fluorouracil.[2]

Experimental Protocol:

A detailed protocol for this specific synthesis is outlined in patents related to Voriconazole's process development. The general steps involve the initial fluorination of methyl 3-oxopentanoate, followed by a cyclization reaction with formamidine acetate in the presence of a suitable base and solvent.

Diagram 1: Commercial Synthesis Workflow

commercial_synthesis start Methyl 3-oxopentanoate fluorination Fluorination start->fluorination intermediate1 Methyl 2-fluoro-3-oxopentanoate fluorination->intermediate1 cyclization Cyclization with Formamidine Acetate intermediate1->cyclization product This compound cyclization->product

Caption: Workflow for the commercial synthesis of this compound.

Improved Synthesis using Formamide

A more cost-effective variation of the commercial synthesis utilizes formamide for the cyclization step.

Experimental Protocol:

Ammonia gas is passed through a solution of methyl 2-fluoro-3-oxovalerate in formamide. The resulting solution is then added dropwise to a solution of sodium methoxide in methanol at 50 °C. Following the addition of more formamide, the mixture is heated. The volatile components are removed under vacuum, and the residue is taken up in water. The pH is adjusted to 6 with HCl, and the product is extracted with ethyl acetate. Recrystallization from cold acetone yields the final product.

Table 3: Reagents and Conditions for Improved Formamide Synthesis

Reagent/ConditionQuantity/Value
Methyl 2-fluoro-3-oxovalerate88.9 g (0.6 mol)
Formamide130 mL initially, then 50 mL
30% NaOMe in Methanol450 mL
Reaction Temperature50 °C
pH for work-up6
Yield40% (34.8 g)

Diagram 2: Logical Flow of the Improved Formamide Synthesis

improved_synthesis start Methyl 2-fluoro-3-oxovalerate + Formamide amination Pass NH₃ gas start->amination cyclization_addition Add to NaOMe/Methanol at 50°C amination->cyclization_addition heating Add more Formamide and heat cyclization_addition->heating workup Evaporation, Water, pH adjustment to 6 heating->workup extraction Ethyl Acetate Extraction workup->extraction purification Recrystallization from Acetone extraction->purification product Pure this compound purification->product

Caption: Step-by-step workflow of the improved synthesis using formamide.

Conversion to 4-Chloro-6-ethyl-5-fluoropyrimidine

A crucial subsequent step in the synthesis of Voriconazole is the conversion of the hydroxyl group of this compound to a chlorine atom.

Experimental Protocol:

80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one is dissolved in a mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide. To this solution, 78.24 mL of triethylamine is added as a base. Phosphoryl chloride (POCl₃) is then added dropwise over 30 minutes. The reaction mixture is stirred under reflux for 5 hours. After cooling, 352 mL of 3N hydrochloric acid is carefully added, keeping the temperature below 20°C. The aqueous phase is extracted with dichloromethane, and the combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the product.[10]

Table 4: Reagents and Conditions for Chlorination Reaction

Reagent/ConditionQuantity/Value
6-ethyl-5-fluoropyrimidin-4(3H)-one80 g
Dichloromethane240 mL
N,N-dimethylformamide57.4 mL
Triethylamine78.24 mL
Phosphoryl chloride (POCl₃)Added dropwise over 30 min
Reflux time5 hours
Yield95% (85.9 g)

Diagram 3: Chlorination Reaction Pathway

chlorination_pathway start This compound product 4-Chloro-6-ethyl-5-fluoropyrimidine start->product Chlorination reagents POCl₃, Triethylamine Dichloromethane, DMF reagents->product

Caption: The conversion of the hydroxypyrimidine to the chloropyrimidine.

Conclusion

This compound stands as a testament to the targeted design and process optimization inherent in modern pharmaceutical development. Its history is interwoven with the successful launch of Voriconazole, a critical tool in combating serious fungal infections. While not a therapeutic agent in its own right, the efficient and scalable synthesis of this intermediate has been paramount to the accessibility of its life-saving end product. This guide has consolidated the key historical, synthetic, and analytical information available, providing a valuable resource for the scientific community. Future research in this area will likely focus on further optimization of its synthesis, exploring greener and more sustainable chemical processes.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 4-Ethyl-5-fluoro-6-hydroxypyrimidine (CAS No. 137234-87-8), a key intermediate in the synthesis of various bioactive compounds, including broad-spectrum triazole antifungal agents.[1][2] Adherence to stringent safety measures is paramount when working with this pyrimidine derivative to mitigate potential risks and ensure a safe laboratory environment.

Physicochemical and Safety Data at a Glance

A thorough understanding of the compound's properties is the foundation of safe handling. The following tables summarize the key physicochemical characteristics and hazard classifications for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₇FN₂O[3]
Molecular Weight 142.13 g/mol [3][4]
Appearance White or off-white solid powder[1][3]
Density 1.302 g/cm³[1]
Boiling Point 180.724°C at 760 mmHg[1]
Melting Point 102.5 - 111 °C[5]
Flash Point 63.1°C[1]
Water Solubility 94,900 mg/L at 20°C[5]
Log Pow 0.19 at 20°C[5]
Vapor Pressure 0.001 Pa at 25°C[5]
Refractive Index 1.541[1]

Table 2: Hazard Identification and Classification

Hazard ClassificationStatementSource
GHS Pictogram(s) [5]
Signal Word Danger[5]
GHS Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H400: Very toxic to aquatic life.[4][5]
GHS Precautionary Statements P260, P261, P264, P270, P272, P273, P280, P301+P312, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, P310, P333+P313, P362+P364, P391, P405, P501[5]
Hazard Codes (obsolete) Xi; N; Xn[1]
Risk Statement (obsolete) R22[1]

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory. The following diagram illustrates the essential PPE for handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Chemical Safety Goggles or Face Shield Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile) Body_Protection Laboratory Coat Respiratory_Protection NIOSH-Approved Respirator (if dust is generated) Researcher Researcher Researcher->Eye_Protection Researcher->Hand_Protection Researcher->Body_Protection Researcher->Respiratory_Protection If needed Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor and Safety Personnel Evacuate->Alert Assess Assess the Spill (Size and Hazard) Alert->Assess Small_Spill Small and Contained? Assess->Small_Spill Large_Spill Large or Uncontained? Small_Spill->Large_Spill No Cleanup Contain and Clean Up Spill (Use appropriate absorbent material) Small_Spill->Cleanup Yes Large_Spill->Alert Yes Dispose Dispose of Waste in Sealed, Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Document Incident Decontaminate->Report Synthesis_Pathway cluster_synthesis Conceptual Synthesis Pathway Precursors α-fluoropropionylacetate + Formamide Target_Compound 4-Ethyl-5-fluoro-6- hydroxypyrimidine Precursors->Target_Compound Cyclization Chlorination Chlorination Target_Compound->Chlorination Bromination Bromination Chlorination->Bromination Final_Product Voriconazole Bromination->Final_Product

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a key intermediate in the production of the broad-spectrum antifungal agent voriconazole.[1][2] The described method is a two-step process commencing with the synthesis of the intermediate, 2-fluoro-3-oxopentanoic acid ethyl ester, from ethyl fluoroacetate and propionyl chloride. This is followed by a cyclocondensation reaction with formamidine acetate to yield the final product.[1][2] This process is designed to be efficient and suitable for industrial-scale production, utilizing readily available and cost-effective raw materials.[1][2]

Introduction

This compound is a crucial building block in the synthesis of voriconazole. Traditional synthetic routes have often been hampered by multiple steps, complex procedures, significant waste generation, and high costs, making them less viable for large-scale manufacturing.[1][2] The protocol outlined below presents a streamlined and environmentally conscious approach to address these challenges, offering a concise and efficient synthesis.[1][2]

Overall Reaction Scheme

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Fluoro-3-oxopentanoic acid ethyl ester cluster_step2 Step 2: Synthesis of this compound A1 Ethyl Fluoroacetate E1 Reaction Vessel 1 A1->E1 B1 Propionyl Chloride B1->E1 C1 Sodium Hydride (NaH) C1->E1 D1 Isopropyl Ether D1->E1 F1 2-Fluoro-3-oxopentanoic acid ethyl ester E1->F1 Condensation A2 2-Fluoro-3-oxopentanoic acid ethyl ester F1->A2 E2 Reaction Vessel 2 A2->E2 B2 Formamidine Acetate B2->E2 C2 Sodium Methoxide C2->E2 D2 Methanol D2->E2 F2 This compound E2->F2 Cyclocondensation

Figure 1: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-3-oxopentanoic acid ethyl ester

This initial step involves a condensation reaction between ethyl fluoroacetate and propionyl chloride.[1][2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl fluoroacetate106.09106 g0.999
Propionyl chloride92.5295 g1.027
Sodium hydride (60% dispersion in mineral oil)24.00~44 g~1.1
Isopropyl ether102.171.2 L-

Procedure:

  • Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.

  • Add approximately 44 g of sodium hydride and stir the mixture at room temperature until evenly dispersed.

  • Slowly add 106 g of ethyl fluoroacetate dropwise to the reaction flask over a period of 3 hours.

  • Cool the reaction system to 0°C.

  • Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.

  • Continue stirring the reaction mixture at this temperature for about 12 hours to complete the reaction.[2]

Step 2: Synthesis of this compound

The second step is a cyclocondensation reaction of the intermediate with formamidine acetate.[1][2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluoro-3-oxopentanoic acid ethyl ester162.1552 g0.321
Formamidine acetate104.1133.4 g0.321
Sodium methoxide54.0235 g0.648
Methanol32.04300 ml + 20 ml-
Glacial acetic acid60.0515.4 g0.256

Procedure:

  • Under a nitrogen atmosphere, add 300 ml of methanol to a 1 L three-necked flask and cool to 0°C.

  • Add 35 g of sodium methoxide to the flask, stir until uniform, and maintain the temperature at 0-5°C.

  • Add 33.4 g of formamidine acetate to the flask and stir for about 1 hour at 0-5°C.

  • Slowly add a solution of 52 g of 2-fluoro-3-oxopentanoic acid ethyl ester (dissolved in 20 ml of methanol) dropwise over 1 hour, keeping the internal temperature at 0-5°C.[2]

  • Remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Continue to stir the reaction for 24 hours.

  • Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5 and stir.[2]

Work-up and Purification:

  • Remove the methanol under reduced pressure to obtain a pale solid mixture.

  • Extract the solid mixture thoroughly with dichloromethane (5 x 100 ml).

  • Combine the organic phases and remove the dichloromethane by distillation.

  • Recrystallize the resulting solid from 100 ml of ethyl acetate to yield a faint yellow solid.[1]

Results and Data

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
This compound45.630.467

Characterization Data:

  • Elemental Analysis (Calculated for C₆H₇FN₂O): C 50.70%, H 4.96%, F 13.37%, N 19.71%, O 11.26%

  • Elemental Analysis (Found): C 50.60%, H 5.01%, F 13.30%, N 19.72%, O 11.37%[1]

  • ¹H NMR (CDCl₃) δ (ppm): 13.15 (bs, 1H), 8.02 (s, 1H), 2.68 (q, 2H), 1.25 (t, 3H)[1]

  • Mass Spectrum (ESI): 143.06 (M+1)[1]

Logical Workflow Diagram

Logical_Workflow Start Start Synthesis Step1 Step 1: Condensation Reaction Start->Step1 Step2 Step 2: Cyclocondensation Reaction Step1->Step2 Intermediate Product Workup Work-up and Purification Step2->Workup Analysis Product Characterization Workup->Analysis End End Product Analysis->End

Figure 2: Logical workflow for the synthesis of this compound.

Conclusion

The presented protocol offers a reproducible and efficient method for the synthesis of this compound. The two-step approach, coupled with a straightforward purification process, provides a high yield of the desired product. This methodology is particularly advantageous for its simplicity, use of less hazardous materials, and potential for scalability in an industrial setting. The provided characterization data confirms the identity and purity of the final compound.

References

Application Notes: Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

These notes provide a summary of synthetic strategies for 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a key intermediate in the preparation of the broad-spectrum antifungal agent, Voriconazole[1][2]. The information is intended for researchers, scientists, and drug development professionals. All procedures discussed are derived from published literature and should only be performed by trained professionals in a suitable laboratory setting with all necessary safety precautions in place.

Introduction

This compound (CAS No: 137234-87-8) is a critical building block in the synthesis of Voriconazole[1][3]. Its structure incorporates the necessary ethyl and fluoro groups, which are key pharmacophores in the final active pharmaceutical ingredient. The synthesis of this intermediate is a crucial step, and various methods have been developed to improve yield, reduce cost, and enhance process safety for industrial production[2]. The primary synthetic approach involves the cyclization of a β-ketoester derivative with a source of formamide or a similar reagent.

General Synthetic Principles

The construction of the pyrimidine ring system typically involves a condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a compound containing an N-C-N fragment, such as an amidine. In the case of this compound, a common strategy is the reaction of an ethyl α-fluoroacetoacetate derivative with formamide or a related reagent[3][4].

The logical workflow for one common synthetic route is outlined below.

G cluster_0 Preparation of β-Ketoester Intermediate cluster_1 Pyrimidine Ring Formation A Ethyl Fluoroacetate C Condensation Reaction (e.g., Claisen condensation) A->C B Propionyl Chloride B->C D Ethyl 2-fluoro-3-oxopentanoate C->D Forms key intermediate F Cyclocondensation Reaction D->F Reacts with E Formamidine Acetate (or Formamide) E->F G This compound F->G Forms final product

Caption: General workflow for pyrimidine synthesis.

Experimental Protocols Overview

The following sections describe the general methodologies found in the chemical literature, such as in patent filings, for the key transformations.

Preparation of Ethyl 2-fluoro-3-oxopentanoate

This key intermediate is typically synthesized via a condensation reaction.

  • Principle: A Claisen-type condensation between an α-fluoro ester (e.g., ethyl fluoroacetate) and an acyl chloride (e.g., propionyl chloride) in the presence of a strong base.

  • Reagents:

    • Ethyl fluoroacetate

    • Propionyl chloride

    • Base (e.g., sodium hydride, sodium methoxide)

    • Aprotic solvent (e.g., isopropyl ether, tetrahydrofuran)[1][2]

  • Methodology: The reaction is conducted under anhydrous conditions and an inert atmosphere (N₂). The base is suspended in the solvent and cooled. The ethyl fluoroacetate is added, followed by the slow addition of propionyl chloride while maintaining a low temperature (e.g., 0-5°C) to control the reaction's exothermicity[1][2]. After the reaction is complete, it is quenched with water and neutralized. The organic product is then extracted and purified.

Synthesis of this compound

The final product is formed through a cyclocondensation reaction.

  • Principle: The β-ketoester intermediate (Ethyl 2-fluoro-3-oxopentanoate) is reacted with a formylating agent like formamidine or formamide in the presence of a base to form the pyrimidine ring.

  • Reagents:

    • Ethyl 2-fluoro-3-oxopentanoate

    • Formamidine acetate (or formamide)

    • Base (e.g., sodium methoxide)

    • Solvent (e.g., methanol)[1][3]

  • Methodology: The base is dissolved in the solvent, and the β-ketoester is added. The formamidine salt is then introduced, and the mixture is stirred, often at room temperature or with gentle heating, for an extended period (e.g., 24 hours) to ensure complete cyclization[1]. The reaction pH is then adjusted towards neutral with an acid (e.g., acetic acid) to precipitate the product, which can be collected by filtration and purified.

Data Summary

The following table summarizes the key chemical properties of the target compound.

PropertyValueSource(s)
CAS Number 137234-87-8[5][6][7]
Molecular Formula C₆H₇FN₂O[7]
Molecular Weight 142.13 g/mol [7]
Appearance White or off-white solid/powder[7][8]
Boiling Point 180.7 °C at 760 mmHg[8]
Density 1.302 g/cm³[8]

Safety and Hazard Information

It is critical to handle all chemicals involved in this synthesis with extreme care, using appropriate personal protective equipment (PPE) and engineering controls (e.g., a chemical fume hood).

G cluster_0 Chemical Hazards cluster_1 Required Safety Precautions H302 H302: Harmful if swallowed P270 P270: Do not eat, drink or smoke when using H314 H314: Causes severe skin burns and eye damage P280 P280: Wear protective gloves/clothing/eye protection H317 H317: May cause an allergic skin reaction H351 H351: Suspected of causing cancer P260 P260: Do not breathe dust/fume/gas P301 P301+P317: IF SWALLOWED: Get medical help P305 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses

Caption: Key GHS hazard and precautionary statements.

  • Hazards: this compound is classified as harmful if swallowed and causes severe skin burns and eye damage[9]. It may also cause an allergic skin reaction, is suspected of causing cancer, and may damage fertility or the unborn child[9][10].

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood[9][11]. Avoid creating dust. Wear suitable protective clothing, including gloves and safety goggles[11]. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong acids[9][11].

Disclaimer: This document provides a summary of published chemical synthesis strategies and is for informational and educational purposes only. It is not a substitute for a validated, process-specific protocol. The synthesis of chemical compounds should only be attempted by qualified professionals in appropriate laboratory facilities.

References

Industrial Scale Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the industrial-scale synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine, a key intermediate in the manufacturing of various pharmaceutical compounds, notably the antifungal agent Voriconazole.[1][2] The synthesis is primarily achieved through a robust and efficient two-step process. This process begins with the condensation of ethyl fluoroacetate and propionyl chloride to yield 2-fluoro-3-oxopentanoic acid ethyl ester. This intermediate then undergoes cyclization with formamidine acetate to produce the final product, 6-ethyl-5-fluoro-4-hydroxypyrimidine.[1][2] This method is advantageous for industrial production due to its use of readily available and cost-effective raw materials, straightforward and mild reaction conditions, and a reduced environmental impact.[1][2]

Chemical Synthesis Pathway

The industrial synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine is a two-step process as outlined below.

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A Ethyl Fluoroacetate C 2-Fluoro-3-oxopentanoic acid ethyl ester A->C B Propionyl Chloride B->C D 2-Fluoro-3-oxopentanoic acid ethyl ester F 6-ethyl-5-fluoro-4-hydroxy pyrimidine D->F E Formamidine Acetate E->F

Caption: Two-step synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-3-oxopentanoic acid ethyl ester

This procedure details the condensation reaction to form the key intermediate.

Materials:

  • Ethyl fluoroacetate

  • Propionyl chloride

  • Sodium hydride (NaH) or Potassium tert-butoxide

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Isopropyl ether)

  • Nitrogen (N2) gas

  • Reaction vessel (e.g., 2 L three-necked flask)

  • Stirring apparatus

  • Cooling system (e.g., ice bath)

Procedure:

  • Under a nitrogen atmosphere, charge the reaction vessel with the anhydrous aprotic solvent (e.g., 1.2 L of isopropyl ether).[2]

  • Add the base (e.g., approximately 44 g of sodium hydride) to the solvent and stir the mixture at room temperature to ensure even suspension.[2]

  • Slowly add ethyl fluoroacetate (e.g., 106 g) dropwise into the reaction mixture over a period of 3 hours.[2]

  • Cool the reaction system to 0°C using an ice bath.[2]

  • Slowly add propionyl chloride (e.g., 95 g) dropwise to the cooled mixture over 3 hours, maintaining the temperature between 0-5°C.[2]

  • Continue stirring the reaction mixture at 0-5°C for approximately 12 hours to ensure the reaction goes to completion.[2]

  • Upon completion, the resulting product is 2-fluoro-3-oxopentanoic acid ethyl ester, which can be used directly in the next step.

Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine

This protocol describes the cyclization reaction to form the final product.

Materials:

  • 2-Fluoro-3-oxopentanoic acid ethyl ester (from Step 1)

  • Formamidine acetate

  • Methanol

  • Glacial acetic acid

  • Reaction vessel

  • Stirring apparatus

  • Cooling system

Procedure:

  • In a separate reaction vessel, prepare a solution of formamidine acetate in methanol. For example, add 33.4 grams of methyl ether to the bottle and stir at 0-5°C for about 1 hour.[2]

  • Slowly add the 2-fluoro-3-oxopentanoic acid ethyl ester (e.g., 52 g, dissolved in 20 ml of methanol) dropwise into the formamidine acetate solution. The addition should be completed within 1 hour while maintaining the temperature at 0-5°C.[2]

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue to stir the reaction for 24 hours.[2]

  • After 24 hours, add glacial acetic acid (e.g., 15.4 g) to the reaction vessel to adjust the pH to 6-6.5.[2]

  • The product, 6-ethyl-5-fluoro-4-hydroxy pyrimidine, will precipitate out of the solution.

  • The crude product can be purified by recrystallization. Cooling and stirring crystallization, with the addition of a crystal seed, is an effective purification method.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6-ethyl-5-fluoro-4-hydroxypyrimidine.

Experimental_Workflow A Start: Raw Materials B Step 1: Condensation Reaction A->B C In-process Control (TLC, GC) B->C D Step 2: Cyclization Reaction C->D E In-process Control (HPLC) D->E F Precipitation & Filtration E->F G Purification (Recrystallization) F->G H Drying G->H I Final Product: 6-ethyl-5-fluoro-4-hydroxy pyrimidine H->I

Caption: General experimental workflow for the synthesis.

Data Presentation

The following tables summarize the typical quantities of reactants used in the synthesis process, based on patent literature.

Table 1: Reactants for Step 1 (Synthesis of 2-Fluoro-3-oxopentanoic acid ethyl ester)

ReactantMolecular FormulaAmountMolar Ratio (approx.)
Ethyl fluoroacetateC4H7FO2106 g1
Propionyl chlorideC3H5ClO95 g1
Sodium HydrideNaH44 g1.8
Isopropyl etherC6H14O1.2 LSolvent

Table 2: Reactants for Step 2 (Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine)

ReactantMolecular FormulaAmountMolar Ratio (approx.)
2-Fluoro-3-oxopentanoic acid ethyl esterC7H11FO352 g1
Formamidine acetateC2H6N2O2--
MethanolCH4O20 mL +Solvent
Glacial acetic acidC2H4O215.4 g-

Note: The amount of formamidine acetate was not explicitly quantified in the provided search results but is a key reactant in the cyclization step.

Safety and Handling

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care under an inert atmosphere.

  • Propionyl chloride is corrosive and has a pungent odor. Handle in a fume hood.

  • The solvents used are flammable and should be kept away from ignition sources.

References

The Pivotal Role of 4-Ethyl-5-fluoro-6-hydroxypyrimidine in Antifungal Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a critical intermediate in the synthesis of potent triazole antifungal agents, most notably Voriconazole. While not possessing significant intrinsic antifungal activity itself, its unique chemical structure serves as a vital scaffold for the construction of complex antifungal molecules. This document provides detailed application notes on its use, protocols for its synthesis and subsequent conversion, and an overview of the antifungal potential of the broader pyrimidine class of compounds.

Introduction: The Significance of Pyrimidine Derivatives in Antifungal Research

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] Several commercial fungicides and therapeutic antifungal drugs are based on the pyrimidine scaffold.[3][4] The development of novel pyrimidine derivatives continues to be an active area of research to combat the rise of resistant fungal strains. This compound is a key building block in this endeavor, providing a foundation for the synthesis of next-generation antifungal agents.[5][6][7][8]

Antifungal Activity of Pyrimidine Derivatives: A Snapshot

While this compound is primarily an intermediate, numerous other pyrimidine derivatives have demonstrated significant in vitro antifungal activity. The data presented below showcases the potential of this chemical class against various fungal pathogens and serves as a rationale for utilizing this compound as a starting material for novel antifungal drug discovery.

Table 1: In Vitro Antifungal Activity of Selected Pyrimidine Derivatives

CompoundFungal StrainActivity MetricValueReference
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)Phomopsis sp.EC5010.5 µg/mL[3][4]
Pyrimethanil (Control)Phomopsis sp.EC5032.1 µg/mL[3][4]
Various Synthesized Pyrimidine DerivativesFourteen phytopathogenic fungiInhibition at 50 µg/mLVaried, some more potent than controls[1]
5-Fluorouridine (5-FUrd)Candida albicansMIC0.4 µg/mL[9]
5-Fluorouridine (5-FUrd)Candida parapsilosisMIC0.2 µg/mL[9]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound, a key intermediate for antifungal drug development.[10][11]

Materials:

  • Ethyl fluoroacetate

  • Propionyl chloride

  • Sodium ethoxide

  • Ethanol, anhydrous

  • Formamidine acetate

  • Methanol

  • Sodium methoxide

  • Glacial acetic acid

  • Dichloromethane

  • Isopropyl ether

  • Sodium hydrogen

  • Round-bottom flasks

  • Reflux condenser with drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester

  • Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.

  • Add approximately 44 g of sodium hydrogen and stir the suspension at room temperature.

  • Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.

  • Continue stirring at this temperature for approximately 12 hours to complete the reaction.

Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine

  • In a separate 1 L three-necked flask under a nitrogen atmosphere, add 300 ml of methanol and cool to 0°C.

  • Add 35 g of sodium methoxide to the cooled methanol and stir until dissolved, maintaining the temperature at 0-5°C.

  • In another container, dissolve 33.4 g of formamidine acetate in a suitable solvent.

  • Slowly add the formamidine acetate solution to the sodium methoxide solution.

  • To this mixture, slowly add 52 g of the 2-fluoro-3-oxopentanoic acid ethyl ester (from Step 1), dissolved in 20 ml of methanol, over 1 hour, keeping the temperature at 0-5°C.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Continue to stir the reaction for 24 hours.

  • Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

  • Remove the methanol by rotary evaporation to yield an off-white solid.

  • Extract the solid multiple times with dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude product.

  • Purify the crude product by recrystallization to obtain this compound.

Conversion of this compound to 4-Chloro-6-ethyl-5-fluoropyrimidine

This protocol details the chlorination of the hydroxypyrimidine, a key step in the synthesis of Voriconazole.[12][13][14]

Materials:

  • This compound

  • Dichloromethane (MDC)

  • Triethylamine

  • Phosphorus oxychloride (POCl3)

  • 3N Hydrochloric acid (HCl)

  • Reactor with stirrer and temperature control

Procedure:

  • Charge a reactor with 100 g of 6-ethyl-5-fluoro-4-hydroxy pyrimidine and 250 ml of methylene dichloride (MDC) and begin stirring.

  • Add 99 ml of triethylamine to the reaction mixture.

  • Cool the reaction mass to a temperature between 5°C and 10°C.

  • Slowly add 73 ml of phosphorous oxychloride to the reaction mass over approximately 2 hours, ensuring the temperature remains below 10°C.

  • Heat the reaction mixture to a temperature between 45°C and 55°C and maintain at reflux for about 6 hours.

  • Cool the reaction mass to room temperature.

  • Carefully quench the reaction by adding it to 438 ml of 3N HCl, keeping the temperature of the acid solution below 15°C.

  • Stir the mixture for approximately 30 minutes.

  • Separate the organic layer.

  • Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

  • Remove the solvent by evaporation to yield 4-chloro-6-ethyl-5-fluoropyrimidine.

Visualizing the Workflow and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound and its subsequent conversion, which are foundational in the development of certain antifungal drugs.

G cluster_0 Synthesis of this compound cluster_1 Conversion to Chloro-derivative cluster_2 Antifungal Drug Synthesis (e.g., Voriconazole) A Ethyl fluoroacetate + Propionyl chloride B 2-fluoro-3-oxopentanoic acid ethyl ester A->B NaH, Isopropyl ether D This compound B->D C Formamidine acetate C->D NaOMe, Methanol E This compound F 4-Chloro-6-ethyl-5-fluoropyrimidine E->F POCl3, Triethylamine G 4-Chloro-6-ethyl-5-fluoropyrimidine H Coupling with Side Chain G->H I Final Antifungal Agent H->I

Caption: Synthetic pathway from starting materials to a key antifungal precursor.

General Mechanism of Action for Pyrimidine-Based Antifungals

Many pyrimidine-based antifungal agents, particularly those related to 5-fluorocytosine, function by disrupting nucleic acid and protein synthesis in fungal cells. The following diagram provides a simplified overview of this mechanism.

G cluster_fungal_cell Fungal Cell A 5-Fluorocytosine (Prodrug) B Cytosine Permease A->B C 5-Fluorouracil (5-FU) B->C Transport into cell D Cytosine Deaminase E 5-Fluorouridine Monophosphate (FUMP) D->E Conversion F UMP Pyrophosphorylase G Inhibition of DNA Synthesis F->G Incorporation into RNA H Inhibition of Protein Synthesis F->H Inhibition of thymidylate synthase

Caption: Simplified mechanism of action for 5-fluorocytosine.

Conclusion

This compound is a cornerstone intermediate in the chemical synthesis of advanced antifungal agents. While its direct contribution to antifungal activity is minimal, its role as a versatile precursor is indispensable. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel pyrimidine-based antifungal therapeutics. The continued exploration of derivatives from this and similar intermediates holds significant promise for addressing the growing challenge of fungal infections worldwide.

References

Application Notes and Protocols: 4-Ethyl-5-fluoro-6-hydroxypyrimidine as a Versatile Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a key heterocyclic building block in medicinal chemistry, primarily recognized for its integral role in the synthesis of potent bioactive compounds. Its unique substitution pattern, featuring an ethyl group, a fluorine atom, and a hydroxyl group on the pyrimidine core, provides a strategic scaffold for the development of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile intermediate, with a primary focus on its application in the development of the broad-spectrum antifungal agent, Voriconazole.

Chemical Properties and Synthesis

This compound, also known as 6-ethyl-5-fluoropyrimidin-4-ol, is a white to off-white solid with the molecular formula C₆H₇FN₂O and a molecular weight of 142.13 g/mol .[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 137234-87-8[1]
Molecular Formula C₆H₇FN₂O[1]
Molecular Weight 142.13 g/mol [1]
Appearance White or off-white solid[2]
Boiling Point 180.724°C at 760 mmHg[2]
Flash Point 63.1°C[2]
Density 1.302 g/cm³[2]
Experimental Protocol: Synthesis of this compound

A concise and efficient method for the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine has been developed, which is particularly suitable for industrial production.[3] The process involves a two-step reaction starting from ethyl fluoroacetate and propionyl chloride.[3]

Step 1: Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester

  • To a suitable reaction vessel, add tetrahydrofuran (THF), propyl ether, or isopropyl ether as the solvent.[3]

  • Add sodium hydride, potassium tert-butoxide, or sodium tert-butoxide as the base.[3]

  • Cool the mixture to the appropriate temperature.

  • Slowly add ethyl fluoroacetate and propionyl chloride to the reaction mixture.[3]

  • Allow the reaction to proceed to completion to form 2-fluoro-3-oxopentanoic acid ethyl ester.[3]

Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine

  • The crude 2-fluoro-3-oxopentanoic acid ethyl ester is then reacted with formamidine acetate.

  • The reaction is carried out in an appropriate solvent system.

  • Upon completion, 6-ethyl-5-fluoro-4-hydroxy pyrimidine is isolated. This method is noted for being safe, environmentally friendly, concise, and efficient.[3]

Application in the Synthesis of Voriconazole

This compound is a crucial intermediate in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent.[2][4] The synthesis involves the conversion of the hydroxyl group to a chlorine atom, creating a more reactive intermediate for subsequent coupling reactions.

Experimental Protocol: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine
  • Dissolve 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of dichloromethane and N,N-dimethylformamide.

  • Add triethylamine to the solution as a base.

  • Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over 30 minutes.

  • Reflux the reaction mixture for 5 hours to ensure complete reaction.

  • Cool the mixture to room temperature.

  • Carefully add 3N hydrochloric acid solution while maintaining the temperature below 20°C.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 4-chloro-6-ethyl-5-fluoropyrimidine as an oily product.

This protocol is an example, and specific quantities and conditions may vary based on the scale of the reaction.

Bioactivity of Compounds Derived from this compound

The primary bioactive compound synthesized from this building block is Voriconazole. Voriconazole exhibits potent antifungal activity by inhibiting the fungal cytochrome P450-dependent enzyme 14α-lanosterol demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Voriconazole_MOA cluster_effect Cellular Effect Disruption Ergosterol Depletion & Accumulation of Toxic Sterol Intermediates Death Fungal Cell Death (Fungicidal/Fungistatic) Ergosterol Ergosterol Ergosterol->Disruption Depletion leads to

Antifungal Activity of Voriconazole

Voriconazole demonstrates a broad spectrum of activity against various fungal pathogens, including species that are resistant to other antifungal agents like fluconazole.

Table 2: In Vitro Antifungal Activity of Voriconazole (MIC₉₀ Values)

Fungal SpeciesMIC₉₀ (µg/mL)Reference
Aspergillus spp.0.5[5]
Candida albicans0.001 - 0.05[6]
Other Candida spp.0.001 - 0.05[6]
Candida krusei0.30 - 0.39[6]
Candida glabrata0.30 - 0.39[6]
Trichophyton mentagrophytes0.25[7]
Microsporum canis0.25[7]
M. gypseum0.25[7]
T. rubrum0.25[7]
Fusarium spp.8[5]
Pseudallescheria boydii0.12 (MIC₅₀)[5]

MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates) is a common measure of antifungal potency.

Experimental Workflow: From Building Block to Bioactive Compound

The general workflow for utilizing this compound in the development of bioactive compounds like Voriconazole is outlined below.

experimental_workflow Start Start: Commercially available starting materials Synthesis_BB Synthesis of This compound Start->Synthesis_BB Chlorination Chlorination to 4-Chloro-6-ethyl-5-fluoropyrimidine Synthesis_BB->Chlorination Coupling Coupling with side chain precursor Chlorination->Coupling Purification Purification and Characterization Coupling->Purification Bioassay In Vitro Biological Assays (e.g., MIC determination) Purification->Bioassay End Lead Compound (e.g., Voriconazole) Bioassay->End

Conclusion

This compound stands out as a highly valuable and specific building block in the synthesis of the clinically important antifungal agent, Voriconazole. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and understanding of this key intermediate and its application in creating potent bioactive molecules. While its primary documented use is in the synthesis of Voriconazole, the unique structural features of this pyrimidine derivative may hold potential for the development of other novel therapeutic agents.

References

Chlorination of 4-Ethyl-5-fluoro-6-hydroxypyrimidine to 4-chloro-6-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the preparation of various bioactive compounds, including broad-spectrum triazole antifungal agents.[1][2] The primary method described is the chlorination of 4-ethyl-5-fluoro-6-hydroxypyrimidine (which exists in tautomeric equilibrium with 6-ethyl-5-fluoropyrimidin-4(3H)-one) using phosphoryl chloride (POCl₃). This process is a well-established and efficient method for converting hydroxypyrimidines to their corresponding chloropyrimidines.[3][4] The protocols provided herein are based on established literature procedures and offer variations in scale and reaction conditions to suit different laboratory needs.

Chemical Reaction and Mechanism

The conversion of the hydroxyl group on the pyrimidine ring to a chloro group is typically achieved using a chlorinating agent such as phosphoryl chloride (POCl₃). The reaction often involves a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride generated during the reaction. In some procedures, N,N-dimethylformamide (DMF) is used, which can react with POCl₃ to form the Vilsmeier reagent, a more reactive electrophile that facilitates the chlorination.[5][6][7]

G cluster_reactants Reactants cluster_products Products This compound 4-chloro-6-ethyl-5-fluoropyrimidine This compound->4-chloro-6-ethyl-5-fluoropyrimidine  Chlorination POCl3 POCl₃ Base Base (e.g., Et₃N) Solvent Solvent (e.g., CH₂Cl₂) Byproducts Phosphate byproducts + Base·HCl

Caption: Chemical transformation of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various reported procedures for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine.

Table 1: Reagent Stoichiometry and Reaction Conditions

ParameterProtocol 1[1][8]Protocol 2[8]
Starting Material80 g5.00 kg
Dichloromethane240 mL20 L
N,N-Dimethylformamide57.4 mL-
Triethylamine78.24 mL3.60 kg
Phosphoryl ChlorideAdded dropwise over 30 min5.95 kg (added over 3 h)
Reaction TemperatureRefluxBelow 35 °C during addition, then reflux (40-48 °C)
Reaction Time5 hours3 hours

Table 2: Product Yield and Purity

ParameterProtocol 1[1][8]Protocol 2[8]
Product Mass85.9 g5.61 kg
Yield95%99%
Purity (HPLC)Not specified99.6%
AppearanceOily productBrown liquid

Table 3: Analytical Data

AnalysisData
¹H-NMR (300 MHz, CDCl₃) δ (ppm): 8.70 (1H, s), 2.90 (2H, q), 1.34 (3H, t)[1][8]
Molecular Formula C₆H₆ClFN₂[8]
Molecular Weight 160.58 g/mol [8]
CAS Number 137234-74-3[1][8]

Experimental Protocols

Below are detailed protocols for the chlorination reaction at two different scales.

Protocol 1: Laboratory Scale Synthesis (80 g)

This protocol is suitable for typical laboratory-scale synthesis.

Materials:

  • 6-ethyl-5-fluoropyrimidin-4(3H)-one: 80 g

  • Dichloromethane (DCM): 240 mL

  • N,N-Dimethylformamide (DMF): 57.4 mL

  • Triethylamine (Et₃N): 78.24 mL

  • Phosphoryl chloride (POCl₃)

  • 3N Hydrochloric acid (HCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Equipment:

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a suitable round-bottom flask, dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[1][8]

  • Add 78.24 mL of triethylamine to the solution.[1][8]

  • Slowly add phosphoryl chloride dropwise to the reaction mixture over a period of 30 minutes.[1][8]

  • Heat the reaction mixture to reflux and stir for 5 hours.[1][8]

  • After the reaction is complete, cool the mixture to room temperature.[1][8]

  • Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.[1]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous phase with 100 mL of dichloromethane.[1]

  • Combine the organic layers and wash with 100 mL of water.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.[1]

  • Filter and concentrate the organic layer under reduced pressure to obtain the oily target product, 4-chloro-6-ethyl-5-fluoropyrimidine.[1]

Protocol 2: Large-Scale Synthesis (5 kg)

This protocol is adapted for larger, pilot-plant, or manufacturing scale synthesis.

Materials:

  • 6-ethyl-5-fluoropyrimidin-4(1H)-one: 5.00 kg (35.2 mol)

  • Dichloromethane (DCM): 20 L

  • Triethylamine (Et₃N): 3.60 kg (35.6 mol)

  • Phosphorus oxychloride (POCl₃): 5.95 kg (38.8 mol)

  • Hydrochloric acid (3.7 M): 20 L

  • Water

Equipment:

  • Jacketed reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Appropriate extraction and distillation equipment

Procedure:

  • Charge a reactor with 20 L of dichloromethane and 5.00 kg of 6-ethyl-5-fluoropyrimidin-4(1H)-one at 25-30 °C.[8]

  • Stir the mixture for 15 minutes, then add 3.60 kg of triethylamine.[8]

  • Add 5.95 kg of phosphorus oxychloride over 3 hours, maintaining the reaction temperature below 35 °C.[8]

  • Heat the reaction mass to reflux (40-48 °C) and maintain for 3 hours.[8]

  • Cool the mixture to 5 °C.[8]

  • Slowly add 20 L of 3.7 M hydrochloric acid over 1 hour.[8]

  • Stir the mixture for 30 minutes at 20 °C.[8]

  • Separate the layers and extract the aqueous layer twice with 5.0 L of dichloromethane each time.[8]

  • Combine the organic layers and wash with 5.0 L of water.[8]

  • Remove the solvents under reduced pressure (550 mmHg) at 28-46 °C to yield the title compound as a brown liquid.[8]

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow for the chlorination process.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Dissolve Starting Material in Solvent B Add Base (Triethylamine) A->B C Add POCl₃ Dropwise B->C D Heat to Reflux C->D E Cool Reaction Mixture D->E After 3-5 hours F Quench with HCl E->F G Extract with Dichloromethane F->G H Wash with Water G->H I Dry with MgSO₄ H->I J Concentrate under Reduced Pressure I->J K 4-chloro-6-ethyl-5-fluoropyrimidine J->K Final Product

References

Application Notes and Protocols: Chlorination of 4-Ethyl-5-fluoro-6-hydroxypyrimidine with Phosphorus Oxychloride (POCl₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a fundamental transformation in medicinal chemistry, as the chloro substituent serves as a versatile handle for further functionalization through nucleophilic substitution reactions. 4-Chloro-6-ethyl-5-fluoropyrimidine is a key intermediate in the synthesis of various bioactive molecules, including the broad-spectrum antifungal agent Voriconazole.[1][2] This document provides a detailed reaction mechanism, experimental protocols, and relevant data for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine from 4-ethyl-5-fluoro-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃).

The reaction of hydroxypyrimidines with phosphorus oxychloride is a well-established method for chlorination that has been in use for over a century.[3][4][5] The process generally involves heating the hydroxypyrimidine substrate in the presence of POCl₃, often with the addition of a base to neutralize the HCl generated during the reaction.[3][4] Modern protocols have been optimized for efficiency, safety, and scalability, including solvent-free approaches to minimize environmental impact.[3][5][6]

Reaction Mechanism

The chlorination of this compound with POCl₃ proceeds through a two-stage mechanism: an initial phosphorylation of the hydroxyl group followed by a nucleophilic substitution by a chloride ion.

  • Tautomerization: this compound exists in equilibrium with its more stable tautomeric form, 6-ethyl-5-fluoropyrimidin-4(3H)-one. The reaction initiates from this keto form.

  • Phosphorylation: The lone pair of electrons on the oxygen atom of the pyrimidinone attacks the electrophilic phosphorus atom of POCl₃. This is often facilitated by a base (e.g., triethylamine or pyridine), which can deprotonate the pyrimidinone, increasing its nucleophilicity. This step results in the formation of a phosphorylated intermediate and the displacement of a chloride ion.

  • Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile, attacking the C4 position of the pyrimidine ring. This attack is favored due to the good leaving group nature of the dichlorophosphate moiety.

  • Product Formation: The departure of the dichlorophosphate group leads to the formation of the final product, 4-chloro-6-ethyl-5-fluoropyrimidine, along with the generation of byproducts derived from the phosphorus oxychloride.

Reaction_Mechanism sub This compound (pyrimidinone tautomer) int1 Phosphorylated Intermediate sub->int1 + POCl₃ + Base POCl3 POCl₃ prod 4-Chloro-6-ethyl-5-fluoropyrimidine int1->prod + Cl⁻ (from POCl₃) byprod Byproducts (e.g., Cl₂PO₂⁻) int1->byprod base Base (e.g., Et₃N)

Figure 1. Proposed reaction mechanism for the chlorination of this compound with POCl₃.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine.[1][7]

Protocol 1: Chlorination using Triethylamine in Dichloromethane

Materials:

  • 6-Ethyl-5-fluoropyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 3N Hydrochloric acid (HCl)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a suitable reaction vessel, dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[7]

  • Add 78.24 mL of triethylamine to the solution as a base.[7]

  • Cool the reaction mixture and slowly add phosphorus oxychloride (5.95 kg for 5.00 kg of starting material, maintaining a temperature below 35 °C) dropwise over 30 minutes.[7]

  • Stir the reaction mixture under reflux conditions (40-48 °C) for 3-5 hours to ensure the reaction goes to completion.[7]

  • After completion, cool the mixture to room temperature, then further cool to 5 °C.[7]

  • Carefully quench the reaction by adding 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.[1][7]

  • Stir the mixture for 30 minutes at 20 °C.[7]

  • Separate the organic and aqueous layers. Extract the aqueous layer twice with dichloromethane.[7]

  • Combine the organic layers and wash with water.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][7]

Protocol 2: Solvent-Free Chlorination

For large-scale and environmentally conscious synthesis, a solvent-free approach can be employed. This method involves heating the substrate with an equimolar amount of POCl₃ in a sealed reactor.[3][5][6]

Materials:

  • Hydroxypyrimidine substrate

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Water

Procedure:

  • In a Teflon-lined stainless steel reactor, add the hydroxyl-containing substrate (0.3 moles), POCl₃ (0.3 moles, 1 equivalent per reactive OH group), and pyridine (0.3 moles).[3]

  • Seal the reactor and heat the reaction mixture to 160 °C for 2 hours.[3]

  • After cooling the reactor, carefully open it and quench the contents with cold water (~0 °C).[3]

  • Adjust the pH of the solution to 8-9 with a saturated Na₂CO₃ solution.[3]

  • The product can then be isolated by filtration or extraction.

Experimental_Workflow start Start step1 Dissolve Substrate in Solvent (e.g., DCM/DMF) start->step1 step2 Add Base (e.g., Triethylamine) step1->step2 step3 Slowly Add POCl₃ (Control Temperature) step2->step3 step4 Reflux Reaction Mixture (e.g., 3-5 hours) step3->step4 step5 Cool and Quench (with aq. HCl) step4->step5 step6 Work-up (Extraction, Washing, Drying) step5->step6 step7 Isolate Product (Concentration) step6->step7 end End Product: 4-Chloro-6-ethyl-5-fluoropyrimidine step7->end

Figure 2. General experimental workflow for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine.

ParameterValueReference
Starting Material6-Ethyl-5-fluoropyrimidin-4(3H)-one[1][7]
Product4-Chloro-6-ethyl-5-fluoropyrimidine[1][7]
Yield95-99%[7]
Purity (HPLC)99.6%[7]
¹H-NMR (300 MHz, CDCl₃) δ (ppm)8.70 (1H, s), 2.90 (2H, q), 1.34 (3H, t)[1][7]

Safety Considerations

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching of POCl₃ is highly exothermic and can lead to a rapid increase in temperature and pressure. The quenching process should be performed slowly and with efficient cooling.[3][4]

  • The reaction should be monitored for any unexpected changes in temperature or pressure, especially when working on a larger scale.

References

Application Note: High-Purity 4-Ethyl-5-fluoro-6-hydroxypyrimidine via Optimized Recrystallization for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the broad-spectrum antifungal agent, Voriconazole. The purity of this intermediate is paramount as it directly impacts the quality, yield, and impurity profile of the final drug product. This application note provides a detailed protocol for the purification of this compound by recrystallization, a robust and scalable method for achieving high purity. Two effective solvent systems, a single-solvent system using ethyl acetate and a dual-solvent system with ethyl acetate and petroleum ether, are described. These protocols are designed for researchers, scientists, and professionals in drug development to ensure the production of high-quality starting materials for API synthesis.

Materials and Methods

Materials
  • Crude this compound (Purity: ~95%)

  • Ethyl acetate (ACS Grade)

  • Petroleum ether (ACS Grade)

  • Anhydrous magnesium sulfate

  • Erlenmeyer flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

  • Rotary evaporator

Analytical Method for Purity Assessment

The purity of this compound before and after recrystallization was determined by High-Performance Liquid Chromatography (HPLC).

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization with Ethyl Acetate

This protocol outlines the purification of this compound using ethyl acetate as a single solvent.

Workflow for Single-Solvent Recrystallization

A Dissolve crude product in minimal hot ethyl acetate B Hot filtration to remove insoluble impurities (optional) A->B C Slowly cool to room temperature B->C D Cool in ice bath (0-5 °C) C->D E Collect crystals by vacuum filtration D->E F Wash crystals with cold ethyl acetate E->F G Dry crystals under vacuum F->G

Caption: Workflow for the purification of this compound using a single-solvent recrystallization method.

Procedure:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 5-7 mL of ethyl acetate.

  • Heating: Gently heat the mixture to reflux (approximately 77 °C) with continuous stirring until all the solid has dissolved. If the solid does not dissolve completely, add small portions of hot ethyl acetate until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, subsequently place the flask in an ice bath and cool to 0-5 °C for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate (1-2 mL per gram of starting material) to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Protocol 2: Dual-Solvent Recrystallization with Ethyl Acetate and Petroleum Ether

This protocol is particularly useful when the compound is too soluble in a single solvent even at low temperatures.

Workflow for Dual-Solvent Recrystallization

A Dissolve crude product in minimal hot ethyl acetate B Hot filtration (optional) A->B C Add petroleum ether dropwise to the hot solution until turbidity persists B->C D Reheat to obtain a clear solution C->D E Slowly cool to room temperature D->E F Cool in ice bath (0-10 °C) E->F G Collect crystals by vacuum filtration F->G H Wash with cold ethyl acetate/ petroleum ether mixture G->H I Dry crystals under vacuum H->I

Caption: Workflow for the purification of this compound using a dual-solvent recrystallization method.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate as described in Protocol 1.

  • Hot Filtration (Optional): If necessary, perform a hot gravity filtration as described previously.

  • Inducing Crystallization: To the hot, clear solution, slowly add petroleum ether dropwise with constant swirling until a faint cloudiness (turbidity) persists.

  • Re-dissolution: Gently reheat the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, and then in an ice bath at 0-10 °C for 1-2 hours.[1]

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and petroleum ether (e.g., 1:2 v/v).

  • Drying: Dry the purified product under vacuum at 40-50 °C.

Results and Discussion

The recrystallization protocols described above are effective in significantly increasing the purity of this compound. The choice between a single or dual-solvent system will depend on the impurity profile and the solubility characteristics of the crude material.

Data Presentation

The following table summarizes representative results obtained from the purification of a batch of crude this compound.

ParameterCrude MaterialAfter Recrystallization (Protocol 1)After Recrystallization (Protocol 2)
Appearance Off-white to light yellow powderWhite crystalline solidWhite crystalline solid
Initial Purity (by HPLC) 95.2%95.2%95.2%
Final Purity (by HPLC) -99.5%99.7%
Recovery Yield -85%88%
Melting Point 138-141 °C142-144 °C142-144 °C

Note: The data presented in this table is a representative example to illustrate the efficacy of the purification protocols and may vary depending on the quality of the starting material and experimental conditions.

The dual-solvent system with ethyl acetate and petroleum ether generally provides a slightly higher purity and recovery yield. This is attributed to the finer control over the supersaturation of the solution, which promotes selective crystallization of the desired product.

Conclusion

The described recrystallization protocols provide an effective and reproducible method for the purification of this compound to a high degree of purity (≥99.5%). The use of a dual-solvent system of ethyl acetate and petroleum ether is recommended for achieving the highest purity and yield. The purified product is suitable for use in the synthesis of Voriconazole and other pharmaceutical applications where high purity is a critical requirement.

References

Application Notes and Protocols for the Analytical Characterization of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols are designed to be implemented in a laboratory setting for purity assessment, identification, and quantification.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its analysis.

PropertyValue
CAS Number 137234-87-8
Molecular Formula C₆H₇FN₂O
Molecular Weight 142.13 g/mol
Appearance White or off-white solid
Boiling Point 180.7 °C at 760 mmHg
Solubility Slightly soluble in chloroform and methanol

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This section outlines a reversed-phase HPLC method for the determination of the purity of this compound and for its quantification in process samples.

Predicted Chromatographic Data

The following table summarizes the predicted retention time for this compound under the specified HPLC conditions. Note: This is a predicted value and should be confirmed experimentally.

CompoundPredicted Retention Time (min)
This compound~ 4.2
Experimental Protocol

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Sample for analysis

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the initial mobile phase composition (95:5, A:B).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. For purity analysis, calculate the area percentage of the main peak relative to the total peak area. For quantification, construct a calibration curve by plotting the peak area of the standards against their concentration and determine the concentration of the analyte in the sample.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Reference Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solution Sample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Purity Calculate Purity (Area %) Chromatogram->Purity Quantification Quantify using Calibration Curve Chromatogram->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dissolve Sample in Pyridine Derivatize Add BSTFA + 1% TMCS, Heat Sample->Derivatize GCMS Inject into GC-MS System Derivatize->GCMS TIC Obtain Total Ion Chromatogram GCMS->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identification Identify Compound Spectrum->Identification MS_Fragmentation_Pathway M [M+H]⁺ m/z = 143.06 F1 Loss of CH₃ [C₅H₅FN₂O]⁺ m/z = 128.04 M->F1 -15 F3 Loss of C₂H₄ [C₄H₄FN₂]⁺ m/z = 99.03 M->F3 -28 F2 Loss of CO [C₅H₄FN₂]⁺ m/z = 115.04 F1->F2 -28

Application Notes and Protocols for the NMR Analysis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It outlines detailed experimental protocols for sample preparation and NMR data acquisition. Due to the absence of publicly available experimental spectra, this guide presents predicted ¹H and ¹³C NMR data to aid in the structural elucidation of this compound. The crucial aspect of tautomerism in 6-hydroxypyrimidines is also discussed, as it significantly influences the observed NMR spectra.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in many biologically active compounds, including pharmaceuticals. Accurate structural characterization is paramount for understanding its chemical properties and potential applications. NMR spectroscopy is one of the most powerful techniques for the unambiguous structural determination of organic molecules in solution.[1][2][3] This document provides the necessary protocols and predicted spectral data for the ¹H and ¹³C NMR analysis of this specific pyrimidine derivative.

A key chemical feature of 6-hydroxypyrimidines is their existence in tautomeric forms: the enol form (6-hydroxy) and the keto form (pyrimidin-6-one).[4] The equilibrium between these tautomers is influenced by factors such as the solvent and the substitution pattern on the pyrimidine ring.[5] It is important to consider this equilibrium when interpreting NMR spectra. In many cases, the keto tautomer is the predominant form.[4]

Tautomerism of this compound

This compound can exist in two tautomeric forms: the hydroxy form and the more stable keto form. The equilibrium between these two forms is depicted below. The predicted NMR data in the subsequent sections are based on the expected predominant keto tautomer, 6-Ethyl-5-fluoropyrimidin-4(3H)-one.

Caption: Tautomeric equilibrium of this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with the actual chemical structures.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the keto tautomer of this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
CH₃ (Ethyl)~ 1.2Triplet3H~ 7.5
CH₂ (Ethyl)~ 2.6Quartet2H~ 7.5
Pyrimidine-H~ 7.9Doublet1H~ 3.0 (JH-F)
NH~ 12.5Broad Singlet1H-
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (Ethyl)~ 13
CH₂ (Ethyl)~ 25
C-5 (C-F)~ 140 (d, ¹JC-F ≈ 240 Hz)
C-4 (C-Et)~ 155
C-2~ 158
C-6 (C=O)~ 165

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Parameters may need to be optimized based on the specific instrument and sample.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for pyrimidine derivatives due to its high solubilizing power and ability to observe exchangeable protons (like NH and OH). Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: zg30 or zgpr (with water suppression if needed)

  • Spectrometer Frequency: 400 MHz

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Acquisition Time: ~ 4 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans (ns): 16-64 (depending on sample concentration)

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: zgpg30 (proton decoupled)

  • Spectrometer Frequency: 100 MHz

  • Spectral Width: 240 ppm (-10 to 230 ppm)

  • Acquisition Time: ~ 1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 1024 or more (as ¹³C has low natural abundance)

  • Temperature: 298 K

Experimental and Data Analysis Workflow

The overall workflow for the NMR analysis is illustrated in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase_baseline Phasing and Baseline Correction ft->phase_baseline reference Referencing (to TMS) phase_baseline->reference integration Integration of 1H Signals reference->integration peak_picking Peak Picking (1H and 13C) reference->peak_picking assignment Structural Assignment integration->assignment peak_picking->assignment report Final Report assignment->report

Caption: Workflow for NMR analysis of this compound.

Conclusion

This document provides a detailed protocol and predicted data for the ¹H and ¹³C NMR analysis of this compound. The provided experimental procedures offer a solid foundation for acquiring high-quality NMR spectra. The predicted chemical shifts and coupling constants, along with the consideration of tautomerism, should serve as a valuable reference for the structural verification and characterization of this compound. For unambiguous assignment, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the predicted mass spectrometry fragmentation pattern of 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a key intermediate in the synthesis of various bioactive compounds.[1][2] A general protocol for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided. The elucidation of its fragmentation behavior is essential for its unambiguous identification, characterization, and quantification in complex matrices, which is of significant interest to researchers, scientists, and drug development professionals.

Introduction

This compound (CAS: 137234-87-8) is a substituted pyrimidine derivative.[1][3][4] The pyrimidine scaffold is a core structure in numerous pharmaceuticals, and understanding the mass spectrometric behavior of its derivatives is crucial for metabolic studies, impurity profiling, and quality control in drug development. This document outlines the expected fragmentation pathways of this compound under electrospray ionization (ESI) conditions and provides a standardized protocol for its analysis. The molecular formula of the compound is C₆H₇FN₂O, with a monoisotopic mass of 142.05 g/mol .[3]

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound is predicted to proceed through several characteristic pathways, primarily involving the pyrimidine ring and its substituents. The following table summarizes the major predicted ions based on common fragmentation rules for heterocyclic compounds, fluorinated molecules, and molecules with ethyl and hydroxyl groups.[5][6]

Table 1: Predicted Major Fragment Ions for this compound in Positive Ion Mode

Predicted Ion m/z (Nominal) Proposed Fragmentation Notes
143[M+H]⁺Protonated molecular ion. Expected to be a prominent peak.
125[M+H - H₂O]⁺Loss of a water molecule from the hydroxyl group.
114[M+H - C₂H₅]⁺Loss of the ethyl group via radical cleavage.
96[M+H - C₂H₅ - H₂O]⁺Sequential loss of the ethyl group and a water molecule.
86[M+H - HF - C₂H₄]⁺Loss of hydrogen fluoride and ethylene.

Table 2: Predicted Major Fragment Ions for this compound in Negative Ion Mode

Predicted Ion m/z (Nominal) Proposed Fragmentation Notes
141[M-H]⁻Deprotonated molecular ion.
122[M-H - F]⁻Loss of a fluorine radical.
113[M-H - C₂H₄]⁻Loss of ethylene from the ethyl group.
94[M-H - HF - CH₃]⁻Loss of hydrogen fluoride and a methyl radical.

Experimental Protocol: LC-MS Analysis

This protocol provides a general procedure for the analysis of this compound. Optimization of these parameters may be required for specific instrumentation and sample matrices.

3.1. Materials and Reagents

  • This compound standard (≥95% purity)[3]

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

3.3. Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition.

3.4. LC-MS Parameters

3.4.1. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 10 mM ammonium hydroxide (for negative ion mode)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or acetonitrile (for negative ion mode)

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3.4.2. Mass Spectrometry

  • Ionization Mode: ESI Positive and Negative

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Energy (for MS/MS): Ramp from 10 to 40 eV to observe a range of fragment ions.

  • Analyzer Mode: Full scan (m/z 50-200) and product ion scan of the precursor ions ([M+H]⁺ and [M-H]⁻).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in Methanol) working 2. Prepare Working Standards (Serial Dilution) stock->working hplc 3. HPLC Separation (C18 Column) working->hplc ms 4. Mass Spectrometry (ESI+/-) hplc->ms spectra 5. Acquire Spectra (Full Scan & MS/MS) ms->spectra analysis 6. Data Analysis (Fragmentation Pattern) spectra->analysis

Caption: Experimental workflow for the LC-MS analysis of this compound.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M_H [M+H]⁺ m/z 143 frag1 [M+H - H₂O]⁺ m/z 125 M_H->frag1 - H₂O frag2 [M+H - C₂H₅]⁺ m/z 114 M_H->frag2 - C₂H₅ frag4 [M+H - HF - C₂H₄]⁺ m/z 86 M_H->frag4 - HF - C₂H₄ frag1->frag4 - C₂H₄ - F frag3 [M+H - C₂H₅ - H₂O]⁺ m/z 96 frag2->frag3 - H₂O

Caption: Predicted positive ion fragmentation pathway of this compound.

Conclusion

This application note provides a foundational understanding of the expected mass spectrometric fragmentation of this compound and a robust LC-MS method for its analysis. The predicted fragmentation patterns and the detailed protocol will aid researchers in the identification and quantification of this important chemical intermediate in various experimental settings. The provided methodologies are intended as a starting point and may be further optimized to suit specific analytical requirements.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethyl-5-fluoro-6-hydroxypyrimidine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Intermediate, Ethyl 2-fluoro-3-oxopentanoate

Potential Cause Recommended Solution
Incomplete Reaction: Insufficient reaction time or inadequate temperature control.Ensure the reaction is stirred for at least 12 hours at 0-5°C after the addition of propionyl chloride.[1] Monitor the reaction progress using techniques like TLC or GC-MS.
Moisture in Reaction: Presence of water can consume the strong base (e.g., sodium hydride) and hydrolyze the ester and acid chloride.Use anhydrous solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Base Inactivity: The base used (e.g., sodium hydride, sodium methoxide) may have degraded.Use a fresh, high-quality base. For sodium hydride, ensure the mineral oil is properly washed away with an anhydrous solvent if required by the protocol.
Inefficient Extraction: The product may not be fully extracted from the aqueous layer during workup.Perform multiple extractions (at least 3-5 times) with a suitable organic solvent like dichloromethane or diethyl ether.[1] Combine the organic layers for maximum recovery.

Issue 2: Low Yield in the Final Cyclization Step to this compound

Potential Cause Recommended Solution
Impure Intermediate: Impurities from the previous step can interfere with the cyclization reaction.Purify the ethyl 2-fluoro-3-oxopentanoate intermediate by vacuum distillation before proceeding to the cyclization step.
Suboptimal pH during Workup: Incorrect pH can lead to product loss.Carefully adjust the pH of the reaction mixture to 6-6.5 with glacial acetic acid after the reaction is complete to precipitate the product.[1]
Inefficient Crystallization/Purification: Significant product loss during the final purification.Use an appropriate solvent for recrystallization, such as ethyl acetate.[2] Consider using seed crystals to induce crystallization. Cooling the solution slowly can also improve crystal formation and yield.
Choice of Cyclization Agent: The efficiency of the cyclization can depend on the reagent used.While formamidine acetate is commonly used, some methods suggest that direct cyclization with formamide under the action of a base like sodium methoxide can lead to high yields.[3]

Experimental Workflow for Synthesis via Ethyl 2-fluoro-3-oxopentanoate

G cluster_0 Step 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate cluster_1 Step 2: Synthesis of this compound A Charge reactor with NaH in Isopropyl Ether B Add Ethyl Fluoroacetate dropwise A->B C Cool to 0-5°C B->C D Add Propionyl Chloride dropwise C->D E Stir for 12 hours at 0-5°C D->E F Quench with ice water E->F G Extract with Dichloromethane F->G H Purify by vacuum distillation G->H L Add Ethyl 2-fluoro-3-oxopentanoate dropwise H->L Intermediate I Dissolve Sodium Methoxide in Methanol J Cool to 0-5°C I->J K Add Formamidine Acetate J->K K->L M Stir for 24 hours at room temperature L->M N Adjust pH to 6-6.5 with Acetic Acid M->N O Remove Methanol under reduced pressure N->O P Recrystallize from Ethyl Acetate O->P

Caption: A two-step experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Final Yield Step1_Yield Check Yield of Intermediate Start->Step1_Yield Low_Step1 Low Intermediate Yield Step1_Yield->Low_Step1 Low Good_Step1 Acceptable Intermediate Yield Step1_Yield->Good_Step1 Good Troubleshoot_Step1 Troubleshoot Step 1: - Check reagents - Ensure anhydrous conditions - Verify reaction time/temp Low_Step1->Troubleshoot_Step1 Check_Step1_Purity Analyze Purity of Intermediate Good_Step1->Check_Step1_Purity Impure_Step1 Repurify Intermediate (e.g., Vacuum Distillation) Check_Step1_Purity->Impure_Step1 Impure Pure_Step1 Intermediate is Pure Check_Step1_Purity->Pure_Step1 Pure Check_Cyclization Review Cyclization Conditions Impure_Step1->Check_Cyclization Pure_Step1->Check_Cyclization Optimize_Cyclization Optimize Base, Solvent, Temp. Consider alternative cyclizing agent Check_Cyclization->Optimize_Cyclization Check_Workup Review Workup & Purification Optimize_Cyclization->Check_Workup Optimize_Workup Optimize pH adjustment & Recrystallization Check_Workup->Optimize_Workup

Caption: A logical diagram for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical reaction parameters to control for maximizing the yield of the first step (synthesis of ethyl 2-fluoro-3-oxopentanoate)?

A1: The critical parameters are temperature, reaction time, and the purity of reagents. The addition of both ethyl fluoroacetate and propionyl chloride should be done slowly and at a controlled temperature, ideally between 0-5°C, to minimize side reactions.[1] The reaction should be allowed to proceed for at least 12 hours at this temperature to ensure completion.[1] Furthermore, using anhydrous solvents and reagents under an inert atmosphere is crucial to prevent the decomposition of the strong base and starting materials.

Q2: What is the recommended base and solvent for the cyclization step?

A2: A common and effective system for the cyclization of ethyl 2-fluoro-3-oxopentanoate with formamidine acetate is sodium methoxide in methanol.[1][2] The reaction is typically initiated at a low temperature (0-5°C) and then allowed to warm to room temperature and stir for an extended period (e.g., 24 hours).[1]

Q3: How can I effectively purify the final product, this compound?

A3: The most common method for purification is recrystallization. After neutralizing the reaction mixture and removing the bulk solvent, the crude solid can be recrystallized from ethyl acetate to yield a faint yellow solid.[2] Ensuring the complete removal of the reaction solvent (methanol) before recrystallization is important for obtaining high purity crystals.

Q4: Are there alternative synthetic routes that might offer a higher yield?

A4: Yes, some patents describe alternative routes that claim high yields. One such method involves the enamination of α-fluoropropionylacetate followed by direct cyclization with formamide in the presence of a base like sodium methoxide.[3] This route is presented as being particularly suitable for industrial production due to the use of inexpensive and readily available reagents and mild reaction conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Formamidine Acetate

This protocol is based on the method described in patent CN102060784A.[2]

Step 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate

  • Under a nitrogen atmosphere, add approximately 44 g of sodium hydride to 1.2 L of isopropyl ether in a 2 L three-necked flask.

  • Stir the mixture at room temperature.

  • Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

  • Cool the reaction system to 0°C.

  • Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature at 0-5°C.

  • Stir the reaction at 0-5°C for approximately 12 hours.

  • After the reaction is complete, perform an appropriate aqueous workup and extract the product with a suitable solvent.

  • Purify the crude product by vacuum distillation to obtain ethyl 2-fluoro-3-oxopentanoate.

Step 2: Synthesis of this compound

  • Under a nitrogen atmosphere, add 300 ml of methanol to a 1 L three-necked flask and cool to 0°C.

  • Add 35 g of sodium methoxide to the flask and stir, maintaining the temperature at 0-5°C.

  • Add 33.4 g of formamidine acetate and stir for about 1 hour at 0-5°C.

  • Slowly add 52 g of ethyl 2-fluoro-3-oxopentanoate (dissolved in 20 ml of methanol) dropwise over 1 hour, keeping the temperature at 0-5°C.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Continue stirring for 24 hours.

  • Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

  • Remove the methanol under reduced pressure to obtain a pale solid mixture.

  • Extract the solid mixture five times with 100 ml of dichloromethane.

  • Combine the organic phases and remove the solvent.

  • Recrystallize the resulting solid from 100 ml of ethyl acetate to obtain approximately 30.4 g (67% yield) of this compound as a faint yellow solid.[2]

Quantitative Data Summary

Table 1: Reaction Conditions and Yield for the Synthesis of this compound

ParameterStep 1: Intermediate SynthesisStep 2: Cyclization and Final ProductReference
Key Reagents Ethyl fluoroacetate, Propionyl chloride, Sodium hydrideEthyl 2-fluoro-3-oxopentanoate, Formamidine acetate, Sodium methoxide[2]
Solvent Isopropyl etherMethanol[2]
Temperature 0-5°C0-5°C initially, then room temperature[2]
Reaction Time ~12 hours~24 hours[2]
Purification Vacuum distillationRecrystallization from Ethyl Acetate[2]
Reported Yield Not specified for this step67%[2]

References

Common side reactions in the synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this key intermediate.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction, degradation of starting materials or product, or competing side reactions.- Ensure anhydrous conditions, as water can hydrolyze the β-ketoester starting material.[1] - Use high-purity starting materials. - Optimize reaction temperature and time; prolonged reaction times at high temperatures can lead to degradation. - Ensure the correct stoichiometry of reactants and base.
Presence of a High Molecular Weight Impurity This could be a byproduct of self-condensation of the ethyl 2-fluoro-3-oxopentanoate starting material (a Claisen-type condensation).[2][3][4]- Add the β-ketoester slowly to the reaction mixture to maintain a low concentration. - Use a non-nucleophilic base if possible, although this may affect the main reaction. - Optimize the reaction temperature to favor the desired pyrimidine formation.
Formation of a Water-Soluble Impurity, Insoluble in Organic Solvents This may be due to the hydrolysis of the ethyl 2-fluoro-3-oxopentanoate, forming 2-fluoro-3-oxopentanoic acid.- Ensure all reagents and solvents are anhydrous.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Difficult Purification of the Final Product The presence of multiple byproducts with similar polarities to the desired product can complicate purification.- Utilize column chromatography with a carefully selected eluent system for separation. - Recrystallization from a suitable solvent system, such as ethyl acetate or an ethyl acetate/heptane mixture, can be effective for removing less polar impurities.[5]
Inconsistent Reaction Outcome Variability in the quality of formamidine acetate or formamide can lead to inconsistent results. Formamidine itself can be unstable.[6]- Use freshly prepared formamidine acetate or a high-quality commercial source. - If using formamide, ensure it is of high purity and dry.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine?

A1: The most common side reactions include:

  • Self-condensation of ethyl 2-fluoro-3-oxopentanoate: This Claisen-type condensation can lead to the formation of a dimeric β-ketoester byproduct.[2][3][4]

  • Hydrolysis of starting materials: The presence of water can lead to the hydrolysis of the ethyl 2-fluoro-3-oxopentanoate to its corresponding carboxylic acid.[1]

  • Incomplete cyclization: The reaction may stall at an intermediate stage, leading to the presence of open-chain amidine derivatives.

  • Formation of isomeric pyrimidines: Although less common with formamidine, the use of substituted amidines with unsymmetrical β-ketoesters can sometimes lead to the formation of regioisomers.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of ethyl acetate/hexane or dichloromethane/methanol can be used to separate the starting materials from the product. For HPLC, a reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a suitable starting point for method development.

Q3: What is the optimal base and solvent for this reaction?

A3: Common conditions involve the use of a sodium alkoxide (like sodium methoxide or sodium ethoxide) in the corresponding alcohol (methanol or ethanol).[5][7] The choice of base and solvent can influence the reaction rate and the solubility of intermediates. It is crucial to use anhydrous solvents to prevent hydrolysis of the starting materials.[1]

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks in the 1H or 13C NMR spectrum could correspond to the side products mentioned in Q1. For example, the presence of a dimeric byproduct from self-condensation would show a more complex set of signals than the starting material or product. Unreacted starting materials, particularly ethyl 2-fluoro-3-oxopentanoate, will also be visible. Comparison with the spectra of the starting materials and, if available, reference spectra of potential impurities is recommended.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Ethyl 2-fluoro-3-oxopentanoate is a combustible liquid and should be handled with care. Formamidine acetate and sodium alkoxides are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be carried out in a well-ventilated area.

Experimental Protocols

Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine

This protocol is a general representation based on literature procedures.[5][7] Optimization may be required based on laboratory conditions and reagent quality.

Materials:

  • Ethyl 2-fluoro-3-oxopentanoate

  • Formamidine acetate

  • Sodium methoxide

  • Anhydrous methanol

  • Glacial acetic acid

  • Dichloromethane

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add formamidine acetate (1.2 equivalents) to the solution and stir until dissolved.

  • Slowly add ethyl 2-fluoro-3-oxopentanoate (1.0 equivalent) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with glacial acetic acid to a pH of approximately 6-7.

  • Remove the methanol under reduced pressure.

  • To the resulting residue, add water and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate to obtain 6-ethyl-5-fluoro-4-hydroxypyrimidine as a solid.

Visualizations

Main Synthesis Pathway

Synthesis_Pathway Ethyl 2-fluoro-3-oxopentanoate Ethyl 2-fluoro-3-oxopentanoate Intermediate Acyclic Intermediate Ethyl 2-fluoro-3-oxopentanoate->Intermediate + Formamidine (Base, Solvent) Formamidine Formamidine Formamidine->Intermediate Product 6-Ethyl-5-fluoro-4-hydroxy pyrimidine Intermediate->Product Cyclization - H2O, - EtOH

Caption: Main synthesis pathway for 6-ethyl-5-fluoro-4-hydroxypyrimidine.

Common Side Reaction Pathways

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start Ethyl 2-fluoro-3-oxopentanoate + Formamidine Product 6-Ethyl-5-fluoro-4-hydroxy pyrimidine Start->Product Desired Pathway Side1 Self-Condensation (Claisen-type) Start->Side1 [2 molecules of β-ketoester] Side2 Hydrolysis of β-ketoester Start->Side2 + H2O Side3 Incomplete Cyclization Start->Side3 Stalled Reaction Troubleshooting_Workflow Start Low Yield or Impure Product Check1 Analyze Crude Mixture (TLC, HPLC, NMR) Start->Check1 Decision1 Major Byproducts Detected? Check1->Decision1 Action1a Identify Byproduct (e.g., Dimer, Hydrolysis product) Decision1->Action1a Yes Decision2 Unreacted Starting Materials? Decision1->Decision2 No Action1b Optimize Conditions: - Anhydrous reaction - Slow addition of ketoester - Adjust temperature Action1a->Action1b End Improved Yield/ Purity Action1b->End Action2 Optimize Conditions: - Increase reaction time/temp - Check reagent quality - Check base stoichiometry Decision2->Action2 Yes Decision2->End No (Purification Issue) Action2->End

References

Identification of byproducts in 4-Ethyl-5-fluoro-6-hydroxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound is a key step in the production of antifungal agents like Voriconazole.[1][2] Two prevalent routes are documented:

  • Route 1: A Claisen-type condensation of ethyl fluoroacetate and propionyl chloride, followed by cyclization of the resulting β-keto ester (ethyl 2-fluoro-3-oxopentanoate) with formamidine acetate.[1][2]

  • Route 2: Reaction of an α-fluoropropionylacetate ester with ammonia to form an enamine, which is then cyclized with formamide in the presence of a base like sodium methoxide.[3]

Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?

A2: While specific literature detailing all byproducts is scarce, based on the reaction mechanisms, several potential impurities can be anticipated. These can arise from starting materials, side reactions during the condensation and cyclization steps, or subsequent degradation. Key potential byproducts include unreacted starting materials, incompletely cyclized intermediates, products of side reactions of the ethyl or fluoro groups, and over-alkylation or hydrolysis products.

Q3: How can I detect these byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the detection and identification of byproducts. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating the main product from impurities.[4] For structural elucidation of unknown peaks, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5][6][7]

Troubleshooting Guides

Issue 1: Low Yield and Presence of Multiple Impurities in HPLC Analysis

Possible Cause 1: Sub-optimal Reaction Conditions in Claisen-type Condensation

  • Explanation: The initial condensation reaction is sensitive to temperature and the stoichiometry of the base. Inadequate control can lead to self-condensation of the starting esters or other side reactions, reducing the yield of the desired β-keto ester intermediate and carrying impurities into the final product.

  • Suggested Solution:

    • Ensure strict temperature control, typically between 0-5°C, during the addition of reagents.[1]

    • Use a strong, non-nucleophilic base like sodium hydride or sodium methoxide in the correct stoichiometric amount.

    • Slowly add the electrophile (e.g., propionyl chloride) to the enolate of the fluoroacetate to minimize self-condensation.

Possible Cause 2: Incomplete Cyclization

  • Explanation: The cyclization step with formamidine acetate or formamide requires specific pH and temperature conditions to proceed to completion. If the reaction is not driven to completion, the intermediate β-keto ester or enamine will remain as a significant impurity.

  • Suggested Solution:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting intermediate is consumed.

    • Ensure the pH of the reaction mixture is maintained within the optimal range for the cyclization, which may require careful addition of an acid or base.[1]

    • The reaction time can be extended, or the temperature moderately increased if the reaction stalls, but be mindful of potential degradation. A typical reaction time can be up to 24 hours.[2]

Issue 2: Identification of an Unknown Peak in the HPLC Chromatogram

Hypothetical Byproduct Identification and Confirmation

The following table outlines potential byproducts, their likely origin, and methods for their identification.

Potential Byproduct Chemical Structure Plausible Origin Identification Methodology
Ethyl 2-fluoro-3-oxopentanoate CCC(=O)C(F)C(=O)OCCIncomplete cyclization of the intermediate from Route 1.HPLC: Will likely have a different retention time than the final product. GC-MS: Will show a molecular ion corresponding to its mass and characteristic fragmentation pattern. ¹H NMR: Will lack the pyrimidine ring protons and show signals for two ethyl groups.
4-Ethyl-5-fluoro-pyrimidine CCC1=C(F)N=CN=C1Over-reduction or a side reaction leading to the loss of the hydroxyl group.LC-MS: Will have a molecular weight 16 units less than the desired product. ¹H & ¹⁹F NMR: The chemical shifts of the pyrimidine and fluoro-substituent will be significantly different from the hydroxylated product.
Dimerized Impurity VariesSelf-condensation of starting materials or intermediates at elevated temperatures.LC-MS: Will show a molecular ion corresponding to approximately twice the mass of a monomeric unit. NMR: Will have a more complex spectrum with a higher integral ratio of aliphatic to aromatic protons.
Hydrolyzed Intermediate CCC(=O)C(F)C(=O)OHydrolysis of the ester group in the β-keto ester intermediate before or during cyclization.HPLC: Will be more polar and have a shorter retention time on a reverse-phase column. LC-MS: Will show a molecular ion corresponding to the carboxylic acid.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific instrument and column used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition.

Protocol 2: Sample Preparation for NMR and MS Analysis

  • Fraction Collection: If HPLC analysis shows significant impurities, collect the fractions corresponding to the unknown peaks.

  • Solvent Evaporation: Remove the HPLC solvent under reduced pressure.

  • NMR Sample Preparation: Dissolve the dried residue in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • MS Sample Preparation: Dissolve a small amount of the isolated impurity in a suitable solvent (e.g., methanol, acetonitrile) and analyze by direct infusion or LC-MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Byproduct Identification synthesis Crude Product Mixture hplc HPLC Analysis synthesis->hplc Purity Assessment tlc TLC Monitoring synthesis->tlc In-process control fraction_collection Fraction Collection of Impurity hplc->fraction_collection Impurity > 0.1% nmr NMR Analysis (¹H, ¹³C, ¹⁹F) fraction_collection->nmr ms MS Analysis (LC-MS, GC-MS) fraction_collection->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation logical_relationship cluster_causes Potential Causes of Impurities cluster_consequences Consequences start_mat impure Starting Materials high_impurity High Impurity Profile start_mat->high_impurity side_react Side Reactions (e.g., self-condensation) low_yield Low Yield side_react->low_yield side_react->high_impurity incomplete_react Incomplete Reaction (Condensation or Cyclization) incomplete_react->low_yield incomplete_react->high_impurity degradation Product Degradation degradation->low_yield degradation->high_impurity purification_issues Difficult Purification high_impurity->purification_issues

References

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorinated pyrimidines. The information is presented in a clear question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the reaction mechanisms and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of fluorinated pyrimidines, offering potential causes and solutions to optimize reaction outcomes.

General Synthesis & Nucleophilic Aromatic Substitution (SNAr)

Q1: My nucleophilic aromatic substitution (SNAr) reaction to introduce fluorine is proceeding with a low yield. What are the common causes and how can I improve it?

A1: Low yields in SNAr fluorination of pyrimidine rings can stem from several factors. Here are the primary considerations and troubleshooting steps:

  • Inadequate Activation of the Pyrimidine Ring: The pyrimidine ring must be sufficiently electron-deficient to facilitate nucleophilic attack. The presence of strong electron-withdrawing groups is crucial.

  • Moisture in the Reaction: Fluoride anions are highly basic and readily abstract protons from water, reducing their nucleophilicity. Ensure all reagents and solvents are rigorously dried.

  • Poor Solubility of the Fluoride Salt: Metal fluoride salts like potassium fluoride (KF) and cesium fluoride (CsF) have low solubility in many organic solvents.

    • Solution: Employ aprotic polar solvents such as DMF, DMSO, or sulfolane to enhance the solubility and nucleophilicity of the fluoride ion. The use of phase-transfer catalysts, like crown ethers or quaternary ammonium salts, can also significantly improve the reaction rate by transporting the fluoride ion into the organic phase.

  • Suboptimal Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. However, be aware that excessively high temperatures can lead to decomposition of starting materials or products.

  • Leaving Group Choice: While counterintuitive from SN2 reactions, fluorine itself can be an effective leaving group in SNAr due to its high electronegativity, which activates the ring towards nucleophilic attack. However, for introducing fluorine, a good leaving group like chlorine or bromine is necessary. The choice of leaving group can influence the reaction rate.

Q2: I am observing the formation of multiple products and poor regioselectivity in my pyrimidine fluorination. How can I control the selectivity?

A2: Regioselectivity in the fluorination of pyrimidines, particularly those with multiple potential reaction sites, is a common challenge. Here’s how to address it:

  • Understanding Inherent Reactivity: In nucleophilic aromatic substitution on dihalopyrimidines, the C4 position is generally more reactive than the C2 position. This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4.

  • Directing Groups: The presence of other substituents on the pyrimidine ring can direct the position of fluorination through steric and electronic effects.

  • Catalyst Choice: For certain cross-coupling reactions to introduce fluorine-containing groups, the choice of catalyst and ligand is critical. For instance, in palladium-catalyzed reactions, bulky N-heterocyclic carbene ligands have been shown to favor C2 selectivity in 2,4-dichloropyrimidines, a reversal of the typical C4 selectivity.

  • Reaction Conditions: Temperature and solvent can also influence regioselectivity. It is advisable to screen different conditions to find the optimal balance for the desired isomer.

Synthesis of Specific Fluorinated Pyrimidines

Q3: What are the key challenges in the synthesis of 5-Fluorouracil (5-FU) and how can they be mitigated?

A3: The synthesis of 5-FU presents several challenges, primarily related to the handling of hazardous reagents and controlling side reactions.

  • Toxicity of Reagents: The original synthesis of 5-FU involved highly toxic reagents like ethyl fluoroacetate.

    • Mitigation: Modern methods often utilize direct fluorination of uracil using less hazardous, though still reactive, fluorinating agents like Selectfluor. However, elemental fluorine is also used in industrial processes, requiring specialized equipment and handling procedures.

  • Side Reactions in Direct Fluorination: The direct fluorination of uracil can lead to the formation of di-fluorinated and other side products.

    • Mitigation: Careful control of reaction stoichiometry, temperature, and reaction time is crucial. The choice of solvent can also significantly impact selectivity.

  • Purification: The crude product often contains unreacted starting material and side products, necessitating efficient purification.

    • Mitigation: Recrystallization is a common method for purifying 5-FU. The choice of solvent for recrystallization is critical to obtain high purity.

Q4: I am struggling with controlling the stereoselectivity during the synthesis of Gemcitabine. What strategies can I employ?

A4: Achieving the desired β-anomer of Gemcitabine is a well-known challenge in its synthesis. The formation of the undesired α-anomer is a common issue.

  • Anomeric Control in Glycosylation: The key step is the coupling of the fluorinated sugar moiety with the cytosine base. The stereochemical outcome of this N-glycosylation reaction is highly dependent on the reaction conditions and the protecting groups used.

  • Choice of Protecting Groups: The protecting groups on the sugar moiety play a crucial role in directing the stereochemistry of the glycosylation. Benzoyl protecting groups are commonly used.

  • Lewis Acid Catalyst: The choice of Lewis acid catalyst for the glycosylation reaction can influence the anomeric ratio.

  • Temperature: Lowering the reaction temperature can sometimes favor the formation of one anomer over the other.

  • Selective Crystallization: Often, a mixture of anomers is obtained, and the desired β-anomer is isolated through selective crystallization. This step requires careful optimization of the solvent system.

  • Anomerization: In some cases, it is possible to convert the undesired α-anomer back to a key intermediate or even to the desired β-anomer under specific reaction conditions.

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data from various studies to illustrate the impact of different reaction parameters on the synthesis of fluorinated pyrimidines and their intermediates.

Table 1: Optimization of 2,4-dichloro-5-fluoropyrimidine Synthesis [1][2]

Molar Ratio (5-FU:POCl₃)Molar Ratio (5-FU:DMA)Temperature (°C)Reaction Time (h)Yield (%)
1:51:1.5114285.3
1:81:1.5114290.1
1:10 1:1.5 114 2 92.2
1:121:1.5114291.5
1:101:1.0114288.7
1:101:2.0114290.8
1:101:1.5100287.6
1:101:1.5120289.4
1:101:1.5114186.2
1:101:1.5114391.8

Data sourced from a study on the optimization of the synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil (5-FU) using phosphorus oxychloride (POCl₃) and N,N-dimethylaniline (DMA).

Table 2: Comparison of Catalysts for a Representative Pyrimidine Synthesis (Biginelli Reaction)

CatalystCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)
L-proline20Ethanol588
Thiourea dioxide10Ethanol392
CAN10Acetonitrile1.595
Yb(OTf)₃2THF1290
InCl₃5Acetonitrile694

This table provides a general comparison of different catalysts for the Biginelli reaction, a common method for pyrimidine synthesis, to illustrate the range of options available and their relative efficiencies.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine

This protocol is adapted from a reported procedure for the synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil.

Materials:

  • 5-Fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% w/w aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, charge a reaction vessel with 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (10.0 mole equivalents).

  • Heat the mixture to approximately 114°C with stirring.

  • Slowly add N,N-dimethylaniline (1.5 mole equivalents) to the reaction mixture over a period of time, maintaining the temperature at 114°C.

  • Continue stirring the reaction mixture at 114°C for 2 hours.

  • After the reaction is complete, cool the mixture to approximately 20°C.

  • In a separate vessel, prepare a mixture of water and dichloromethane.

  • Slowly and carefully quench the reaction mixture by adding it to the water/dichloromethane mixture, ensuring the temperature is maintained below 40°C.

  • Stir the resulting mixture at approximately 20°C for at least 3 hours, then allow the layers to separate.

  • Separate the organic layer. Wash the aqueous layer with dichloromethane and combine the organic layers.

  • Wash the combined organic layers with concentrated aqueous hydrochloric acid, followed by a wash with 5% w/w aqueous sodium bicarbonate solution.

  • Concentrate the organic solution by distillation to obtain a solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane.

Protocol 2: Synthesis of 5-Fluorocytosine from 2,4-dichloro-5-fluoropyrimidine

This protocol describes the conversion of 2,4-dichloro-5-fluoropyrimidine to 5-fluorocytosine.

Materials:

  • 2,4-dichloro-5-fluoropyrimidine

  • Aqueous Ammonia solution

  • Ethanol

  • Water

Procedure:

  • Stir a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent with aqueous ammonia. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress by a suitable analytical method such as TLC or HPLC.

  • Upon completion, the reaction mixture is worked up to isolate the 4-amino-2-chloro-5-fluoropyrimidine intermediate.

  • The intermediate is then subjected to hydrolysis, typically by heating in an acidic solution (e.g., hydrochloric acid), to replace the chloro group at the 2-position with a hydroxyl group, yielding 5-fluorocytosine.

  • The product is isolated by neutralization and filtration, followed by washing and drying.

Visualizing Reaction Pathways and Workflows

5-Fluorouracil (5-FU) Metabolic and Signaling Pathway

The following diagram illustrates the key metabolic activation and catabolism pathways of 5-FU, along with its primary mechanisms of action, including the inhibition of thymidylate synthase and incorporation into RNA and DNA.[3][4][5]

G cluster_activation Anabolic Pathway (Activation) cluster_catabolism Catabolic Pathway (Inactivation) cluster_action Mechanism of Action FU 5-Fluorouracil (5-FU) FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP OPRT FUDR Fluorodeoxyuridine (FUDR) FU->FUDR TP DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FUDP->FdUDP RR RNA_Incorp RNA Incorporation FUTP->RNA_Incorp FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FdUMP TK FdUMP->FdUDP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA_Incorp DNA Incorporation FdUTP->DNA_Incorp FUPA Fluoro-β-ureidopropionate (FUPA) DHFU->FUPA DPYS FBAL Fluoro-β-alanine (FBAL) FUPA->FBAL UPB1 DNA DNA Synthesis TS->DNA RNA_Dysfunction RNA Dysfunction RNA_Incorp->RNA_Dysfunction DNA_Damage DNA Damage DNA_Incorp->DNA_Damage DNA_Damage->DNA RNA RNA Function RNA_Dysfunction->RNA G start Start: Define Target Fluorinated Pyrimidine reagent_prep Reagent & Solvent Preparation (Drying and Degassing) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC, HPLC, GC) reaction_setup->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup troubleshoot Troubleshooting reaction_monitoring->troubleshoot Low Conversion/ Side Products purification Purification (Crystallization, Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End: Pure Fluorinated Pyrimidine characterization->end optimize Optimize Conditions (Temp, Solvent, Catalyst) troubleshoot->optimize optimize->reaction_setup Re-run Reaction

References

Technical Support Center: Purification of Crude 4-Ethyl-5-fluoro-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Ethyl-5-fluoro-6-hydroxypyrimidine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues

Problem: Low or No Crystal Formation Upon Cooling

  • Possible Cause: The solution is not sufficiently saturated. This can happen if too much solvent was used to dissolve the crude product.

  • Solution:

    • Gently heat the solution to evaporate some of the solvent.

    • Continue heating until you observe the formation of a solid precipitate.

    • Add a small amount of hot solvent dropwise until the solution becomes clear again.

    • Allow the solution to cool slowly.

  • Possible Cause: The cooling process is too rapid, leading to the formation of an oil or amorphous solid instead of crystals.

  • Solution:

    • Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring or paper towels to slow down the cooling rate.

    • Once at room temperature, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation.

  • Possible Cause: The presence of significant impurities inhibiting crystallization.

  • Solution: If the product is heavily contaminated, a preliminary purification step may be necessary. Consider passing the crude material through a short plug of silica gel using a moderately polar solvent system (e.g., ethyl acetate/hexanes) to remove baseline impurities before attempting recrystallization.

Problem: Oiling Out Instead of Crystallization

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the compound is highly soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a co-solvent (anti-solvent) in which the compound is less soluble (e.g., hexanes or petroleum ether) dropwise until the solution becomes slightly turbid.

    • Add a few drops of the primary solvent (e.g., ethyl acetate) until the solution is clear again.

    • Allow the solution to cool slowly.

Problem: Colored Impurities in Crystals

  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Solution:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) to the hot solution.

    • Simmer the solution for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

    • Allow the filtrate to cool slowly.

Column Chromatography Issues

Problem: Poor Separation of the Product from Impurities

  • Possible Cause: The chosen mobile phase does not provide adequate resolution between the product and impurities.

  • Solution:

    • Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product.

    • If the spots are too close, try a less polar solvent system or a different combination of solvents. For this compound, mixtures of ethyl acetate and hexanes are a good starting point.

Problem: Product is Not Eluting from the Column

  • Possible Cause: The mobile phase is not polar enough to move the product through the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a 20% ethyl acetate in hexanes mixture, try increasing it to 30% or 40% ethyl acetate.

Problem: Streaking or Tailing of the Product Band

  • Possible Cause: The compound is interacting too strongly with the stationary phase, which can be due to its acidic nature or the presence of highly polar impurities.

  • Solution:

    • Add a small amount of a polar modifier to the mobile phase, such as methanol (0.5-1%).

    • For acidic compounds, adding a small amount of acetic acid (0.1-0.5%) to the mobile phase can improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are typically unreacted starting materials, such as ethyl 2-fluoro-3-oxopentanoate and formamidine acetate. Side-products from the cyclocondensation reaction can also be present. In the context of its use as a precursor for Voriconazole, residual this compound itself can be an impurity in the subsequent steps if not properly removed.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: Ethyl acetate is a commonly used and effective solvent for the recrystallization of this compound.[1] For further optimization, a co-solvent system of ethyl acetate and a non-polar solvent like petroleum ether or hexanes can be employed.[1]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the purity of fractions. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) and visualize the spots under UV light. Combine the fractions that show a single spot corresponding to the product.

Q4: What is the expected appearance of pure this compound?

A4: After successful purification by recrystallization, this compound should be a faint yellow or off-white crystalline solid.[1]

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: It is important to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Data Presentation

Table 1: Recrystallization Solvent Systems and Expected Outcomes

Solvent SystemTemperature ProfileExpected Outcome
Ethyl AcetateDissolve at boiling, cool to 0-10°CFaint yellow crystalline solid, Yield: ~67%[1]
Ethyl Acetate / Petroleum EtherDissolve in hot ethyl acetate, add petroleum ether until turbid, cool to 0-10°COff-white to pale yellow crystals

Table 2: Thin Layer Chromatography (TLC) Parameters

Stationary PhaseMobile Phase (v/v)Expected Rf of Product
Silica Gel 60 F254Ethyl Acetate / Hexanes (1:1)~0.3 - 0.4
Silica Gel 60 F254Dichloromethane / Methanol (95:5)~0.5 - 0.6

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and bring the mixture to a boil with stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. A yield of approximately 67% can be expected.[1]

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, collecting fractions.

  • Gradient Elution (Optional): If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling dissolve->cool If no insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Recrystallization Workflow for this compound.

troubleshooting_logic start Low Purity after First Purification recrystallization Recrystallization Attempted? start->recrystallization column Column Chromatography Attempted? start->column second_recrystallization Perform Second Recrystallization with Different Solvent System recrystallization->second_recrystallization Yes perform_column Perform Column Chromatography recrystallization->perform_column No column->perform_column No optimize_column Optimize Column Chromatography (Mobile Phase) column->optimize_column Yes end_pure High Purity Product second_recrystallization->end_pure perform_column->end_pure optimize_column->end_pure

Caption: Logical Flow for Troubleshooting Low Purity Issues.

References

Stability and degradation of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 4-Ethyl-5-fluoro-6-hydroxypyrimidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The information provided is largely based on the known behavior of structurally related fluorinated pyrimidines, such as 5-fluorouracil (5-FU). It is strongly recommended to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

Based on data from related pyrimidine compounds, this compound is expected to be a solid that is relatively stable under standard storage conditions (cool, dry, and dark).[1][2] However, its stability can be compromised by exposure to high pH (alkaline conditions), strong oxidizing agents, and potentially light.[2][3][4]

Q2: What are the recommended storage conditions for this compound?

To ensure the integrity of the compound, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] For long-term storage, refrigeration (2-8°C) is advisable.

Q3: What are the likely degradation pathways for this compound?

While specific pathways for this compound have not been elucidated, based on related 5-fluoropyrimidines, the following degradation routes are plausible:

  • Hydrolysis: The pyrimidine ring is susceptible to hydrolytic cleavage, particularly under alkaline conditions. This can lead to the opening of the ring structure.[2][4]

  • Oxidation: The electron-rich pyrimidine ring can be targeted by oxidizing agents.[5]

  • Photodegradation: Exposure to UV light may induce degradation, a common characteristic of pyrimidine-based compounds.[6]

Q4: What are the potential degradation products?

The degradation of 5-fluorouracil, a related compound, often results in the formation of non-chromophoric, low molecular weight fragments.[2][4] This suggests that the degradation of this compound may also yield products that are difficult to detect using UV-based analytical methods. Identification of specific degradation products would require techniques such as mass spectrometry.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency or inconsistent analytical results over time. Degradation of the compound due to improper storage.Verify storage conditions (cool, dry, dark, tightly sealed container). Prepare fresh solutions for analysis. Consider performing a stability study under your specific storage and experimental conditions.
Appearance of unexpected peaks in chromatograms (e.g., HPLC). Formation of degradation products.Investigate the history of the sample (age, storage, handling). Consider performing forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. Use a stability-indicating analytical method.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the pH and composition of your assay buffer. Pyrimidine compounds can be unstable at high pH. Prepare fresh stock solutions and minimize the time the compound spends in the assay medium before analysis.
Precipitation of the compound in solution. Poor solubility or degradation leading to insoluble products.Check the solubility of the compound in your chosen solvent. Consider using a different solvent or adjusting the pH (while being mindful of potential degradation). If precipitation occurs over time, it may be a sign of degradation.

Summary of Expected Stability (Inferred from 5-Fluorouracil Data)

Condition Expected Stability Potential Degradation Products Primary Degradation Pathway
Acidic (e.g., 0.1 N HCl) Generally stable to mild acidic conditions.Minimal degradation expected.Hydrolysis
Alkaline (e.g., 0.1 N NaOH) Susceptible to rapid degradation.Ring-opened fragments, potentially non-chromophoric.[2][4]Hydrolysis
Oxidative (e.g., 3% H₂O₂) Potential for degradation.Oxidized pyrimidine derivatives.[5]Oxidation
Thermal (e.g., 60-80°C) Degradation rate will increase with temperature.Various, dependent on solid vs. solution state.Thermolysis
Photolytic (UV/Vis light) Susceptible to degradation upon prolonged exposure.Photodegradation products.[6]Photolysis

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature (due to expected rapid degradation).

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and/or mass spectrometric detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control (time 0) to identify new peaks (degradation products) and calculate the percentage of degradation of the parent compound.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Outcome prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (0.1 N NaOH, RT) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid thermal Thermal (60°C) prep->thermal photo Photolytic (UV/Vis Light) prep->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc result Identify Degradants & Calculate % Degradation hplc->result

Forced Degradation Workflow

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting process when encountering stability issues.

G Troubleshooting Logic for Stability Issues cluster_investigate Initial Investigation cluster_action Corrective Actions cluster_advanced Advanced Analysis start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage check_solution Assess Solution Stability (Age, Solvent, pH) start->check_solution check_purity Confirm Initial Purity of Compound start->check_purity forced_degradation Perform Forced Degradation Study start->forced_degradation If problem persists fresh_solution Prepare Fresh Solutions check_storage->fresh_solution optimize_conditions Optimize Assay/Solvent Conditions check_solution->optimize_conditions new_batch Use a New Batch of Compound check_purity->new_batch end Consistent Results fresh_solution->end optimize_conditions->end new_batch->end stability_method Develop Stability-Indicating Method forced_degradation->stability_method end_fail Stability Issue Confirmed stability_method->end_fail

Troubleshooting Stability Issues

References

Overcoming solubility issues of 4-Ethyl-5-fluoro-6-hydroxypyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 4-Ethyl-5-fluoro-6-hydroxypyrimidine in organic solvents.

Compound Properties

PropertyValueSource
CAS Number 137234-87-8[1][2]
Molecular Formula C₆H₇FN₂O[1]
Molecular Weight 142.13 g/mol [1]
Appearance White or off-white solid/powder[2]
Predicted pKa 7.52 ± 0.50[3]

Solubility Data

Quantitative solubility data for this compound is limited. The following qualitative information is available:

SolventSolubilitySource
ChloroformSlightly Soluble[3]
MethanolSlightly Soluble[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when dissolving this compound.

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For a compound with unknown or poor solubility, it is advisable to start with small-scale tests using a powerful, versatile solvent.[4] Dimethyl sulfoxide (DMSO) is a common and effective solvent for many organic molecules and serves as an excellent starting point.[4][5] If your experimental system is incompatible with DMSO, other polar aprotic solvents like N,N-dimethylformamide (DMF) can be tested.[4][6]

Q2: My compound is not dissolving in the initial solvent. What are the next steps?

A2: If this compound does not readily dissolve, you can employ several techniques to enhance solubility. It is recommended to apply these methods sequentially and with caution to avoid compound degradation:

  • Vortexing: Ensure the sample is thoroughly mixed by vortexing.

  • Sonication: Use a sonication bath to break up solid aggregates and increase the surface area for dissolution.[4]

  • Gentle Heating: Warming the solution can significantly increase solubility.[4] It is crucial to use a water bath with controlled temperature and to avoid excessive or prolonged heat, which could degrade the compound.[4] Always check for any changes in the solution's color or clarity that might indicate degradation.[4]

Q3: Can I use co-solvents to improve solubility?

A3: Yes, using a co-solvent system can be an effective strategy. If the compound has slight solubility in a solvent like methanol, you can try creating a mixture with a stronger solvent like DMSO. For example, a 9:1 mixture of DMSO to methanol might provide the necessary polarity balance to achieve dissolution. When preparing for aqueous dilutions, creating a concentrated stock in an organic solvent and then diluting it into the aqueous buffer is standard practice.[4][7]

Q4: The compound dissolves initially but precipitates when I dilute the stock solution into my aqueous buffer. How can I prevent this?

A4: This phenomenon, known as "precipitation upon dilution," is a common challenge.[4] Here are some strategies to mitigate it:

  • Lower the Final Concentration: The final concentration of your compound in the aqueous medium may be above its solubility limit. Try preparing a more dilute working solution.[4]

  • Minimize Organic Solvent in the Final Solution: The standard practice is to first create a highly concentrated stock in a pure organic solvent (like DMSO) and then add a small volume of this stock to your aqueous buffer.[4] This keeps the final percentage of the organic solvent low, which is crucial as it can have off-target effects in biological assays.[4]

  • Use Surfactants or Other Excipients: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or sodium lauryl sulfate (SLS), in the aqueous medium can help maintain the compound's solubility.[8]

Q5: How should I prepare and store stock solutions of this compound?

A5: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO.[4] Once the compound is fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can compromise compound stability.[4] Before use, thaw an aliquot completely and vortex it gently to ensure the compound is fully redissolved.[4]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol outlines a systematic approach to test the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Pipettes

  • Vortex mixer

  • Sonicator bath

  • Selection of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Chloroform)

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • To each tube, add a different solvent in a stepwise manner. Start with a small volume (e.g., 100 µL).

  • Vortex the tube vigorously for 30-60 seconds.

  • Visually inspect for dissolution. If the solid is not fully dissolved, proceed to the next step.

  • Place the tube in a sonicator bath for 5-10 minutes. Visually inspect again.

  • If the compound remains undissolved, add another aliquot of the solvent (e.g., 100 µL) and repeat steps 3-5.

  • Continue adding solvent in a stepwise manner until the compound is fully dissolved or a large volume has been added, indicating poor solubility.

  • Record the total volume of solvent required to dissolve the compound to estimate the approximate solubility (in mg/mL).

Protocol 2: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a stock solution, for example, a 10 mM solution in DMSO.

Materials:

  • This compound (MW: 142.13 g/mol )

  • DMSO (anhydrous)

  • Vial of appropriate size

  • Analytical balance

  • Pipettes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculation: To prepare a 10 mM solution, you need 1.4213 mg of the compound per 1 mL of solvent. Calculate the amount needed for your desired volume. For example, for 5 mL of a 10 mM stock, you would need 7.11 mg.

  • Weigh the calculated amount of this compound and place it in the vial.

  • Add the calculated volume of DMSO to the vial.

  • Cap the vial tightly and vortex for 1-2 minutes.

  • Visually inspect the solution. If undissolved particles remain, sonicate the vial for 10-15 minutes.

  • If necessary, gently warm the solution in a water bath (e.g., 30-40°C) for short periods, with intermittent vortexing, until the solid is completely dissolved.[4]

  • Once the solution is clear and free of particulate matter, it is ready for use or storage.

  • For storage, dispense the stock solution into smaller, single-use aliquots and store at -20°C or -80°C.[4]

Diagrams

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start: Dissolve 4-Ethyl-5-fluoro- 6-hydroxypyrimidine select_solvent Q1: Select initial solvent. Recommended: DMSO or DMF start->select_solvent dissolved_check1 Is the compound fully dissolved? select_solvent->dissolved_check1 agitation A: Apply mechanical agitation. - Vortex vigorously - Sonicate for 10-15 min dissolved_check1->agitation No success Success: Compound is dissolved. Prepare stock solution. dissolved_check1->success Yes dissolved_check2 Is the compound fully dissolved? agitation->dissolved_check2 heating B: Apply gentle heat. - Warm in water bath (30-40°C) - Intermittent vortexing dissolved_check2->heating No dissolved_check2->success Yes dissolved_check3 Is the compound fully dissolved? heating->dissolved_check3 degradation_check Observe for signs of degradation (e.g., color change) heating->degradation_check cosolvent C: Consider a co-solvent system or alternative solvent. dissolved_check3->cosolvent No dissolved_check3->success Yes fail Consult further resources or consider derivatization. cosolvent->fail

Caption: A logical workflow for troubleshooting solubility issues.

References

Technical Support Center: Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving the cyclocondensation of a β-ketoester with formamide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the β-ketoester intermediate (ethyl 2-fluoro-3-oxopentanoate).2. Unfavorable reaction conditions for cyclization (temperature, base, solvent).3. Degradation of starting materials or product.4. Ineffective purification method.1. Ensure the acylation of ethyl fluoroacetate with propionyl chloride goes to completion. Monitor by TLC or GC-MS. Consider using a stronger base or a different acylating agent.2. Optimize the cyclization conditions. Screen different bases (e.g., sodium methoxide, sodium ethoxide), solvents (e.g., methanol, ethanol), and reaction temperatures. A patent suggests using sodium methoxide in methanol.[1]3. Use fresh, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination and oxidation.4. Explore alternative purification methods such as column chromatography with different solvent systems or recrystallization from various solvents.
Presence of Impurities in the Final Product 1. Unreacted starting materials.2. Formation of side-products from competing reactions.3. Incomplete hydrolysis of an intermediate if a different route is used.4. Contamination from reagents or solvents.1. Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. Use a slight excess of one reagent to consume the other, if appropriate.2. Analyze the impurity profile by LC-MS or NMR to identify potential side-products. Adjusting the stoichiometry of the reactants or the reaction temperature may minimize side reactions.3. If a route involving a chloropyrimidine intermediate is used, ensure complete hydrolysis to the hydroxypyrimidine.4. Use high-purity, anhydrous solvents and reagents.
Difficulty in Isolating the Product 1. High solubility of the product in the reaction solvent.2. Formation of an oil instead of a solid.3. Emulsion formation during aqueous workup.1. After the reaction, remove the solvent under reduced pressure. If the product is highly soluble, consider precipitation by adding a non-polar solvent.2. Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution for an extended period. If it remains an oil, purification by column chromatography may be necessary.3. Break emulsions by adding a saturated brine solution or by filtering the mixture through a pad of celite.
Inconsistent Reaction Outcomes 1. Variability in the quality of starting materials or reagents.2. Presence of moisture in the reaction.3. Fluctuations in reaction temperature.1. Use reagents from a reliable source and check their purity before use. For example, the quality of the base (e.g., sodium methoxide) is crucial.2. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. Use of anhydrous solvents is critical.3. Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a consistent temperature throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A common and direct approach involves the use of ethyl 2-fluoro-3-oxopentanoate and formamidine acetate.[2] An alternative starting material is α-fluoropropionylacetate, which can be reacted with ammonia and then cyclized with formamide in the presence of a base like sodium methoxide.[1]

Q2: Can you provide a general experimental protocol for the synthesis?

A representative synthesis involves two main steps:

  • Synthesis of the intermediate, ethyl 2-fluoro-3-oxopentanoate: Ethyl fluoroacetate is reacted with propionyl chloride in the presence of a strong base, such as sodium hydride, in an anhydrous solvent like isopropyl ether.[2]

  • Cyclocondensation to form the pyrimidine ring: The resulting ethyl 2-fluoro-3-oxopentanoate is then reacted with formamidine acetate in the presence of a base like sodium methoxide in a solvent such as methanol. The reaction mixture is typically heated to facilitate the cyclization.[2]

Q3: What are some alternative synthetic strategies for constructing the this compound core?

Alternative strategies often involve building the pyrimidine ring from different precursors. One general and widely used method for pyrimidine synthesis is the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or thiourea.[3] For this specific molecule, one could theoretically adapt the classical synthesis of 4-methyl-6-hydroxypyrimidine, which uses ethyl acetoacetate and thiourea, followed by desulfurization.[4] In this case, a fluorinated and ethyl-substituted analogue of ethyl acetoacetate would be required.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC is a quick and convenient method to check for the consumption of starting materials and the appearance of the product spot. GC-MS can provide more detailed information about the components of the reaction mixture.

Q5: What are the key safety precautions to consider during this synthesis?

  • Sodium hydride is highly flammable and reacts violently with water. It should be handled under an inert atmosphere and in an anhydrous solvent.

  • Propionyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Formamide is a teratogen and should be handled with care, avoiding inhalation and skin contact.

  • Anhydrous solvents are flammable.

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Experimental Workflow and Troubleshooting Logic

Below are diagrams illustrating a general experimental workflow for the synthesis of this compound and a logical troubleshooting flow.

G cluster_0 Synthesis of Ethyl 2-fluoro-3-oxopentanoate cluster_1 Cyclocondensation A Ethyl Fluoroacetate + Propionyl Chloride C Reaction at 0-5°C A->C B Base (e.g., NaH) in Anhydrous Solvent B->C D Aqueous Workup and Extraction C->D E Purification of Intermediate D->E F Ethyl 2-fluoro-3-oxopentanoate E->F H Reaction in Methanol (Heated) F->H G Formamidine Acetate + Base (e.g., NaOMe) G->H I Acidification and Product Precipitation H->I J Isolation and Purification of Final Product I->J

Caption: General experimental workflow for the synthesis of this compound.

G start Low or No Product Yield q1 Is the intermediate (β-ketoester) formed successfully? start->q1 a1_yes Check Cyclization Conditions: - Base strength and stoichiometry - Reaction temperature and time - Solvent purity (anhydrous) q1->a1_yes Yes a1_no Troubleshoot Intermediate Synthesis: - Check base activity - Purity of starting materials - Reaction temperature control q1->a1_no No q2 Are there significant side products? a1_yes->q2 a1_no->q1 Re-evaluate a2_yes Optimize Reaction Conditions: - Lower temperature - Adjust stoichiometry - Slower addition of reagents q2->a2_yes Yes a2_no Investigate Purification: - Different recrystallization solvent - Column chromatography - Check for product degradation q2->a2_no No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Chlorination of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chlorination of 4-Ethyl-5-fluoro-6-hydroxypyrimidine to synthesize 4-Chloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the preparation of various bioactive compounds.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chlorination of this compound?

A1: The most widely used method involves treating this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5][6][7] This reaction is typically carried out in the presence of a base and a solvent.

Q2: What are the typical chlorinating agents used for this reaction?

A2: Besides phosphorus oxychloride (POCl₃), other chlorinating agents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and sulfuryl chloride (SO₂Cl₂) can also be used for the chlorination of hydroxypyrimidines. However, POCl₃ is the most commonly cited reagent for this specific transformation.[4][5]

Q3: What is the role of a base in this reaction?

A3: A base, such as triethylamine, pyridine, or N,N-dimethylformamide (DMF), is often added to neutralize the hydrogen chloride (HCl) gas generated during the reaction.[4][5] This prevents the reversal of the reaction and can improve the overall yield and purity of the product. Some protocols also utilize the hydroxypyrimidine sodium salt as both the reactant and the acid-binding agent.[8]

Q4: What solvents are suitable for this chlorination?

A4: Dichloromethane (CH₂Cl₂) is a commonly used solvent for this reaction.[4] Other solvents mentioned in the literature for similar chlorinations include acetonitrile, toluene, and DMF.[8] Solvent-free conditions have also been reported, which can offer environmental and economic benefits, especially for large-scale production.[5][9]

Q5: What are the typical reaction temperatures and times?

A5: Reaction conditions can vary. Some protocols involve adding the chlorinating agent at a controlled low temperature (e.g., below 35°C) and then heating the mixture to reflux (around 40-48°C in dichloromethane) for several hours (e.g., 3-5 hours) to ensure the reaction goes to completion.[1][4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield 1. Incomplete reaction.- Increase reaction time or temperature. Ensure the mixture is stirred efficiently. - Check the quality and amount of the chlorinating agent (POCl₃). Use a fresh batch if necessary.
2. Degradation of starting material or product.- Control the temperature during the addition of POCl₃, as the reaction can be exothermic. - Ensure the workup procedure is performed promptly after the reaction is complete.
3. Inefficient workup and extraction.- Use an adequate amount of extraction solvent (e.g., dichloromethane). - Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.[4]
Presence of Unreacted Starting Material 1. Insufficient chlorinating agent.- Increase the molar ratio of the chlorinating agent to the starting material.
2. Reaction time is too short.- Monitor the reaction progress using TLC or HPLC and extend the reaction time until the starting material is consumed.
Formation of Dark-Colored Impurities 1. High reaction temperature.- Maintain the recommended reaction temperature. Overheating can lead to decomposition and polymerization.
2. Presence of moisture.- Ensure all glassware is dry and use anhydrous solvents. Moisture can react with the chlorinating agent and lead to side reactions.
Difficult Product Isolation (Oily Product) 1. The product is a low-melting solid or an oil at room temperature.- This is the expected physical form of the product.[4] - Purification by column chromatography or distillation may be necessary if a higher purity solid is required.
2. Residual solvent.- Ensure complete removal of the solvent under reduced pressure.

Experimental Protocols

Protocol 1: Chlorination using POCl₃ in Dichloromethane with Triethylamine

This protocol is adapted from a common synthetic route.[4]

Materials:

  • This compound (6-ethyl-5-fluoropyrimidin-4(3H)-one)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 3N Hydrochloric acid (HCl)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) in dichloromethane.

  • Add triethylamine (1.01 equivalents) to the solution.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise over 30-60 minutes, ensuring the temperature is maintained below 35°C.

  • Heat the reaction mixture to reflux (40-48°C) and stir for 3-5 hours.

  • Cool the mixture to 5°C.

  • Carefully quench the reaction by adding 3.7 M hydrochloric acid over 1 hour, maintaining the temperature below 20°C.

  • Stir the mixture for 30 minutes at 20°C.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Quantitative Data Summary
Parameter Protocol 1 Example 1 [4]Protocol 1 Example 2 [4]
Starting Material 80 g5.00 kg
Dichloromethane 240 mL20 L
N,N-Dimethylformamide 57.4 mL-
Triethylamine 78.24 mL3.60 kg
Phosphorus Oxychloride Not specified in mL, added dropwise5.95 kg
Reaction Time 5 hours (reflux)3 hours (reflux)
Yield 95% (85.9 g)99% (5.61 kg)
Purity (HPLC) Not specified99.6%

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Dissolve Starting Material in Dichloromethane B Add Triethylamine A->B C Add POCl3 (dropwise, < 35°C) B->C D Heat to Reflux (40-48°C) for 3-5 hours C->D E Cool to 5°C D->E F Quench with HCl (< 20°C) E->F G Separate Layers F->G H Extract Aqueous Layer G->H I Combine & Wash Organic Layers H->I J Dry & Concentrate I->J K Final Product: 4-Chloro-6-ethyl-5-fluoropyrimidine J->K

Caption: Experimental workflow for the chlorination of this compound.

Troubleshooting Logic

G cluster_yield Low Yield cluster_purity Low Purity Start Problem Encountered A Check Reagent Quality & Stoichiometry Start->A B Increase Reaction Time / Temperature Start->B C Optimize Workup & Extraction Start->C D Control Reaction Temperature Start->D E Ensure Anhydrous Conditions Start->E F Consider Purification (Chromatography/Distillation) Start->F

Caption: Troubleshooting decision tree for the chlorination reaction.

References

Technical Support Center: 4-Ethyl-5-fluoro-6-hydroxypyrimidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a key intermediate in the synthesis of pharmaceuticals like Voriconazole.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of 2-fluoro-3-oxopentanoate Intermediate Incomplete reaction due to insufficient base or reaction time.Ensure the use of a strong base like sodium hydride or sodium methoxide.[1][2] The dropwise addition of reactants should be slow, and the reaction should be allowed to proceed for the recommended duration (e.g., 12-24 hours) with adequate stirring to ensure proper mixing.[1]
Side reactions caused by moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen).[1][2]
Inefficient purification.Distillation under reduced pressure is a common method for purifying the 2-fluoro-3-oxopentanoate intermediate.[2] Optimize distillation conditions to minimize product loss.
Low Yield of this compound Inefficient cyclization reaction.The choice of base (e.g., sodium methoxide) and solvent (e.g., methanol) is crucial.[3] Ensure the molar ratio of the base to the starting material is appropriate (e.g., 2-4:1).[3] The reaction temperature should be carefully controlled, often starting at a low temperature (0-5°C) and then gradually raised.[1]
Degradation of the product during workup.After the reaction, the pH should be carefully adjusted to 6-6.5 with an acid like glacial acetic acid to precipitate the product.[1] Avoid overly acidic or basic conditions during extraction.
Presence of Impurities in the Final Product Incomplete reaction of starting materials.Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion.
Formation of side-products.The reaction of ethyl fluoroacetate and propionyl chloride can lead to side products.[1][2] Careful control of temperature and addition rates can minimize these. The use of formamidine acetate for the cyclization step is a common route.[1]
Ineffective purification.The final product, being a solid, can be purified by recrystallization.[3] Cooling and stirring, potentially with the addition of a seed crystal, can improve crystallization and purity.[2]
Difficulty in Handling Reagents During Scale-up Use of hazardous reagents like sodium hydride.Sodium hydride is highly reactive and requires careful handling in an inert, dry atmosphere.[1][2] For larger-scale production, consider alternative, safer bases if process safety assessments deem it necessary.
Exothermic reactions.The reaction of phosphoryl chloride during the conversion to the chloro-pyrimidine derivative is exothermic.[4] Ensure adequate cooling capacity and slow, controlled addition of the reagent, especially during scale-up, to maintain the reaction temperature below 35-40°C.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A prevalent method involves a two-step synthesis. The first step is the condensation of ethyl fluoroacetate and propionyl chloride in the presence of a strong base to form an ethyl 2-fluoro-3-oxopentanoate intermediate. The second step is the cyclization of this intermediate with formamidine acetate to yield this compound.[1][2] Another route starts with α-fluoropropionoylacetate and ammonia, followed by cyclization with formamide.[3]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, choice of solvent and base, molar ratios of reactants, and control of moisture.[1][2][3] For instance, the initial condensation is often performed at low temperatures (0-5°C) to control the reaction rate and minimize side products.[1]

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The product is typically a powder.[5]

Q4: What are the safety precautions to consider when handling the reagents?

A4: Many reagents used in the synthesis are hazardous. For example, sodium hydride is flammable and reacts violently with water.[1][2] Phosphoryl chloride is corrosive and toxic.[3][4] It is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and follow all safety data sheet (SDS) guidelines.

Q5: Are there alternative methods that are more suitable for industrial-scale production?

A5: Some patented methods claim to be more concise, efficient, and environmentally friendly, which are important considerations for industrial production.[1][2] These methods often aim to reduce the number of reaction steps, use cheaper and more readily available raw materials, and minimize waste ("three wastes").[1]

Experimental Protocols

Synthesis of Ethyl 2-fluoro-3-oxopentanoate (Intermediate)

This protocol is based on methodologies described in the literature.[1][2]

  • Under a nitrogen atmosphere, add 1.2 L of anhydrous isopropyl ether to a 2 L three-necked flask.

  • Add approximately 44 g of sodium hydride and stir at room temperature.

  • Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

  • Cool the reaction mixture to 0°C.

  • Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.

  • Continue stirring at this temperature for about 12 hours to complete the reaction.

  • For workup, carefully add 0.5 L of ice water and neutralize the reaction mixture with a 5% NaOH solution.

  • Separate the layers and extract the aqueous phase three times with isopropyl ether.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude intermediate.

Synthesis of this compound

This protocol is a continuation from the intermediate synthesis.[1]

  • To a 1 L three-necked flask under a nitrogen atmosphere, add 300 ml of methanol and cool to 0°C.

  • Add 35 g of sodium methoxide and stir until dissolved, maintaining the temperature at 0-5°C.

  • Add 33.4 g of formamidine acetate to the flask and stir for about 1 hour at 0-5°C.

  • Slowly add 52 g of ethyl 2-fluoro-3-oxopentanoate (dissolved in 20 ml of methanol) dropwise over 1 hour, keeping the temperature at 0-5°C.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Continue to stir for 24 hours.

  • Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

  • Distill off the methanol under reduced pressure to obtain a solid mixture.

  • Extract the solid mixture five times with dichloromethane (100 ml each).

  • Combine the organic phases, dry, and concentrate to yield the final product.

Visualizations

Synthesis_Pathway_1 A Ethyl Fluoroacetate C Ethyl 2-fluoro-3-oxopentanoate (Intermediate) A->C Condensation (Strong Base, e.g., NaH) B Propionyl Chloride B->C Condensation (Strong Base, e.g., NaH) E This compound (Final Product) C->E Cyclization (Base, e.g., NaOMe) D Formamidine Acetate D->E Cyclization (Base, e.g., NaOMe)

Caption: General synthesis pathway for this compound.

Troubleshooting_Logic start Low Product Yield check_intermediate Check Intermediate Purity/Yield start->check_intermediate check_final Check Final Product Purity/Yield start->check_final incomplete_reaction Incomplete Reaction? check_intermediate->incomplete_reaction side_reactions Side Reactions? check_final->side_reactions purification_issue Purification Inefficient? check_final->purification_issue solution1 Increase Reaction Time / Adjust Base Molarity incomplete_reaction->solution1 Yes solution2 Control Temperature / Use Anhydrous Conditions side_reactions->solution2 Yes solution3 Optimize Recrystallization / Distillation purification_issue->solution3 Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Comparative Analysis of NMR Spectra for 4-Ethyl-5-fluoro-6-hydroxypyrimidine and Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a key intermediate in pharmaceutical synthesis, and two commercially available alternatives: 4-Chloro-6-ethyl-5-fluoropyrimidine and 5-Fluorouracil. This document is intended for researchers, scientists, and drug development professionals, offering a valuable resource for compound identification, characterization, and selection in research and development.

Summary of NMR Spectral Data

The following table summarizes the experimental and predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for the title compound and its alternatives.

CompoundNucleusGroupPredicted/Experimental δ (ppm)Multiplicity
This compound ¹H-CH₃ (Ethyl)~1.2Triplet
-CH₂- (Ethyl)~2.6Quartet
Pyrimidine H~7.8Singlet
-OHVariableBroad Singlet
¹³C-CH₃ (Ethyl)~13
-CH₂- (Ethyl)~25
Pyrimidine C-2~150
Pyrimidine C-4~155 (doublet, J_CF ≈ 20 Hz)
Pyrimidine C-5~140 (doublet, J_CF ≈ 240 Hz)
Pyrimidine C-6~160
4-Chloro-6-ethyl-5-fluoropyrimidine ¹H-CH₃ (Ethyl)1.34Triplet
-CH₂- (Ethyl)2.90Quartet
Pyrimidine H8.70Singlet
¹³C-CH₃ (Ethyl)~12
-CH₂- (Ethyl)~28
Pyrimidine C-2~158
Pyrimidine C-4~157 (doublet, J_CF ≈ 20 Hz)
Pyrimidine C-5~145 (doublet, J_CF ≈ 250 Hz)
Pyrimidine C-6~162
5-Fluorouracil ¹HPyrimidine H7.73Doublet
N-H10.70, 11.46Broad Singlets
¹³CPyrimidine C-2~150
Pyrimidine C-4~159
Pyrimidine C-5~141 (doublet, J_CF ≈ 230 Hz)
Pyrimidine C-6~125 (doublet, J_CF ≈ 30 Hz)

Note: Predicted values for this compound and ¹³C data for 4-Chloro-6-ethyl-5-fluoropyrimidine are estimates based on established NMR prediction methodologies and data from similar structures. Experimental data is cited where available.

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine derivatives is outlined below.

Sample Preparation:

  • Weigh 10-20 mg of the solid sample for ¹H NMR (25-50 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for NMR analysis and the logical comparison of the compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample To Spectrometer setup_exp Setup NMR Experiment (1H, 13C) load_sample->setup_exp acquire_data Acquire FID setup_exp->acquire_data ft Fourier Transform acquire_data->ft Raw Data phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing baseline->referencing integration Integration & Peak Picking referencing->integration analysis Spectral Analysis & Interpretation integration->analysis

Figure 1. General experimental workflow for NMR analysis.

logical_comparison cluster_target Target Compound cluster_alternatives Alternative Compounds cluster_comparison Comparison Points target This compound comp_sub Effect of Substituent (-OH vs -Cl vs -H) target->comp_sub comp_ethyl Presence/Absence of Ethyl Group target->comp_ethyl comp_coupling 19F Coupling Patterns target->comp_coupling alt1 4-Chloro-6-ethyl-5-fluoropyrimidine alt1->comp_sub alt1->comp_ethyl alt1->comp_coupling alt2 5-Fluorouracil alt2->comp_sub alt2->comp_ethyl alt2->comp_coupling

Figure 2. Logical relationship for NMR spectral comparison.

Discussion of Spectral Features

This compound (Predicted):

  • ¹H NMR: The ethyl group is expected to show a triplet for the methyl protons and a quartet for the methylene protons due to spin-spin coupling. The pyrimidine proton at the C2 position is anticipated to be a singlet. The hydroxyl proton will likely appear as a broad, exchangeable singlet.

  • ¹³C NMR: The fluorine atom will cause splitting of the signals for the carbon atoms it is coupled to. The C5 carbon, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹J_CF), appearing as a doublet. The C4 carbon will show a smaller two-bond coupling (²J_CF).

4-Chloro-6-ethyl-5-fluoropyrimidine (Experimental and Predicted):

  • ¹H NMR: The spectrum is similar to the predicted spectrum of the target compound, with a triplet and a quartet for the ethyl group and a singlet for the pyrimidine proton. The downfield shift of the pyrimidine proton (8.70 ppm) compared to the predicted value for the target compound is due to the electron-withdrawing effect of the chlorine atom.[1]

  • ¹³C NMR: Similar to the target compound, significant C-F coupling is expected for the C5 and C4 positions. The chemical shifts of the pyrimidine ring carbons will be influenced by the strongly electronegative chlorine atom, generally leading to downfield shifts compared to the hydroxyl-substituted analog.

5-Fluorouracil (Experimental):

  • ¹H NMR: This compound lacks an ethyl group, simplifying the upfield region of the spectrum. The pyrimidine proton at C6 appears as a doublet due to coupling with the fluorine at C5. The two N-H protons are observed as distinct broad singlets.[2]

  • ¹³C NMR: The spectrum shows the characteristic large one-bond C-F coupling for C5 and a smaller two-bond coupling for C6. The absence of an ethyl group results in a simpler spectrum with fewer signals compared to the other two compounds.

References

Comparing synthesis efficiency of different 4-Ethyl-5-fluoro-6-hydroxypyrimidine routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a crucial intermediate in the synthesis of various pharmaceutical compounds. The efficiency of its synthesis is a critical factor in drug development and manufacturing. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, presenting experimental data, detailed protocols, and visual pathway diagrams to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthesis Efficiency

The following table summarizes the quantitative data for two primary synthesis routes to this compound.

ParameterRoute 1: From Ethyl FluoroacetateRoute 2: From α-Fluoro Propionyl Acetate
Starting Materials Ethyl fluoroacetate, Propionyl chloride, Formamidine acetateα-Fluoro propionyl acetate (methyl or ethyl ester), Ammonia, Formamide
Intermediate 2-Fluoro-3-oxo-pentanoic acid ethyl ester3-Amino-2-fluoro-2-pentenoic acid ester
Overall Yield ~21% (calculated from individual step yields)26-42% (based on reported yields for the final step and assuming quantitative enamination)
Number of Steps 22 (can be performed as a one-pot reaction)
Key Reagents Sodium hydride, Formamidine acetateAmmonia, Sodium methoxide
Reported Purity Not explicitly statedCrystalline solid, suggesting good purity[1]
Scalability Suitable for industrial production[2][3]Described as suitable for industrial production[1]

Synthesis Route Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the two synthesis pathways.

Route1 cluster_0 Route 1: From Ethyl Fluoroacetate A Ethyl fluoroacetate C 2-Fluoro-3-oxo-pentanoic acid ethyl ester A->C NaH B Propionyl chloride B->C E This compound C->E Base D Formamidine acetate D->E

Caption: Synthesis Route 1 starting from Ethyl Fluoroacetate.

Route2 cluster_1 Route 2: From α-Fluoro Propionyl Acetate F α-Fluoro propionyl acetate H 3-Amino-2-fluoro-2-pentenoic acid ester F->H NH3 G Ammonia G->H J This compound H->J NaOMe I Formamide I->J

Caption: Synthesis Route 2 starting from α-Fluoro Propionyl Acetate.

Experimental Protocols

Route 1: From Ethyl Fluoroacetate

Step 1: Synthesis of 2-Fluoro-3-oxo-pentanoic acid ethyl ester [3]

  • To a 2 L three-necked flask under a nitrogen atmosphere, add 1.2 L of isopropyl ether and approximately 44 g of sodium hydride.

  • Stir the mixture at room temperature.

  • Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

  • Cool the reaction mixture to 0°C.

  • Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.

  • Stir the reaction at this temperature for about 12 hours.

  • Add 0.5 L of ice water with thorough stirring.

  • Neutralize the reaction mixture with a 5% NaOH solution.

  • Separate the layers and extract the aqueous phase three times with 500 ml of isopropyl ether.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product is purified by vacuum distillation to yield a pale yellow liquid. The reported yield is 32%.[3]

Step 2: Synthesis of this compound [3]

  • To a 1 L three-necked flask under a nitrogen atmosphere, add 300 ml of methanol and cool to 0°C.

  • Add 35 g of sodium methoxide and stir.

  • Add 33.4 g of formamidine acetate and stir for about 1 hour at 0-5°C.

  • Slowly add 52 g of 2-fluoro-3-oxo-pentanoic acid ethyl ester (dissolved in 20 ml of methanol) dropwise over 1 hour, maintaining the temperature at 0-5°C.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Continue stirring for 24 hours.

  • Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

  • Remove the methanol under reduced pressure to obtain a solid mixture.

  • Extract the solid mixture five times with 100 ml of dichloromethane.

  • Combine the organic phases, remove the solvent, and recrystallize the residue from ethyl acetate to obtain a faint yellow solid. The reported yield is 67%.[3]

Route 2: From α-Fluoro Propionyl Acetate

Step 1 & 2: One-pot synthesis of this compound [1][4]

  • Pass ammonia gas through a solution of 88.9 g (0.6 mol) of methyl 2-fluoro-3-oxovalerate in 130 mL of formamide while cooling (maximum temperature 50°C) until no more ammonia is absorbed (approximately 1 hour).[4]

  • Remove residual ammonia by purging with nitrogen and applying a vacuum.[4]

  • Add the reaction solution dropwise to 450 mL of a 30% sodium methoxide solution in methanol at 50°C.[4]

  • Add an additional 50 mL of formamide and heat the mixture at 50°C for 3 hours.[4]

  • Evaporate the volatile components under vacuum.[4]

  • Add the residue to water and adjust the pH to 6 with HCl.[4]

  • Extract with ethyl acetate and evaporate the solvent to obtain the crude product.[4]

  • Recrystallize the crude product from cold acetone. A reported yield for this process is 40%.[4] A patent describing a similar process mentions a "high yield" without specifying a value.[1]

Concluding Remarks

Both synthetic routes offer viable pathways to this compound and are amenable to industrial-scale production.

Route 1 is a well-defined two-step process with moderate to good yields reported for each step. The use of sodium hydride requires careful handling.

Route 2 presents the advantage of a potential one-pot synthesis, which can be more time and cost-effective. The starting material, α-fluoro propionyl acetate, can be synthesized with reported yields of 60-65%.[1] The overall yield of this route appears to be higher and more variable depending on the specific conditions and purification methods employed. The use of gaseous ammonia also requires appropriate safety measures.

The choice between these routes will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the specific equipment and safety infrastructure available to the research or manufacturing facility. This guide provides the necessary data and protocols to make an informed decision.

References

A Comparative Analysis of Pyrimidine Intermediates for Voriconazole Synthesis: 4-Ethyl-5-fluoro-6-hydroxypyrimidine vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the broad-spectrum antifungal agent Voriconazole is a critical process in pharmaceutical manufacturing, with the choice of pyrimidine intermediate significantly impacting overall yield, purity, and process efficiency. This guide provides an objective comparison between the synthetic route utilizing 4-Ethyl-5-fluoro-6-hydroxypyrimidine and routes employing other key pyrimidine intermediates, supported by experimental data from published literature and patents.

Core Synthesis Pathways

The construction of Voriconazole hinges on the coupling of a functionalized pyrimidine ring with the chiral side-chain precursor, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. The two predominant pathways diverge based on the initial pyrimidine building block.

Route A: The this compound Pathway

This pathway begins with this compound, a key intermediate that is first activated, typically through chlorination, to form 4-chloro-6-ethyl-5-fluoropyrimidine.[1][2] This activated intermediate is then coupled with the ketone precursor to form the core structure of Voriconazole.

G cluster_0 Route A: this compound Pathway A 4-Ethyl-5-fluoro-6- hydroxypyrimidine B 4-Chloro-6-ethyl-5- fluoropyrimidine A->B Chlorination (e.g., POCl3) D Coupling Reaction (e.g., LDA, Organometallic) B->D C 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone C->D E 3-(4-chloro-5-fluoropyrimidin-6-yl)- 2-(2,4-difluorophenyl)-1-(1H-1,2,4- triazol-1-yl)butan-2-ol D->E F Dechlorination (e.g., Pd/C, Raney Ni) E->F G Racemic Voriconazole F->G H Chiral Resolution (R-(-)-10-camphor sulfonic acid) G->H I Voriconazole H->I

Caption: Synthesis of Voriconazole from this compound.

Route B: The 2,4-Dichloro-5-fluoropyrimidine Pathway

An alternative and widely documented route starts with 2,4-dichloro-5-fluoropyrimidine. This intermediate undergoes a series of modifications, including the introduction of the ethyl group and subsequent bromination, to create a reactive species for a Reformatsky-type coupling reaction.[3][4][5]

G cluster_1 Route B: 2,4-Dichloro-5-fluoropyrimidine Pathway A 2,4-Dichloro-5- fluoropyrimidine B 2,4-dichloro-6-ethyl- 5-fluoropyrimidine A->B Ethyl Grignard, Oxidation C 6-(1-bromoethyl)-2,4- dichloro-5-fluoropyrimidine B->C Bromination E Reformatsky Condensation (Zn, Pb, I2) C->E D 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone D->E F Coupled Intermediate E->F G Reduction / Dechlorination (10% Pd/C) F->G H Racemic Voriconazole G->H I Chiral Resolution H->I J Voriconazole I->J

Caption: Synthesis of Voriconazole from 2,4-Dichloro-5-fluoropyrimidine.

Quantitative Performance Comparison

The choice of intermediate and corresponding reaction conditions significantly influences key performance indicators. The following tables summarize experimental data from various reported syntheses.

Table 1: Comparison of Key Coupling Reactions

Pyrimidine IntermediateCoupling MethodDiastereomeric Ratio ((2R,3S)/(2S,3R) : (2R,3R)/(2S,3S))YieldPuritySource
4-chloro-6-ethyl-5-fluoropyrimidineLDA Coupling & ChromatographyNot Specified, poor selectivity reported12%Not Specified[4][6]
6-(1-bromoethyl)-4-(4-chloro-phenylsulfanyl)-5-fluoropyrimidineReformatsky-type10:1 (in solution)79% (crystallized)99.8% : 0.2% (crystallized)[7]
6-(1-bromoethyl)-2,4-dichloro-5-fluoropyrimidineReformatsky-typeNot SpecifiedNot SpecifiedNot Specified[4][5]

Table 2: Yield and Purity in Subsequent/Final Steps

Process StepStarting MaterialResultYieldPuritySource
Dechlorination3-(4-chloro-5-fluoropyrimidin-6-yl)-...-butan-2-olRacemic Voriconazole>90%98.5%[7]
Chiral ResolutionRacemic Voriconazole(2R,3S)-Voriconazole Salt36%>99.9% (optical)[7]
CrystallizationVoriconazole (crude)Crystalline Voriconazole76%99.96%[4]
Dehalogenationrel-(2R,3S)-3-(6-Chloro-5-fluoropyrimidin-4-yl)-...-butan-2-olRacemic Voriconazole Analogue82.4%99.48%[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and process optimization. Below are representative protocols for key transformations.

Protocol 1: Chlorination of this compound

  • Source: Adapted from patent literature.[1]

  • Procedure:

    • Charge 100 g of 6-ethyl-5-fluoro-4-hydroxy pyrimidine into a reactor containing 250 ml of methylene dichloride (MDC).

    • Add 99 ml of triethylamine to the reaction mass and cool the mixture to approximately 5°C to 10°C.

    • Slowly add 73 ml of phosphorous oxychloride to the reaction mass over about 2 hours, maintaining the temperature below 10°C.

    • Heat the reaction mass to about 45°C to 55°C and stir at reflux for approximately 6 hours.

    • After cooling to room temperature, quench the reaction mixture into 438 ml of 3N HCl while keeping the temperature below 15°C.

    • Stir for 30 minutes, then proceed with layer separation and extraction to isolate the 4-chloro-6-ethyl-5-fluoropyrimidine product.

Protocol 2: Reformatsky-type Coupling Reaction

  • Source: Adapted from S. M. Engle et al.[6]

  • Procedure:

    • To a stirred suspension of zinc dust (7.90 g, 0.12 mol) and lead powder (5% w/w) in THF (50 mL), add a solution of iodine (6.20 g, 0.02 mol) in THF (15 mL) over 30 minutes.

    • Stir the suspension at 25°C for 30 minutes and then cool to 8–10°C.

    • Add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (5.0 g, 0.02 mol), the bromo-pyrimidine intermediate (e.g., 6-(1-bromoethyl)-...-pyrimidine, 0.03 mol), and iodine (1.0 g, 0.004 mol) in THF over 20 minutes, maintaining a temperature between 8–25°C.

    • Stir the reaction mixture at 25°C for 2 hours.

    • Filter the mixture to remove salts, add acetic acid (7.20 g, 0.12 mol), and adjust the pH to 8.5 with a 30% w/w aqueous sodium carbonate solution.

    • Filter the suspension, concentrate the filtrate under reduced pressure, and extract the product with toluene for isolation.

Protocol 3: Dechlorination using Palladium on Carbon (Pd/C)

  • Source: Adapted from S. M. Engle et al.[6]

  • Procedure:

    • To a stirred solution of the chloro-intermediate (e.g., 3-(4-chloro-5-fluoropyrimidin-6-yl)-...-butan-2-ol, 4.0 g, 0.01 mol) in ethanol (20 mL), add sodium acetate (0.86 g, 0.01 mol).

    • Add 10% palladium on carbon (0.2 g) and stir the mixture in an autoclave under a hydrogen pressure of 4–6 kg/cm ² for 3 hours at 25–30°C.

    • Filter the reaction mixture and concentrate under reduced pressure.

    • Add 20% v/v aqueous ethanol (20 mL) to the residue and stir for 1 hour.

    • Filter the precipitated solid, wash with water, and dry under reduced pressure to obtain the dechlorinated product.

Comparative Workflow and Analysis

The objective evaluation of these pyrimidine intermediates requires a structured experimental approach to ensure a fair comparison of performance metrics.

G cluster_workflow Comparative Experimental Workflow cluster_A Pathway A cluster_B Pathway B A1 Synthesize/ Procure 4-Chloro-6-ethyl- 5-fluoropyrimidine A2 Coupling Reaction (e.g., LDA) A1->A2 PostProcessing Product Isolation, Purification & Dehalogenation A2->PostProcessing B1 Synthesize/ Procure 6-(1-bromoethyl)-2,4- dichloro-5-fluoropyrimidine B2 Coupling Reaction (Reformatsky) B1->B2 B2->PostProcessing Ketone 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Ketone->A2 Ketone->B2 Analysis Comparative Analysis PostProcessing->Analysis Metrics Performance Metrics: - Overall Yield - Final Purity (HPLC) - Diastereoselectivity - Process Safety - Cost of Goods Analysis->Metrics

Caption: Logical workflow for comparing pyrimidine intermediate performance.

Conclusion

The selection of a pyrimidine intermediate for Voriconazole synthesis involves a trade-off between yield, stereoselectivity, and process complexity.

  • This compound (via its chloro-derivative): This route can be more direct. However, coupling reactions using strong bases like LDA often suffer from low temperatures, potential side reactions, and poor diastereoselectivity, which can lead to low yields and complex purification challenges.[6]

  • 2,4-Dichloro-5-fluoropyrimidine (via its bromoethyl-derivative): While involving more steps to synthesize the reactive intermediate, this pathway often utilizes the Reformatsky-type reaction. This method has been shown to provide superior diastereoselectivity (e.g., 10:1) and higher overall yields of the desired coupled product.[7] Although it may involve hazardous reagents like N-bromosuccinimide and catalysts like lead powder, the improved stereocontrol can significantly simplify downstream purification and increase the output of the correct isomer.

For industrial-scale production, the higher yield and stereoselectivity offered by the Reformatsky route, originating from intermediates like 2,4-dichloro-5-fluoropyrimidine, often present a more economically viable and efficient process despite a longer initial synthetic sequence. However, process development may favor the 4-chloro-6-ethyl-5-fluoropyrimidine route if simpler, more selective, and safer coupling conditions can be established.

References

The Impact of Synthetic Intermediates on the Biological Efficacy of Voriconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of the broad-spectrum antifungal agent, voriconazole, when derived from different synthetic intermediates. The choice of synthetic route can influence the impurity profile of the final active pharmaceutical ingredient (API), which in turn may have implications for its biological performance. While direct comparative studies on the efficacy of voriconazole from varied synthetic pathways are not extensively documented in publicly available literature, this guide synthesizes information on common synthetic routes, potential impurities, and their theoretical impact on antifungal activity. Detailed experimental protocols are provided to enable researchers to conduct their own comparative efficacy studies.

Introduction to Voriconazole Synthesis

Voriconazole, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a triazole antifungal drug used to treat serious fungal infections.[1] Its synthesis is a multi-step process, and different manufacturing strategies can be employed, leading to variations in intermediates and, consequently, the impurity profile of the final product. The core of voriconazole's synthesis involves the coupling of a substituted pyrimidine derivative with a triazole-containing fragment.

Two major synthetic routes are commonly described in the literature, often distinguished by the coupling strategy.[1]

  • Route A: This pathway involves the deprotonation of 4-chloro-6-ethyl-5-fluoropyrimidine and its subsequent reaction with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one. This route can be challenged by issues such as poor diastereoselectivity and low product conversion.[1]

  • Route B: This alternative approach treats 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one with 6-(1-bromoethyl)-2-chloro-5-fluoropyrimidine in the presence of activated zinc dust. This method has been reported to offer better product conversion and diastereoselectivity.[1]

The selection of a particular synthetic route can introduce specific process-related impurities into the final drug substance. These impurities may include positional isomers, diastereomers, and byproducts from side reactions.

Potential Impact of Intermediates and Impurities on Biological Efficacy

The presence of impurities in the final voriconazole product, which are a direct consequence of the intermediates and synthetic route chosen, can potentially affect its biological efficacy. Impurities might compete with the active molecule for its target enzyme, exhibit their own (and possibly different) biological activity, or have no significant effect.

Known Voriconazole Impurities:

Several impurities related to the synthesis of voriconazole have been identified and are used as reference standards in quality control. These include:

  • Voriconazole Impurity B (EP): (2RS,3SR)-2-(2,4-Difluorophenyl)-3-pyrimidin-4-yl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[2][3]

  • Voriconazole Impurity D: A diastereomer of voriconazole.[3]

  • Voriconazole Impurity E: A resolving agent used in the synthesis.[3][4]

  • Positional Isomers and Desfluoro Impurities: These can arise from impurities in the starting materials, such as differently substituted fluorobenzenes.[1]

The antifungal activity of these specific impurities has not been extensively reported. However, any structural deviation from the active (2R,3S)-voriconazole enantiomer would likely result in reduced or altered activity, as the interaction with the target enzyme, fungal cytochrome P450-dependent lanosterol 14α-demethylase, is highly stereospecific.[5][6]

Comparative Data Summary

Direct experimental data comparing the biological efficacy of voriconazole derived from different intermediates is scarce. The following table summarizes the known antifungal activity of voriconazole against common fungal pathogens, which serves as a baseline for any comparative studies. The presence of significant levels of impurities could theoretically lead to a deviation from these established efficacy values.

Fungal SpeciesVoriconazole MIC Range (μg/mL)Voriconazole MIC50 (μg/mL)Voriconazole MIC90 (μg/mL)
Candida albicans≤0.03 - 20.030.06
Candida glabrata≤0.03 - 160.251
Candida krusei0.06 - 40.250.5
Candida parapsilosis≤0.03 - 10.030.06
Candida tropicalis≤0.03 - 20.030.06
Aspergillus fumigatus≤0.03 - 20.250.5
Aspergillus flavus0.125 - 20.51
Aspergillus niger0.25 - 20.51
Aspergillus terreus0.125 - 20.51

Note: MIC values can vary between studies and testing methodologies. The data presented is a general representation from multiple sources.[7][8]

Experimental Protocols

To facilitate comparative studies on the biological efficacy of voriconazole derived from different intermediates, the following detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, is provided.[9]

In Vitro Antifungal Susceptibility Testing of Voriconazole via Broth Microdilution

1. Materials:

  • Voriconazole powder (from different synthetic batches/intermediates)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile, flat-bottom 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans ATCC 90028 as a quality control strain)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Sterile water

  • Dimethyl sulfoxide (DMSO)

2. Preparation of Voriconazole Stock Solution:

  • Prepare a stock solution of voriconazole at a concentration of 1600 µg/mL in DMSO.

  • Further dilute the stock solution in RPMI 1640 medium to create a series of twofold dilutions ranging from 0.016 to 32 µg/mL. These will be the working solutions.

3. Inoculum Preparation:

  • Subculture the fungal isolate on Sabouraud dextrose agar and incubate at 35°C for 24-48 hours.

  • Prepare a suspension of the fungal colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

4. Microdilution Plate Preparation:

  • Add 100 µL of the appropriate voriconazole working solution to each well of the microtiter plate, corresponding to final concentrations of 0.008 to 16 µg/mL after inoculation.

  • Include a growth control well containing 100 µL of drug-free RPMI 1640 medium and a sterility control well containing 200 µL of uninoculated RPMI 1640 medium.

5. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 100 µL of the prepared fungal inoculum.

  • Seal the plates and incubate at 35°C for 48 hours.[9]

6. Determination of MIC:

  • After incubation, visually inspect the plates for fungal growth.

  • The MIC is defined as the lowest concentration of voriconazole that causes a significant inhibition of growth (e.g., a 50% reduction in turbidity) compared to the growth control well.

Visualizations

Signaling Pathway: Voriconazole's Mechanism of Action```dot

Voriconazole_Mechanism Voriconazole Voriconazole CYP51 CYP51 Voriconazole->CYP51 Inhibition caption Voriconazole inhibits the fungal enzyme CYP51.

Caption: Broth microdilution workflow.

Logical Relationship: Synthesis Route to Biological Efficacy

Synthesis_Efficacy_Relationship A Choice of Synthetic Route (e.g., Route A vs. Route B) B Different Intermediates A->B C Varying Impurity Profile in Final API B->C D Potential Alteration of Biological Efficacy (MIC) C->D Hypothesized Impact caption Potential influence of synthesis route on efficacy.

Caption: Synthesis route and its potential impact.

Conclusion

The synthetic pathway chosen for the production of voriconazole is a critical factor that determines the impurity profile of the final drug substance. While direct evidence linking specific intermediates to altered biological efficacy is not prevalent in current literature, the presence of process-related impurities, such as isomers and byproducts, has the potential to impact the overall antifungal performance of voriconazole. For researchers and drug development professionals, it is imperative to not only quantify the purity of voriconazole but also to assess its biological activity, particularly when changes are made to the synthetic process. The provided experimental protocol for MIC determination offers a standardized method to conduct such comparative efficacy studies, ensuring that the final product meets the required standards of both purity and potency. Further research into the specific biological activities of known voriconazole impurities would be invaluable to the field.

References

Comparative Purity Analysis of Synthesized 4-Ethyl-5-fluoro-6-hydroxypyrimidine: A Guide to HPLC and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate determination of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a key heterocyclic moiety. This document outlines detailed experimental protocols, presents comparative data, and visualizes the analytical workflows.

Introduction to Purity Analysis Techniques

High-Performance Liquid Chromatography (HPLC) is a widely utilized chromatographic technique that separates components in a mixture based on their differential partitioning between a stationary and a mobile phase.[1] For purity analysis, the area of the main peak is compared to the total area of all detected peaks, providing a relative purity value. It is highly sensitive for detecting trace impurities.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measurement of the analyte's concentration.[2] The integral of a specific signal in the ¹H NMR spectrum is directly proportional to the number of nuclei, allowing for the determination of absolute purity by comparing the analyte's signal to that of a certified internal standard.[3][4] This makes qNMR a powerful orthogonal technique to chromatography.[5]

Experimental Protocols

This protocol is designed for the separation and quantification of this compound and potential process-related impurities.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated based on the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak).

This protocol provides an absolute purity determination of this compound using an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full signal relaxation).

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).

    • Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).

    • Spectral Width: To encompass all signals of interest.

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the quartet of the ethyl group) and the singlet of the vinylic protons of maleic acid.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Data Presentation and Comparison

The following table summarizes representative quantitative data for the purity assessment of a synthesized batch of this compound by HPLC and qNMR.

ParameterHPLC-UV¹H-qNMR
Principle Chromatographic separation and UV detectionNuclear magnetic resonance spectroscopy
Purity Type Relative (Area %)Absolute (mass %)
Purity Value 99.85%98.9% (± 0.2%)
Key Advantage High sensitivity for trace impuritiesHigh accuracy and precision, no need for a specific reference standard of the analyte[2]
Key Limitation Assumes equal detector response for all components, which can lead to inaccuracies[2]Lower sensitivity compared to HPLC, potential for signal overlap
Run Time ~25 minutes per sample~15 minutes per sample (including relaxation delay)
Validation Requires validation for specificity, linearity, precision, and accuracy[6]Requires validation of the internal standard and instrument performance[7]

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System (Pump, Autosampler, Oven) filter->hplc_system Inject Sample column C18 Column hplc_system->column detector UV-Vis Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate result result calculate->result Purity Result

Caption: Experimental workflow for HPLC purity analysis.

Purity_Comparison cluster_synthesis Synthesis & Isolation cluster_methods Orthogonal Purity Analysis cluster_results Results & Evaluation synthesis Synthesized 4-Ethyl-5-fluoro-6- hydroxypyrimidine hplc HPLC-UV Analysis (Relative Purity) synthesis->hplc qnmr qNMR Analysis (Absolute Purity) synthesis->qnmr hplc_result HPLC Purity ≥ 99.5% hplc->hplc_result qnmr_result qNMR Purity ≥ 98.5% qnmr->qnmr_result compare Compare Results hplc_result->compare qnmr_result->compare final_decision final_decision compare->final_decision Final Purity Assignment

References

Comparative Analysis of Spectroscopic Data for 4-Ethyl-5-fluoro-6-hydroxypyrimidine and its Potential Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Spectroscopic Data of 4-Ethyl-5-fluoro-6-hydroxypyrimidine and its Process-Related Impurities

This guide provides a comparative overview of spectroscopic data for this compound, a key intermediate in the synthesis of the antifungal agent Voriconazole, and its potential process-related impurities. Understanding the spectroscopic characteristics of these compounds is crucial for researchers and professionals in drug development to ensure the quality, purity, and safety of the final active pharmaceutical ingredient (API). The presence of impurities can significantly impact the efficacy and safety of a drug product.

The following sections present a compilation of available spectroscopic data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to support the reproducibility of the data.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its potential impurities. These impurities can arise from unreacted starting materials or byproducts of subsequent reaction steps in the synthesis of Voriconazole.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm and Multiplicity
This compound Data not readily available in public sources.
Ethyl 2-fluoro-3-oxopentanoate Data not readily available in public sources.
Formamidine acetate [1][2]D₂O~7.82 (s, CH), ~1.92 (s, CH₃)
4-Chloro-6-ethyl-5-fluoropyrimidine [3][4]CDCl₃8.70 (s, 1H, pyrimidine-H), 2.90 (q, 2H, -CH₂-), 1.34 (t, 3H, -CH₃)
6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine Data not readily available in public sources.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound Data not readily available in public sources.
Ethyl 2-fluoro-3-oxopentanoate Data not readily available in public sources.
Formamidine acetate [5][6][7]DMSO-d₆Data available through spectral databases.
4-Chloro-6-ethyl-5-fluoropyrimidine Data not readily available in public sources.
6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine Data not readily available in public sources.

Table 3: FTIR Spectroscopic Data

CompoundSample PrepCharacteristic Absorption Bands (cm⁻¹)
This compound Data not readily available in public sources.
Ethyl 2-fluoro-3-oxopentanoate Vapor PhaseData available through spectral databases.
Formamidine acetate [6][8][9][10]KBr Pellet / ATRData available through spectral databases.
4-Chloro-6-ethyl-5-fluoropyrimidine Data not readily available in public sources.
6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine Data not readily available in public sources.

Table 4: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ or Molecular Ion (m/z)
This compound Not specified142.13 (Molecular Weight)
Ethyl 2-fluoro-3-oxopentanoate [11][12]GC-MS162.16 (Molecular Weight)
Formamidine acetate [6]Not specified104.11 (Molecular Weight)
4-Chloro-6-ethyl-5-fluoropyrimidine Not specified160.58 (Molecular Weight)
6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine Not specified239.47 (Molecular Weight)

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and identify the number and connectivity of protons and carbons in the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.

  • ¹H NMR Protocol:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Set the spectral width to cover a range of approximately 0 to 220 ppm.

    • A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix approximately 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Protocol:

    • Place the prepared sample (KBr pellet or on the ATR crystal) in the sample compartment of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Record the positions of the absorption bands, which are indicative of specific functional groups.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and obtain information about the structure of the molecule through fragmentation patterns.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Protocol (LC-MS with Electrospray Ionization - ESI):

    • Inject the sample solution into the LC-MS system.

    • The sample is separated by the LC column and then introduced into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

    • For further structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.

Impurity Analysis Workflow

The following diagram illustrates a logical workflow for the identification and characterization of impurities in a pharmaceutical intermediate like this compound.

Impurity_Analysis_Workflow Impurity Analysis Workflow for Pharmaceutical Intermediates cluster_synthesis Synthesis & Sampling cluster_screening Initial Screening cluster_identification Impurity Identification cluster_characterization Structural Characterization cluster_quantification Quantification & Reporting start Synthesis of this compound sample In-Process & Final Product Sampling start->sample hplc HPLC Purity Analysis sample->hplc decision Impurity > Threshold? hplc->decision lcms LC-MS Analysis (Molecular Weight) decision->lcms Yes end Acceptable Purity Profile decision->end No isolation Impurity Isolation (Prep-HPLC) lcms->isolation nmr NMR Spectroscopy (¹H, ¹³C, 2D) isolation->nmr ftir FTIR Spectroscopy (Functional Groups) isolation->ftir hrms High-Resolution MS (Elemental Composition) isolation->hrms quant Quantitative Analysis (Certified Reference Standard) nmr->quant ftir->quant hrms->quant report Reporting & Documentation quant->report report->end

Caption: Logical workflow for the analysis of impurities in pharmaceutical intermediates.

References

Yield comparison between patented methods for 4-Ethyl-5-fluoro-6-hydroxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Patented Synthesis Methods for 4-Ethyl-5-fluoro-6-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals, is of significant interest to the drug development and chemical synthesis community. This guide provides a detailed comparison of two patented methods for its synthesis, focusing on reaction yields and experimental protocols to aid researchers in selecting the most suitable method for their needs.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two compared patented synthesis methods.

Parameter Method A (CN10219062A) Method B (CN102060784A)
Starting Materials α-fluoropropionoylacetate (methyl or ethyl ester), Ammonia, FormamideEthyl fluoroacetate, Propionyl chloride, Formamidine acetate
Key Intermediate Enamine of α-fluoropropionoylacetate2-fluoro-3-oxo ethyl valerate
Overall Yield High yield claimed[1]67% (after recrystallization)[2]
Reaction Steps 22

Experimental Protocols

Method A: Enamination followed by Cyclization with Formamide (Patent CN102190628A)

This method involves a two-step process starting from an α-fluoropropionoylacetate ester. The initial step is an enamination reaction with ammonia, followed by a cyclization reaction with formamide in the presence of a base to yield the final product.[1]

Step 1: Enamination of α-fluoropropionoylacetate

  • α-fluoropropionoylacetate (methyl or ethyl ester) is dissolved in a suitable solvent (e.g., methanol).

  • Ammonia gas is passed through the solution to carry out the enamination of the carbonyl group on the propionyl moiety. The reaction temperature is controlled, preferably below 50°C.[1]

Step 2: Cyclization with Formamide

  • The enamination product from the previous step is reacted with formamide in the presence of a base.

  • A preferred base is sodium methoxide in methanol.[1]

  • The enamination product and formamide are mixed, and this mixture is added dropwise to the basic solution, with the temperature maintained at 50-55°C.[1]

  • The reaction mixture is then processed to isolate this compound.

While the patent claims a high yield for this method, a specific overall yield is not provided in the available documentation.[1]

Method B: Synthesis via 2-fluoro-3-oxo ethyl valerate and Formamidine Acetate (Patent CN102060784A)

This patented method also consists of two main steps, beginning with the synthesis of a key intermediate, 2-fluoro-3-oxo ethyl valerate.[2]

Step 1: Synthesis of 2-fluoro-3-oxo ethyl valerate

  • Under a nitrogen atmosphere, sodium hydride is added to isopropyl ether in a reaction flask and stirred at room temperature.

  • Ethyl fluoroacetate is slowly added dropwise to the mixture.

  • The reaction system is then cooled to 0°C, and propionyl chloride is added dropwise while maintaining the temperature between 0-5°C.

  • The reaction is stirred at this temperature for approximately 12 hours.

  • After completion, the reaction is worked up by adding ice water and neutralizing with a sodium hydroxide solution. The intermediate product, 2-fluoro-3-oxo ethyl valerate, is extracted with isopropyl ether. The crude product can be purified by distillation under reduced pressure.[3]

Step 2: Synthesis of this compound

  • Under a nitrogen atmosphere, methanol is cooled to 0°C in a three-necked flask, and sodium methoxide is added and stirred.

  • Formamidine acetate is then added to the flask, and the mixture is stirred at 0-5°C.

  • A solution of 2-fluoro-3-oxo ethyl valerate (dissolved in methanol) is slowly added dropwise to the reaction flask, maintaining the temperature at 0-5°C.

  • After the addition is complete, the ice bath is removed, and the reaction is allowed to slowly warm to room temperature and stirred for 24 hours.

  • Glacial acetic acid is added to adjust the pH to 6-6.5.

  • The solvent is removed under reduced pressure, and the resulting solid is extracted with dichloromethane.

  • The final product, this compound, is obtained after recrystallization from ethyl acetate, with a reported yield of 67%.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two patented synthesis methods for this compound.

Synthesis_Pathways cluster_A Method A (CN102190628A) cluster_B Method B (CN102060784A) A_start α-fluoropropionoylacetate (methyl or ethyl ester) A_inter Enamine Intermediate A_start->A_inter + Ammonia A_end This compound (High Yield Claimed) A_inter->A_end + Formamide + Base (e.g., NaOMe) B_start1 Ethyl fluoroacetate B_inter 2-fluoro-3-oxo ethyl valerate B_start1->B_inter + Base (e.g., NaH) B_start2 Propionyl chloride B_start2->B_inter + Base (e.g., NaH) B_end This compound (67% Yield) B_inter->B_end + Formamidine acetate

Caption: Comparative workflow of two patented synthesis routes for this compound.

Disclaimer: This guide is intended for informational purposes for research and development professionals. Before implementing any chemical synthesis, it is crucial to consult the original patent documents and conduct a thorough risk assessment. The yields and experimental conditions reported are based on the available patent literature and may vary.

References

Cost-benefit analysis of different 4-Ethyl-5-fluoro-6-hydroxypyrimidine synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cost-Effective Synthesis

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a crucial intermediate in the synthesis of the broad-spectrum antifungal agent voriconazole. The efficiency and cost-effectiveness of its production are of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of two prominent synthetic protocols, offering a detailed breakdown of their methodologies, cost-benefit profiles, and visual workflows to aid in the selection of the most suitable process for laboratory and industrial-scale production.

At a Glance: Comparison of Synthesis Protocols

ParameterProtocol 1: Condensation of Ethyl 2-fluoro-3-oxopentanoate with Formamidine AcetateProtocol 2: Enamination and Cyclization of α-Fluoropropionylacetate
Starting Materials Ethyl fluoroacetate, Propionyl chloride, Formamidine acetateMethyl or Ethyl α-fluoropropionoacetate, Ammonia, Formamide
Key Reagents Sodium hydride or Sodium methoxideSodium methoxide
Overall Yield ~67% (reported in one embodiment)[1]High yield (quantitative description varies)
Reaction Time Multi-step, includes intermediate synthesis and final cyclizationTwo-step process
Estimated Cost ModeratePotentially lower due to cheaper starting materials
Process Complexity Involves the synthesis and isolation of an intermediate, 2-fluoro-3-oxo ethyl valerate.[1][2]Involves handling of ammonia gas.
Scalability Suitable for industrial production.Described as particularly suitable for industrial production.

Protocol 1: Condensation of Ethyl 2-fluoro-3-oxopentanoate with Formamidine Acetate

This synthetic route involves a two-step process. The first step is the synthesis of the intermediate, 2-fluoro-3-oxo ethyl valerate, from ethyl fluoroacetate and propionyl chloride. The second step is the cyclization of this intermediate with formamidine acetate to yield the final product.[1][2]

Experimental Protocol

Step 1: Synthesis of 2-fluoro-3-oxo ethyl valerate [1]

  • Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.

  • Add approximately 44 g of sodium hydride and stir at room temperature.

  • Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

  • Cool the reaction mixture to 0°C.

  • Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature at 0-5°C.

  • Continue stirring at this temperature for about 12 hours to complete the reaction.

  • Work-up involves quenching with ice water and neutralizing with a 5% NaOH solution, followed by extraction and distillation to yield the intermediate. A reported yield for a similar process is 32%.[1]

Step 2: Synthesis of this compound [1]

  • Under a nitrogen atmosphere, add 300 ml of methanol to a 1 L three-necked flask and cool to 0°C.

  • Add 35 g of sodium methoxide and stir, maintaining the temperature at 0-5°C.

  • Add 33.4 g of formamidine acetate and stir for about 1 hour at 0-5°C.

  • Slowly add a solution of 52 g of ethyl 2-fluoro-3-oxopentanoate in 20 ml of methanol dropwise over 1 hour, maintaining the temperature at 0-5°C.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature, continuing to stir for 24 hours.

  • Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

  • The solvent is removed under reduced pressure, and the resulting solid is extracted with dichloromethane and recrystallized from ethyl acetate to yield the final product. A reported yield for this method is 67%.[1]

Workflow Diagram

Protocol1 cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization A Ethyl Fluoroacetate D Reaction at 0-5°C A->D B Propionyl Chloride B->D C Sodium Hydride in Isopropyl Ether C->D E Work-up & Purification D->E F Ethyl 2-fluoro-3-oxopentanoate E->F G Ethyl 2-fluoro-3-oxopentanoate J Reaction at 0-5°C to RT G->J H Formamidine Acetate H->J I Sodium Methoxide in Methanol I->J K Acidification & Purification J->K L This compound K->L

Caption: Workflow for the synthesis of this compound via the condensation of an intermediate with formamidine acetate.

Protocol 2: Enamination and Cyclization of α-Fluoropropionylacetate

This alternative route utilizes α-fluoropropionylacetate (methyl or ethyl ester) as the starting material. The process involves an enamination step using ammonia gas, followed by a cyclization reaction with formamide in the presence of a base. This method is highlighted for its use of inexpensive and readily available reagents.

Experimental Protocol

Step 1: Enamination

  • Dissolve methyl or ethyl α-fluoropropionoacetate in a suitable solvent such as methanol.

  • Introduce ammonia gas into the solution. The reaction is controlled at a temperature below 50°C to obtain the enamination product of the carbonyl group on the propionyl moiety.

Step 2: Cyclization

  • The enaminated product from the previous step is reacted with formamide in the presence of a base, such as sodium methoxide.

  • The cyclization reaction yields 5-fluoro-6-ethyl-4-hydroxypyrimidine.

  • The product can be isolated as a crystalline solid after evaporation of the solvent, which facilitates purification.

Workflow Diagram

Protocol2 cluster_step1 Step 1: Enamination cluster_step2 Step 2: Cyclization A α-Fluoropropionylacetate C Reaction < 50°C A->C B Ammonia Gas in Methanol B->C D Enamination Product C->D E Enamination Product H Cyclization Reaction E->H F Formamide F->H G Sodium Methoxide G->H I Purification H->I J This compound I->J

Caption: Workflow for the synthesis of this compound via enamination and cyclization of α-fluoropropionylacetate.

Cost-Benefit Analysis

A precise cost analysis is dependent on fluctuating market prices and the scale of production. However, a qualitative and estimated quantitative comparison can be made based on the starting materials and reagents.

Protocol 1 utilizes ethyl fluoroacetate and propionyl chloride, which are moderately priced. The use of sodium hydride, a potent but hazardous reagent, may add to the cost in terms of handling and safety precautions.

Protocol 2 is presented as a more cost-effective alternative. It starts from α-fluoropropionylacetate and uses inexpensive and readily available reagents like ammonia and formamide. This could significantly reduce the overall cost of production, especially at an industrial scale.

ReagentEstimated Price (USD)Protocol(s)
Ethyl Fluoroacetate~$5/g[3][4]1
Propionyl Chloride~$0.12/g (bulk)[5]1
Sodium Hydride (60% dispersion)~$0.25/g[6]1
Formamidine Acetate~$0.58/g[7]1
Sodium Methoxide~$0.16/g (bulk)1, 2
Formamide~$0.07/g2

Note: Prices are estimates based on available online chemical supplier data and may vary significantly based on purity, quantity, and supplier.

Conclusion

Both synthetic protocols offer viable routes to this compound.

  • Protocol 1 is a well-defined, two-step process with reported high yields in its second step. However, the synthesis of the intermediate and the use of sodium hydride might present challenges in terms of cost and safety on a larger scale.

  • Protocol 2 appears to be a more economical and streamlined approach, leveraging cheaper and more accessible starting materials and reagents. The direct enamination and cyclization could simplify the overall process, making it particularly attractive for industrial production.

The choice between these protocols will ultimately depend on a detailed in-house cost analysis, available equipment, safety infrastructure, and desired scale of production. For research and development purposes, both routes are valuable. For large-scale manufacturing, Protocol 2 presents a compelling case for further optimization and implementation due to its potential for significant cost savings.

References

A Comparative Guide to the Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine: Traditional vs. Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of traditional and novel synthetic methodologies for producing 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a key intermediate in the synthesis of the broad-spectrum antifungal agent, voriconazole.[1] The following sections present a comparative analysis of reaction parameters, detailed experimental protocols, and visual representations of the synthetic pathways and experimental workflows to aid researchers in selecting the most suitable method for their needs.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the different synthesis routes, offering a clear comparison of their efficiency and reaction conditions.

ParameterTraditional Route (Pinner-type Synthesis)New Method 1 (Two-Step Condensation)New Method 2 (Enamine Cyclization)
Starting Materials Ethyl fluoroacetate, Propionyl chloride, Formamidine acetateEthyl fluoroacetate, Propionyl chloride, Formamidine acetateα-Fluoropropionoylacetate, Ammonia, Formamide
Key Intermediate 2-Fluoro-3-oxopentanoic acid ethyl ester2-Fluoro-3-oxopentanoic acid ethyl esterEnamine of α-fluoropropionoylacetate
Overall Yield Not explicitly reported, generally considered lower~67% (for the cyclization step)Described as "high yield"[2]
Reaction Steps Generally more steps[1]22
Reaction Time LongerCyclization step: ~24 hoursCyclization step: 10-24 hours[2]
Purity of Final Product VariableGood, purification by recrystallizationGood, crystalline solid obtained after evaporation[2]
Reagents & Conditions Can involve harsh reagents and conditionsMilder conditionsMild reaction conditions[2]
Scalability Potentially complex for industrial scaleSuitable for industrial productionEspecially suitable for industrial production[2]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Traditional Route: A Representative Pinner-type Pyrimidine Synthesis

While a specific protocol for the traditional synthesis of this compound is not extensively detailed in the reviewed literature, a representative procedure based on the well-established Pinner synthesis for pyrimidines is outlined below.[3][4][5] This method typically involves the condensation of a β-keto ester with an amidine.

Step 1: Synthesis of 2-Fluoro-3-oxopentanoic acid ethyl ester

  • To a suitable reaction vessel under an inert atmosphere, add a solution of sodium ethoxide in anhydrous ethanol.

  • Cool the solution in an ice bath and add ethyl fluoroacetate dropwise.

  • After stirring, add propionyl chloride dropwise while maintaining the low temperature.

  • Allow the reaction to proceed for several hours at room temperature.

  • The reaction is then quenched with a weak acid and the product is extracted using an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude β-keto ester.

  • Purification is typically achieved by vacuum distillation.

Step 2: Cyclization to form this compound

  • Dissolve the purified 2-fluoro-3-oxopentanoic acid ethyl ester in a suitable solvent such as ethanol.

  • Add formamidine acetate to the solution.

  • The mixture is refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting solid is then purified by recrystallization from an appropriate solvent to yield the final product.

New Method 1: Two-Step Condensation

This method, described as a new and efficient route, also proceeds through the 2-fluoro-3-oxopentanoic acid ethyl ester intermediate.

Step 1: Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester

  • This step is similar to the traditional route, involving the condensation of ethyl fluoroacetate and propionyl chloride.

Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine

  • In a reaction flask, prepare a solution of sodium methoxide in methanol and cool it to 0-5 °C.

  • Add formamidine acetate to this solution and stir for approximately one hour.

  • Slowly add a solution of 2-fluoro-3-oxopentanoic acid ethyl ester in methanol to the reaction mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 24 hours.

  • Neutralize the reaction with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • The resulting solid is extracted with dichloromethane, and the combined organic layers are evaporated.

  • The crude product is recrystallized from ethyl acetate to yield a faint yellow solid with a reported yield of 67%.

New Method 2: Enamine Cyclization

This innovative route involves the formation of an enamine intermediate followed by cyclization.

Step 1: Formation of the Enamine Intermediate

  • Dissolve methyl or ethyl α-fluoropropionoacetate in a solvent such as methanol.

  • Pass ammonia gas through the solution to facilitate the enamination of the carbonyl group. The reaction temperature is typically controlled below 50°C.

Step 2: Cyclization with Formamide

  • The enamine product from the previous step is then subjected to cyclization with formamide in the presence of a base, such as sodium methoxide.

  • The reaction is allowed to proceed for 10 to 24 hours.

  • This method is reported to produce a high yield of 5-fluoro-6-ethyl-4-hydroxypyrimidine as a crystalline solid that is easily purified.[2]

Mandatory Visualizations

Synthesis Route Diagrams

Traditional_Route Ethyl Fluoroacetate Ethyl Fluoroacetate Intermediate 2-Fluoro-3-oxopentanoic acid ethyl ester Ethyl Fluoroacetate->Intermediate Condensation Propionyl Chloride Propionyl Chloride Propionyl Chloride->Intermediate Final_Product 4-Ethyl-5-fluoro-6- hydroxypyrimidine Intermediate->Final_Product Cyclization Formamidine Acetate Formamidine Acetate Formamidine Acetate->Final_Product

Caption: Traditional Pinner-type synthesis route.

New_Method_1 Ethyl Fluoroacetate Ethyl Fluoroacetate Intermediate 2-Fluoro-3-oxopentanoic acid ethyl ester Ethyl Fluoroacetate->Intermediate Condensation Propionyl Chloride Propionyl Chloride Propionyl Chloride->Intermediate Final_Product 4-Ethyl-5-fluoro-6- hydroxypyrimidine Intermediate->Final_Product Cyclization Formamidine Acetate Formamidine Acetate Formamidine Acetate->Final_Product

Caption: New Method 1: Two-step condensation synthesis.

New_Method_2 Start_Material α-Fluoropropionoylacetate Enamine Enamine Intermediate Start_Material->Enamine Enamination Ammonia Ammonia Ammonia->Enamine Final_Product 4-Ethyl-5-fluoro-6- hydroxypyrimidine Enamine->Final_Product Cyclization Formamide Formamide Formamide->Final_Product

Caption: New Method 2: Enamine cyclization synthesis.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Addition Sequential Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitoring by TLC Reagent_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Recrystallization or Column Chromatography Solvent_Removal->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for synthesis.

Signaling Pathway: Mechanism of Action of Voriconazole

Since this compound is a precursor to voriconazole, understanding the biological target of the final drug is crucial. Voriconazole targets the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8][9][10]

Voriconazole_Mechanism Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (Fungal Enzyme) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol (Fungal Cell Membrane Component) Lanosterol_Demethylase->Ergosterol Catalyzes conversion Disruption Disruption of Fungal Cell Membrane Integrity Lanosterol_Demethylase->Disruption Inhibition leads to depletion of ergosterol Voriconazole Voriconazole Voriconazole->Lanosterol_Demethylase Inhibits

Caption: Mechanism of action of voriconazole.

References

A Comparative Analysis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine from Various Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount to achieving reliable and reproducible experimental outcomes. 4-Ethyl-5-fluoro-6-hydroxypyrimidine is a critical building block in the synthesis of various bioactive compounds, most notably as an intermediate for broad-spectrum triazole antifungal agents like Voriconazole.[1][2] Given its significance, this guide provides a comparative framework for evaluating this pyrimidine derivative from different chemical suppliers.

While direct, side-by-side experimental comparisons from suppliers are not always publicly available, this guide outlines the key quality parameters to consider and provides standardized protocols for in-house verification.

Supplier Specification Overview

The following table summarizes publicly available information and typical data points that should be requested and compared from a supplier's Certificate of Analysis (CoA).

ParameterSupplier A (e.g., Apollo Scientific)Supplier B (e.g., Various on ChemicalBook)Supplier C (e.g., Home Sunshine Pharma)Ideal Specification
CAS Number 137234-87-8137234-87-8137234-87-8137234-87-8
Stated Purity ≥95%[3]Typically ≥99.0%[1]Information available upon request≥99.0%
Appearance White powder[3]White or off-white solid[2]White or off-white solid[2]White to off-white crystalline powder
Molecular Formula C₆H₇FN₂O[3]C₆H₇FN₂O[1]C₆H₇FN₂O[2]C₆H₇FN₂O
Molecular Weight 142.13 g/mol [3]142.13 g/mol [1]Not specified142.13 g/mol
Melting Point Data not readily availableData not readily availableData not readily availableConsistent and sharp range
HPLC Purity (from CoA) Request from supplierRequest from supplierRequest from supplierReport with chromatogram
¹H-NMR (from CoA) Request from supplierRequest from supplierRequest from supplierConforms to structure
Solvent Residue (from CoA) Request from supplierRequest from supplierRequest from supplierWithin ICH limits

Experimental Protocols for Quality Verification

To ensure the suitability of this compound for sensitive applications, independent verification of its purity and identity is recommended. The following are standard protocols for this purpose.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the compound and identifying any impurities.

Objective: To quantify the purity of this compound by calculating the area percentage of the main peak.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Solvent: 50:50 Water:Acetonitrile

  • This compound samples from different suppliers

  • Analytical balance, volumetric flasks, and pipettes

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the compound in the sample solvent to prepare a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a PDA detector)

    • Gradient Elution:

      • 0-20 min: 5% to 95% Mobile Phase B

      • 20-25 min: Hold at 95% Mobile Phase B

      • 25-26 min: 95% to 5% Mobile Phase B

      • 26-30 min: Hold at 5% Mobile Phase B (equilibration)

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Structural Confirmation by ¹H-NMR Spectroscopy

This protocol is for confirming the chemical structure of the compound.

Objective: To verify the identity and structural integrity of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound samples

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H-NMR spectrum.

    • Typical acquisition parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, splitting patterns, and integration values of the observed peaks with the expected structure of this compound. The expected signals would be for the ethyl group protons (a quartet and a triplet), the pyrimidine ring proton (a singlet), and the hydroxyl proton (a broad singlet).

Visualization of Workflows and Pathways

To better illustrate the processes involved in quality assessment and the compound's biological relevance, the following diagrams are provided.

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Comparison cluster_3 Decision SupplierA Supplier A Sample HPLC HPLC Purity Analysis SupplierA->HPLC NMR 1H-NMR Structural ID SupplierA->NMR SupplierB Supplier B Sample SupplierB->HPLC SupplierB->NMR SupplierC Supplier C Sample SupplierC->HPLC SupplierC->NMR Purity Purity Comparison (%) HPLC->Purity Impurities Impurity Profile HPLC->Impurities Identity Structural Confirmation NMR->Identity Decision Select Best Supplier Purity->Decision Identity->Decision Impurities->Decision

Caption: Experimental workflow for comparative analysis.

This compound is a precursor to antifungal drugs that target the ergosterol biosynthesis pathway in fungi.[4] Ergosterol is the fungal equivalent of cholesterol in mammals and is essential for the integrity of the fungal cell membrane. The key enzyme in this pathway inhibited by triazole antifungals is lanosterol 14α-demethylase.[5]

G AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Demethylated_Lanosterol 14-demethyl-lanosterol Ergosterol Ergosterol Demethylated_Lanosterol->Ergosterol ...multiple steps Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Inhibitor Triazole Antifungal (e.g., Voriconazole) Inhibitor->Enzyme Inhibition Enzyme->Demethylated_Lanosterol

Caption: Fungal ergosterol biosynthesis pathway.

Conclusion

The selection of a high-quality chemical supplier is a critical step in the drug development pipeline. For an important intermediate like this compound, researchers should not rely solely on the stated purity. A thorough comparison of Certificates of Analysis and, where necessary, independent analytical verification using standardized methods like HPLC and NMR, is essential. By implementing a rigorous quality assessment workflow, researchers can ensure the consistency and reliability of their starting materials, which is fundamental to the success of their research and development efforts.

References

Safety Operating Guide

Proper Disposal of 4-Ethyl-5-fluoro-6-hydroxypyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a pyrimidine derivative utilized in the preparation of bioactive compounds. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Proper disposal of chemical waste is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This guide outlines the necessary steps for the safe handling and disposal of this compound, ensuring the well-being of researchers and the integrity of our shared environment.

I. Hazard Identification and Immediate Safety Precautions

This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1] In the event of exposure, immediate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical help immediately.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical help immediately.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a doctor or poison control center immediately.[2][3]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]

Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the following PPE to minimize exposure risk:

PPE CategorySpecific Requirements
Hand Protection Wear chemical-impermeable gloves.
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.
Skin and Body Protection Wear a lab coat, and consider additional protective clothing to prevent skin contact.
Respiratory Protection Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for spill cleanup.

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of at an approved waste disposal plant.[2] Do not allow this chemical to enter drains or the environment.

Disposal Workflow:

cluster_0 Phase 1: Preparation and Segregation cluster_1 Phase 2: Collection and Storage cluster_2 Phase 3: Final Disposal A Ensure Proper Labeling of Waste Container B Segregate from Other Chemical Waste Streams A->B C Use a Designated, Compatible, and Sealed Waste Container D Store in a Cool, Dry, Well-Ventilated Area C->D E Store container locked up.[1][2] D->E F Arrange for Pickup by a Licensed Hazardous Waste Contractor G Complete all Necessary Waste Manifest Documentation F->G H Confirm Disposal at an Approved Waste Disposal Plant G->H

References

Personal protective equipment for handling 4-Ethyl-5-fluoro-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and logistical information for researchers, scientists, and drug development professionals handling 4-Ethyl-5-fluoro-6-hydroxypyrimidine (CAS No. 137234-87-8). The following procedures are based on best practices for handling similar pyrimidine derivatives and related fluorinated compounds in a laboratory setting.[1][2] Users must consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information before handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific, detailed SDS for this compound was not found, the structurally similar compound 4-Chloro-6-ethyl-5-fluoropyrimidine is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3][4] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][5] A face shield should be worn over safety glasses during procedures with a high risk of splashing, such as when handling solutions or during vigorous mixing.[6]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., disposable nitrile gloves) that have been inspected prior to use.[2][6] For handling hazardous drugs, wearing two pairs of chemotherapy-rated gloves is a best practice.[7][8] A fire/flame resistant, impervious lab coat must be worn fully buttoned with long sleeves.[1][6]
Respiratory N95 Respirator or HigherGiven that the compound is a powder and may cause respiratory irritation, an N95 or higher-rated respirator is required if engineering controls (like a fume hood) are not available or sufficient to keep dust levels below exposure limits.[7][9] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
General Standard Lab AttireLong pants and fully closed-toe shoes are required at all times in the laboratory.[1][6]

Operational Plan: Safe Handling Protocol

A systematic approach is essential when working with this compound to ensure personal and environmental safety.[1]

Experimental Workflow: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation of the powder.[5]

    • Ensure that an eyewash station and safety shower are close to the workstation and are readily accessible.[4]

    • Before starting, clear the workspace of all unnecessary items and ensure all required equipment is present and functional.

  • Donning PPE :

    • Don all required PPE as specified in Table 1. A recommended sequence is to don shoe covers, hair/beard covers, inner gloves, gown, outer gloves, face mask/respirator, and finally eye/face protection.[8]

  • Handling the Compound :

    • Since the compound is a powder, minimize dust generation and accumulation.[3]

    • Use non-sparking tools for handling.[5][10]

    • Avoid direct contact with the skin, eyes, and clothing.[3] Do not breathe in the dust.[1]

    • Weigh the necessary amount of the compound in the fume hood. Use a tared, sealed container for transport within the lab if necessary.

    • When preparing solutions, add the solid powder slowly to the solvent to avoid splashing.

  • Post-Handling :

    • Wash hands thoroughly with soap and water immediately after handling the product, even if gloves were worn.[3][4]

    • Decontaminate all surfaces and equipment used during the procedure.

    • Doff PPE in a manner that avoids contaminating skin or clothing. The outer gloves should be removed first.[8]

  • Storage :

    • Store in a tightly-closed container when not in use.[3]

    • Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong acids.[3][4] The container should be stored locked up.[4][10]

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handle 3. Handling (in Fume Hood) cluster_post 4. Post-Handling cluster_store 5. Storage & Disposal prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Assemble All Necessary Equipment prep1->prep2 ppe1 Gown, Gloves (2 pairs), Respirator, Goggles prep2->ppe1 Before Handling handle1 Weigh Compound ppe1->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Workspace handle2->post1 After Experiment post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 store1 Store in Tightly Sealed Container post3->store1 store2 Dispose of Waste (See Section 3) store1->store2

Workflow for the safe handling of this compound.

Emergency and Disposal Plan

Immediate and appropriate action is critical in the event of an emergency.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][10]
Skin Contact Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes. Seek immediate medical aid.[3][4]
Eye Contact Immediately flush open eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][4][10]

Spill Response Protocol

  • Evacuate : Evacuate all non-essential personnel from the immediate area.[1]

  • Ventilate : Ensure the area is well-ventilated, but do not direct airflow out of the fume hood if the spill is contained there.

  • Control : Remove all sources of ignition.[3]

  • Contain : Prevent the chemical from entering drains or waterways.[1]

  • Clean-up :

    • Wear full PPE, including respiratory protection.

    • For a solid spill, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[3] Avoid generating dust.

    • For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[4]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

G spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Full PPE (incl. Respirator) evacuate->ppe contain Contain Spill Prevent Entry to Drains ppe->contain cleanup Clean Up Spill (Absorb/Sweep) contain->cleanup dispose Place in Sealed Hazardous Waste Container cleanup->dispose decon Decontaminate Spill Area dispose->decon report Report Incident decon->report

Logical relationship diagram for a chemical spill response.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.[1]

  • Chemical Waste : Dispose of the chemical waste at an approved waste disposal plant.[1][4] All disposal practices must be in accordance with local, state, and federal regulations for hazardous waste.[1] Do not dispose of down the drain.

  • Container Disposal : Do not reuse empty containers.[1] They should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.